molecular formula C23H18BrN3OS B1668463 CFM-5 CAS No. 639507-03-2

CFM-5

Cat. No.: B1668463
CAS No.: 639507-03-2
M. Wt: 464.4 g/mol
InChI Key: XNQKFLVXBADQOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CFM-5 is an antagonist of anaphase-promoting complex (APC)-2 and cell cycle and apoptosis regulatory protein (CARP)-1 interaction.

Properties

CAS No.

639507-03-2

Molecular Formula

C23H18BrN3OS

Molecular Weight

464.4 g/mol

IUPAC Name

5'-bromo-5-phenyl-1'-(2-phenylethyl)spiro[3H-1,3,4-thiadiazole-2,3'-indole]-2'-one

InChI

InChI=1S/C23H18BrN3OS/c24-18-11-12-20-19(15-18)23(26-25-21(29-23)17-9-5-2-6-10-17)22(28)27(20)14-13-16-7-3-1-4-8-16/h1-12,15,26H,13-14H2

InChI Key

XNQKFLVXBADQOZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCN2C3=C(C=C(C=C3)Br)C4(C2=O)NN=C(S4)C5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)CCN2C3=C(C=C(C=C3)Br)C4(C2=O)NN=C(S4)C5=CC=CC=C5

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

CFM-5;  CFM 5;  CFM5; 

Origin of Product

United States

Foundational & Exploratory

The Core Mechanism of Action of CFM-5 in Medulloblastoma: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Medulloblastoma, the most prevalent malignant pediatric brain tumor, presents significant therapeutic challenges, including high rates of recurrence and the severe side effects of current treatments. A promising new class of therapeutic agents, the CARP-1 Functional Mimetics (CFMs), has emerged, with CFM-5 showing notable potential. This technical guide provides a detailed overview of the mechanism of action of this compound in medulloblastoma, focusing on its molecular interactions, effects on key signaling pathways, and induction of apoptosis. While much of the detailed cellular analysis has been conducted on the closely related compound CFM-4, the foundational mechanism of this compound is believed to be analogous due to their shared targeting of the CARP-1/CCAR1-APC-2 interaction. This document synthesizes the available preclinical data, outlines experimental methodologies, and presents signaling pathway visualizations to support further research and development in this critical area of oncology.

Introduction: The Therapeutic Target - CARP-1/CCAR1

Cell Division Cycle and Apoptosis Regulator 1 (CARP-1), also known as CCAR1, is a crucial peri-nuclear phosphoprotein that functions as a biphasic regulator of cell growth and apoptosis.[1][2] It acts as a co-activator for the Anaphase Promoting Complex/Cyclosome (APC/C), an E3 ubiquitin ligase that plays a critical role in cell cycle progression.[1][2] Given its central role in cell fate decisions, the modulation of CARP-1 activity presents a compelling strategy for cancer therapy.

This compound is a small molecule compound identified as a CARP-1 Functional Mimetic.[1] Its primary mechanism of action is the inhibition of the protein-protein interaction between CARP-1/CCAR1 and the APC-2 subunit of the APC/C.[1] This interference disrupts the normal function of the APC/C, leading to a cascade of events that culminate in the inhibition of medulloblastoma cell proliferation and the induction of apoptosis.[1][3]

Quantitative Data Summary

The following tables summarize the available quantitative data regarding the activity of CARP-1 Functional Mimetics in medulloblastoma cell lines. It is important to note that while the direct target engagement of this compound has been quantified, the detailed cellular effects have been more extensively characterized for the analog CFM-4.

Compound Assay Cell Line IC50 Value Reference
This compoundCARP-1/CCAR1-APC-2 Interaction InhibitionNot Applicable0.75 µM[1]

Table 1: In Vitro Efficacy of this compound

Further quantitative data on the effects of CFM-4 on medulloblastoma cell viability, apoptosis rates, and gene expression changes from the primary literature were not available in the searched resources. The effects described in this guide are based on the qualitative data presented in the cited publications.

Core Mechanism of Action of this compound in Medulloblastoma

The antitumor activity of this compound in medulloblastoma is a multi-faceted process initiated by the disruption of the CARP-1/APC-2 interaction. This primary event triggers a signaling cascade that ultimately leads to cell cycle arrest and apoptosis. The key molecular events are detailed below.

Inhibition of CARP-1/APC-2 Interaction and Upregulation of CARP-1

This compound directly binds to CARP-1, preventing its association with the APC-2 subunit of the APC/C E3 ligase.[1][2] This disruption is the cornerstone of its mechanism of action. Interestingly, treatment with CFMs has been shown to lead to an induction of CARP-1 expression, suggesting a potential feedback mechanism that amplifies the apoptotic signal.[3][4]

Activation of Pro-Apoptotic Stress-Activated Protein Kinases (SAPK)

A critical consequence of CFM-4 treatment in medulloblastoma cells is the robust activation of the pro-apoptotic Stress-Activated Protein Kinases (SAPK), specifically p38 and JNK.[3][4] The activation of these kinases is a well-established cellular response to stress and is a key driver of apoptosis.

Induction of Apoptosis

The culmination of the signaling cascade initiated by this compound is the induction of apoptosis. This is evidenced by the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis executed by caspases.[3][4]

Modulation of Gene Expression

Gene expression analyses following CFM-4 treatment in the Daoy medulloblastoma cell line have revealed a significant downregulation of genes that promote cell growth and metastasis.[3] Key among these are:

  • p21Rac1: A small GTP-binding protein that regulates cell motility.

  • Matrix Metallopeptidase-10 (MMP-10): An enzyme involved in the degradation of the extracellular matrix, facilitating invasion and metastasis.

Conversely, CFM-4 treatment stimulates the expression of molecules that inhibit cell growth and promote apoptosis, including:

  • Neurotrophin-3 (NTF3): Overexpression of NTF3 has been shown to reduce medulloblastoma cell viability.[3]

  • NF-κB Signaling Inhibitors (ABIN1 and ABIN2): These proteins negatively regulate the pro-survival NF-κB pathway.[3]

Signaling Pathways and Experimental Workflows

The following diagrams, rendered in Graphviz DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.

CFM5_Mechanism_of_Action cluster_extracellular Extracellular cluster_cellular Medulloblastoma Cell CFM5 This compound CARP1 CARP-1/CCAR1 CFM5->CARP1 Binds to Rac1_MMP10 Rac1, MMP-10 Expression CFM5->Rac1_MMP10 Downregulates NTF3_ABIN NTF3, ABIN1/2 Expression CFM5->NTF3_ABIN Upregulates APC2 APC-2 (APC/C) CARP1->APC2 Inhibits Interaction SAPK SAPK Activation (p38, JNK) CARP1->SAPK Leads to CellGrowth Cell Growth & Metastasis APC2->CellGrowth Promotes Apoptosis Apoptosis SAPK->Apoptosis Induces PARP PARP Cleavage Apoptosis->PARP Rac1_MMP10->CellGrowth Promotes NTF3_ABIN->CellGrowth Inhibits

Caption: this compound Mechanism of Action in Medulloblastoma.

Experimental_Workflow cluster_workflow Experimental Workflow for this compound Evaluation start Start: Medulloblastoma Cell Lines (Daoy, UW228) treatment Treatment with this compound (Dose-response and Time-course) start->treatment viability Cell Viability Assay (MTT Assay) treatment->viability apoptosis Apoptosis Assay (Annexin V Staining / PARP Cleavage) treatment->apoptosis western Western Blot Analysis (CARP-1, p-p38, p-JNK, etc.) treatment->western gene_exp Gene Expression Analysis (qRT-PCR / Microarray) treatment->gene_exp end Endpoint: Data Analysis & Interpretation viability->end apoptosis->end western->end gene_exp->end

Caption: A typical experimental workflow for evaluating this compound.

Detailed Experimental Protocols

The following are representative protocols for the key experiments cited in the analysis of CARP-1 Functional Mimetics. These are generalized protocols and may require optimization for specific experimental conditions.

Cell Culture
  • Cell Lines: Daoy and UW228 human medulloblastoma cell lines.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability (MTT) Assay
  • Cell Seeding: Seed medulloblastoma cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of culture medium.

  • Incubation: Allow cells to adhere overnight.

  • Treatment: Treat cells with various concentrations of this compound (or vehicle control) for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis
  • Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • Electrophoresis: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., CARP-1, phospho-p38, phospho-JNK, cleaved PARP, Rac1, MMP-10, β-actin) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Apoptosis Assay (Annexin V Staining)
  • Cell Treatment: Treat medulloblastoma cells with this compound for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin-binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be both Annexin V and PI positive.

Conclusion and Future Directions

This compound and other CARP-1 Functional Mimetics represent a promising new therapeutic avenue for the treatment of medulloblastoma. Their mechanism of action, centered on the disruption of the CARP-1/APC-2 interaction, triggers a cascade of pro-apoptotic signaling events and modulates the expression of genes critical for tumor progression and metastasis. The preclinical data strongly support the continued investigation of these compounds.

Future research should focus on:

  • In vivo efficacy studies: Evaluating the anti-tumor activity of this compound in animal models of medulloblastoma.

  • Pharmacokinetic and pharmacodynamic studies: Characterizing the absorption, distribution, metabolism, and excretion of this compound to optimize dosing and delivery.

  • Combination therapies: Investigating the synergistic potential of this compound with existing chemotherapeutic agents and radiation therapy.

  • Biomarker discovery: Identifying biomarkers that can predict patient response to this compound therapy.

The in-depth understanding of the mechanism of action of this compound provided in this guide serves as a critical foundation for the rational design of future preclinical and clinical studies, with the ultimate goal of improving outcomes for children with medulloblastoma.

References

An In-depth Technical Guide to the CARP-1/CCAR1-APC-2 Complex and its Modulation by CFM-5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cell division cycle and apoptosis regulator 1 (CARP-1/CCAR1) is a critical signaling protein with multifaceted roles in cell growth, apoptosis, and transcriptional regulation. Its interaction with the Anaphase Promoting Complex/Cyclosome (APC/C) subunit, APC-2, forms a key nexus in controlling cell cycle progression. The discovery of small molecule inhibitors, known as CARP-1 Functional Mimetics (CFMs), that antagonize this interaction has opened new therapeutic avenues. This document provides a comprehensive technical overview of the CARP-1/CCAR1-APC-2 complex, the mechanism of its inhibition by the lead compound CFM-5, associated signaling pathways, and the experimental methodologies used to elucidate these functions.

The Core Components: CARP-1/CCAR1 and APC-2

CARP-1/CCAR1: A Pleiotropic Signaling Hub

CARP-1 (also known as CCAR1) is a peri-nuclear phosphoprotein that functions as a biphasic regulator of cellular processes.[1][2] It was initially identified as a required component for apoptosis signaling induced by various chemotherapeutic agents.[1][3] CARP-1's diverse functions stem from its ability to act as a co-activator for a range of transcription factors, including:

  • Steroid/thyroid nuclear receptors[1][2]

  • The tumor suppressor p53[1][4]

  • β-catenin, a key component of the Wnt signaling pathway[1][5]

This broad co-activator function places CARP-1 at the intersection of pathways governing both cell proliferation and cell death.[4]

APC-2: A Key Subunit of the APC/C E3 Ubiquitin Ligase

APC-2 is a core subunit of the Anaphase-Promoting Complex/Cyclosome (APC/C), a large E3 ubiquitin ligase essential for the regulation of the cell cycle.[6][7] The primary function of the APC/C is to trigger the transition from metaphase to anaphase by targeting key cell cycle proteins, such as cyclin B1 and securin, for ubiquitination and subsequent proteasomal degradation.[6] APC-2, along with APC-11, forms the catalytic core of the APC/C.[6][7]

Beyond its role in the cell cycle, APC-2 is also a homolog of the Adenomatous Polyposis Coli (APC) tumor suppressor and functions as a negative regulator in the Wnt signaling pathway by promoting the degradation of β-catenin.[8][9]

The CARP-1/CCAR1-APC-2 Interaction

The physical interaction between CARP-1 and APC-2 is a critical event in cellular regulation. This interaction was first identified through a yeast two-hybrid screen and subsequently validated by co-immunoprecipitation experiments.[1][10] It is understood that CARP-1 functions as a co-activator of the APC/C E3 ligase through its binding to APC-2.[1][4]

Mapping studies have identified the minimal epitope for this interaction as the region spanning amino acids 896-978 of the CARP-1 protein.[1][4] CARP-1 also associates with the APC/C co-activators Cdc20 and Cdh1, suggesting a broader role in modulating APC/C activity throughout the cell cycle.[1][4][10]

This compound: A Targeted Antagonist of the CARP-1/APC-2 Interaction

Based on the premise that disrupting the co-activation of APC/C by CARP-1 could induce cell cycle arrest and apoptosis, a high-throughput screen was conducted to identify small molecule inhibitors of this protein-protein interaction.[1][4] This led to the discovery of CARP-1 Functional Mimetics (CFMs), including the compound this compound.

This compound and its analogs function by binding to CARP-1, preventing its association with APC-2.[10][11] This antagonism disrupts the normal function of the APC/C complex, leading to G2/M phase cell cycle arrest and the induction of apoptosis through a p53-independent mechanism.[2][10] This makes CFMs particularly promising for cancers with mutated or non-functional p53.

Quantitative Data Summary

The following table summarizes the key quantitative metrics related to the CARP-1/APC-2 interaction and its inhibition.

ParameterValueMethodReference
Binding Affinity (Kd) of CARP-1/APC-2 Interaction480 nMFluorescence Polarization Assay[10]
IC₅₀ of This compound for CARP-1/APC-2 Interaction Inhibition0.75 µMFluorescence Polarization Assay[11]
IC₅₀ of CFM-4 for Apoptosis Induction in Cancer Cells10 - 15 µMCell-based Apoptosis Assays[10]

Signaling Pathways and Mechanism of Action

The interaction between CARP-1 and APC-2 and its disruption by this compound triggers a cascade of cellular events culminating in apoptosis.

The Native CARP-1/APC-2 Signaling Axis

The binding of CARP-1 to the APC-2 subunit is believed to enhance the E3 ubiquitin ligase activity of the APC/C complex, promoting the degradation of cell cycle proteins and facilitating progression through mitosis.

APC2 APC-2 CyclinB Cyclin B1 APC2->CyclinB APC_other Other Subunits (e.g., APC11) Cdc20 Cdc20 / Cdh1 Cdc20->APC2 CARP1 CARP-1/ CCAR1 CARP1->APC2 Binds & Co-activates Proteasome Proteasome CyclinB->Proteasome Degraded by Metaphase Metaphase Anaphase Anaphase Metaphase->Anaphase Transition

Diagram 1: CARP-1/CCAR1 as a co-activator of the APC/C complex.
This compound-Mediated Apoptotic Pathway

This compound disrupts the CARP-1/APC-2 interaction, leading to cell cycle arrest and apoptosis. This process involves the activation of initiator caspases 8 and 9, which in turn leads to the degradation of key cell cycle proteins like Cyclin B1, independent of the ubiquitin-proteasome pathway.[10]

CFM5 This compound CARP1 CARP-1/ CCAR1 CFM5->CARP1 APC2 APC-2 CARP1->APC2 Interaction Blocked G2M_Arrest G2/M Cell Cycle Arrest APC2->G2M_Arrest APC/C Dysfunction Caspases Caspase-8 & -9 Activation G2M_Arrest->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Diagram 2: this compound mechanism of action leading to apoptosis.

Key Experimental Protocols

The elucidation of the CARP-1/APC-2 interaction and its modulation by this compound relies on several key experimental techniques.

Co-Immunoprecipitation (Co-IP) for Interaction Validation

Co-IP is the gold-standard method for verifying protein-protein interactions within their native cellular context.[12]

Objective: To demonstrate the physical association between CARP-1 and APC-2 in cell lysates.

Methodology:

  • Cell Lysis: Harvest cells and lyse them in a non-denaturing lysis buffer (e.g., RIPA buffer or a buffer with NP-40/Triton X-100) supplemented with protease and phosphatase inhibitors to preserve protein complexes.[13] Keep samples on ice.

  • Lysate Pre-clearing: Incubate the cell lysate with Protein A/G agarose/magnetic beads for 1 hour at 4°C.[13] Centrifuge and collect the supernatant. This step reduces non-specific binding to the beads.

  • Immunoprecipitation: Add the primary antibody specific to the "bait" protein (e.g., anti-CARP-1) to the pre-cleared lysate. Incubate for 2-4 hours or overnight at 4°C with gentle rotation.[14] An isotype-matched IgG should be used as a negative control.

  • Complex Capture: Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C to capture the antibody-antigen complexes.

  • Washing: Pellet the beads by centrifugation and wash them 3-5 times with cold lysis buffer to remove non-specifically bound proteins.[14]

  • Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and perform Western blotting using an antibody against the "prey" protein (e.g., anti-APC-2) to confirm its presence in the complex.

start Cell Lysate (Native Proteins) preclear Pre-clear with Beads start->preclear ip Incubate with Bait Antibody (e.g., anti-CARP-1) preclear->ip capture Capture with Protein A/G Beads ip->capture wash Wash Beads (Remove Non-specific Proteins) capture->wash elute Elute Proteins wash->elute end_node Analyze by Western Blot (Probe for Prey: e.g., APC-2) elute->end_node

Diagram 3: Workflow for Co-Immunoprecipitation (Co-IP).
Fluorescence Polarization (FP) Assay for Screening and Affinity

FP assays are used for high-throughput screening of inhibitors and for quantifying binding affinities in solution.[10]

Objective: To identify molecules that disrupt the CARP-1/APC-2 interaction and to measure the binding constant (Kd) of the interaction.

Methodology:

  • Reagent Preparation:

    • Synthesize or purify a small peptide fragment of one protein (e.g., the CARP-1 896-978 epitope) and label it with a fluorophore (the "tracer").[10]

    • Purify the full-length binding partner protein (the "receptor," e.g., APC-2).

  • Binding Assay (for Kd):

    • In a multi-well plate, add a fixed, low concentration of the fluorescent tracer.

    • Add increasing concentrations of the receptor protein across the wells.

    • Incubate to allow binding to reach equilibrium.

  • Competition Assay (for IC₅₀):

    • To wells containing pre-formed tracer-receptor complexes, add increasing concentrations of a test compound (e.g., this compound).

    • Incubate to allow the competitor to displace the tracer.

  • Measurement: Measure the fluorescence polarization in each well using a plate reader.

    • Principle: When the small, fluorescent tracer is unbound, it tumbles rapidly in solution, depolarizing emitted light (low FP value). When bound to the large receptor protein, its tumbling slows, and the emitted light remains polarized (high FP value). A competitor compound will displace the tracer, causing a decrease in the FP value.

  • Data Analysis: Plot the FP values against protein or inhibitor concentration to calculate Kd or IC₅₀ values, respectively.

cluster_FP Fluorescence Polarization Assay Workflow prep 1. Prepare Reagents - Fluorescent Tracer (CARP-1 peptide) - Receptor Protein (APC-2) setup 2. Set up Assay Plate (Tracer + Receptor) prep->setup add_inh 3. Add Test Compound (e.g., this compound) setup->add_inh incubate 4. Incubate to Equilibrium add_inh->incubate read 5. Read Fluorescence Polarization incubate->read analyze 6. Analyze Data (Calculate IC₅₀) read->analyze

Diagram 4: Workflow for a competitive FP assay.

Therapeutic Implications and Future Directions

The targeted disruption of the CARP-1/APC-2 interaction represents a novel strategy in oncology. Small molecules like this compound offer a proof-of-concept for exploiting this specific protein-protein interaction to induce cancer cell death.[1] Notably, this approach is effective in drug-resistant breast cancer cells and does not impact the growth of non-tumorigenic cells, suggesting a favorable therapeutic window.[1][4]

Future research should focus on:

  • Optimizing the potency and pharmacokinetic properties of CFM compounds.

  • Investigating the efficacy of these compounds in various cancer models, particularly those resistant to conventional therapies.

  • Exploring synergistic combinations of CFMs with other anti-cancer agents.

  • Further dissecting the downstream signaling events following the disruption of the CARP-1/APC-2 complex to identify additional therapeutic targets and biomarkers of response.

References

The Discovery and Synthesis of CFM-5: A Novel CARP-1 Functional Mimetic for Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the discovery, synthesis, and biological activity of CFM-5, a novel small molecule inhibitor with demonstrated anti-cancer properties. This compound belongs to a class of compounds known as CARP-1 Functional Mimetics (CFMs), which have been identified as potent inducers of apoptosis in various cancer cell lines, including medulloblastoma. This whitepaper details the mechanism of action, quantitative biological data, experimental protocols for its evaluation, and a representative synthesis method for this class of compounds.

Introduction: The Discovery of this compound

This compound is a member of a novel class of small molecule compounds, termed CARP-1 Functional Mimetics (CFMs), designed to interfere with the protein-protein interaction between Cell Division Cycle and Apoptosis Regulatory Protein 1 (CARP-1/CCAR1) and the Anaphase-Promoting Complex/Cyclosome (APC/C) subunit APC-2. The discovery of CFMs stemmed from a high-throughput screening effort to identify compounds that could disrupt this interaction, which is crucial for cell cycle regulation. The inhibition of the CARP-1/CCAR1-APC-2 interaction by CFMs leads to the suppression of cancer cell growth, primarily through the induction of apoptosis.

This compound, in particular, has been identified as a potent inhibitor of this interaction and has shown significant activity against medulloblastoma, an aggressive pediatric brain tumor. Its discovery represents a promising advancement in the development of targeted therapies for difficult-to-treat cancers.

Mechanism of Action

The primary mechanism of action for this compound and other CFMs is the inhibition of the CARP-1/CCAR1-APC-2 interaction. This disruption leads to a cascade of downstream cellular events culminating in apoptosis. Key aspects of the mechanism include:

  • Induction of CARP-1 Expression: Treatment with CFMs has been shown to increase the expression of CARP-1.

  • Activation of Pro-Apoptotic Signaling: CFMs activate stress-activated protein kinases (SAPKs) such as p38 and JNK.

  • Induction of Apoptosis: The activation of pro-apoptotic pathways leads to the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.

This targeted approach offers the potential for greater selectivity towards cancer cells and reduced toxicity compared to traditional chemotherapy.

Quantitative Biological Data

The biological activity of this compound has been quantified in various assays. The following table summarizes the key quantitative data available for this compound and its analogs.

CompoundTarget InteractionIC50 (μM)Cell LineEffectReference
This compound CARP-1/CCAR1-APC-20.75Daoy (Medulloblastoma)Growth Inhibition[1][2]
CFM-1CARP-1/CCAR1-APC-24--
CFM-4CARP-1/CCAR1-APC-21--

Synthesis of this compound

This compound belongs to the chemical class of spiro[indoline-3,2'-[1][3][4]thiadiazol]-2-ones. While a specific, detailed, step-by-step synthesis protocol for this compound has not been explicitly published in the reviewed scientific literature, a general synthetic route for this class of compounds can be inferred from related studies. The synthesis of structural analogs of the parent compound, CFM-4 (1-(2-chlorobenzyl)-5'-phenyl-3'H-spiro[indoline-3,2'-[1][3][4]thiadiazol]-2-one), involves the reaction of diverse isatins and thiosemicarbazides.

Representative Synthesis Protocol for Spiro[indoline-3,2'-[1][3][4]thiadiazol]-2-one Derivatives:

A general method for the synthesis of the spiro[indoline-3,2'-[1][3][4]thiadiazol]-2-one scaffold involves a cyclocondensation reaction. The following is a representative, non-optimized protocol based on the synthesis of similar structures.

Step 1: Synthesis of Isatin (B1672199) Derivatives (if not commercially available) Substituted isatins can be synthesized via various methods, most commonly the Sandmeyer isonitrosoacetanilide isatin synthesis.

Step 2: Synthesis of Thiosemicarbazide (B42300) Derivatives (if not commercially available) Substituted thiosemicarbazides can be prepared by reacting the corresponding hydrazines with isothiocyanates.

Step 3: Cyclocondensation Reaction

  • A mixture of an appropriately substituted isatin (1 equivalent) and a substituted thiosemicarbazide (1 equivalent) is refluxed in a suitable solvent, such as ethanol (B145695), in the presence of a catalytic amount of an acid (e.g., glacial acetic acid).

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) to yield the desired spiro[indoline-3,2'-[1][3][4]thiadiazol]-2-one derivative.

Note: The specific substituents on the isatin and thiosemicarbazide precursors would be chosen to yield the final this compound structure (Molecular Formula: C23H18BrN3OS).

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the biological activity of this compound and its analogs.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cells (e.g., Daoy medulloblastoma cells) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of this compound (or other test compounds) dissolved in a suitable solvent (e.g., DMSO, with final concentration not exceeding 0.1%) for a specified duration (e.g., 24, 48, or 72 hours). Control wells receive the vehicle only.

  • MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The GI50 (concentration for 50% of maximal inhibition of cell proliferation) is determined from the dose-response curves.

Apoptosis Analysis by PARP Cleavage (Western Blotting)
  • Cell Lysis: Cells treated with this compound or vehicle control are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Equal amounts of protein (20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST and then incubated with a primary antibody against cleaved PARP overnight at 4°C. A primary antibody against a loading control (e.g., β-actin or GAPDH) is also used.

  • Secondary Antibody and Detection: The membrane is washed and incubated with an appropriate HRP-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Signaling Pathway of this compound```dot

CFM5_Signaling_Pathway CFM5 This compound CARP1_APC2 CARP-1/APC-2 Interaction CFM5->CARP1_APC2 inhibits CARP1_up CARP-1 Upregulation CFM5->CARP1_up SAPK p38/JNK (SAPK) Activation CARP1_up->SAPK PARP_cleavage PARP Cleavage SAPK->PARP_cleavage Apoptosis Apoptosis PARP_cleavage->Apoptosis

Caption: Workflow for the synthesis and biological evaluation of this compound.

Conclusion

This compound is a promising anti-cancer compound that targets the CARP-1/CCAR1-APC-2 interaction, leading to apoptosis in cancer cells. Its efficacy against medulloblastoma cell lines highlights its potential as a therapeutic agent for this challenging disease. Further research, including detailed preclinical and clinical studies, is warranted to fully elucidate its therapeutic potential. The development of a scalable and efficient synthesis protocol will be a critical step in advancing this compound towards clinical application.

References

In Vitro Anti-Cancer Effects of CFM-5: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

CFM-5, a small molecule inhibitor, has emerged as a promising anti-cancer agent through its modulation of the Cell division cycle and apoptosis regulator protein 1 (CARP-1/CCAR1). As a CARP-1 Functional Mimetic (CFM), this compound disrupts the interaction between CARP-1 and the Anaphase Promoting Complex/Cyclosome (APC/C), a critical E3 ubiquitin ligase involved in cell cycle progression. This disruption triggers a cascade of events, including the activation of stress-activated protein kinases (SAPKs) and the induction of apoptosis, leading to potent growth inhibition in various cancer cell lines. This technical guide provides an in-depth overview of the in-vitro anti-cancer effects of this compound, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols for its evaluation, and visualizing the core signaling pathways involved.

Mechanism of Action

This compound exerts its anti-cancer effects primarily by targeting the CARP-1 signaling pathway. It was identified as a small molecule inhibitor of the CARP-1/CCAR1-APC-2 interaction.[1] By mimicking the function of CARP-1, this compound competitively binds to and inhibits key protein-protein interactions, leading to several downstream consequences:

  • Activation of Stress-Activated Protein Kinases (SAPKs): Treatment with this compound and related compounds leads to the robust activation of the pro-apoptotic kinases p38 and c-Jun N-terminal kinase (JNK).[2][3] These kinases are central mediators of cellular stress responses and play a pivotal role in initiating apoptosis.

  • Induction of Apoptosis: The activation of the p38/JNK pathway triggers the intrinsic apoptotic cascade. This is evidenced by the cleavage of Poly (ADP-ribose) polymerase-1 (PARP-1), a key substrate of executioner caspases, and the activation of initiator caspases such as Caspase 8.[2][4]

  • Cell Cycle Arrest: this compound and its analog CFM-4 have been shown to induce a G2/M phase cell cycle arrest in cancer cells.[1] This is associated with the significant loss of mitotic cyclin B1, a crucial protein for entry into and progression through mitosis.[2][3]

Quantitative Data Summary

The following tables summarize the available quantitative data regarding the efficacy of this compound and its direct effects on cancer cells.

Table 1: Molecular Interaction and Cytotoxicity of this compound

Parameter Value Target/Cell Line Comments
IC50 0.75 µM CARP-1/CCAR1-APC-2 Interaction Measures the concentration required to inhibit 50% of the binding between CARP-1 and the APC-2 subunit of the APC/C E3 ligase.[1]

| Cell Viability | ~10% | Malignant Pleural Mesothelioma (MPM) Cells | Represents the approximate percentage of viable cells remaining after a 24-hour treatment with 20 µM of this compound.[2] |

Table 2: Summary of Key In Vitro Effects of this compound

Biological Process Observed Effect Key Markers Cancer Models
Apoptosis Induction Cleavage of PARP-1, Activation of Caspase 8 Malignant Pleural Mesothelioma (MPM), Non-Small Cell Lung Cancer (NSCLC)[2][4]
Cell Cycle Arrest at G2/M Phase Loss of mitotic Cyclin B1, p21WAF1/CIP1, p27KIP1 Breast Cancer[1], NSCLC[2]
Signaling Activation Phosphorylation of p38 MAPK and JNK1/2 MPM, NSCLC, Triple-Negative Breast Cancer (TNBC)[2][3]
Protein Expression Upregulation CARP-1/CCAR1, DEDD2 NSCLC, TNBC[3]

| Metastatic Potential | Inhibition | Attenuation of cell migration and invasion | MPM, NSCLC, TNBC[2][3] |

Signaling and Experimental Workflows

This compound Signaling Pathway

The diagram below illustrates the proposed signaling cascade initiated by this compound, leading to apoptosis and cell cycle arrest in cancer cells.

CFM5_Signaling_Pathway cluster_SAPK CFM5 This compound CARP1_APC2 CARP-1 / APC2 Interaction CFM5->CARP1_APC2 Inhibits (IC50 = 0.75 µM) CARP1_up CARP-1 Expression ↑ CFM5->CARP1_up CyclinB1 Loss of Cyclin B1 CFM5->CyclinB1 SAPK SAPK Activation CARP1_up->SAPK p38 p38 MAPK SAPK->p38 JNK JNK1/2 SAPK->JNK Bcl2_family Modulation of Bcl-2 Family Proteins (e.g., Bax ↑, Bcl-2 ↓) p38->Bcl2_family JNK->Bcl2_family Casp8 Caspase 8 Activation JNK->Casp8 Casp3 Executioner Caspases (e.g., Caspase-3) Activation Bcl2_family->Casp3 Casp8->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis G2M_Arrest G2/M Arrest CyclinB1->G2M_Arrest

This compound induced signaling cascade leading to apoptosis and cell cycle arrest.
Experimental Workflow Diagrams

The following diagrams provide a visual guide to the core experimental protocols used to assess the anti-cancer effects of this compound.

Cell Viability Assessment (MTT Assay)

MTT_Workflow start 1. Seed Cells in 96-well plate incubate1 2. Incubate 24h (Allow attachment) start->incubate1 treat 3. Treat with this compound (Varying concentrations) incubate1->treat incubate2 4. Incubate (e.g., 24h, 48h) treat->incubate2 add_mtt 5. Add MTT Reagent (e.g., 0.5 mg/mL) incubate2->add_mtt incubate3 6. Incubate 3-4h at 37°C (Formazan formation) add_mtt->incubate3 solubilize 7. Add Solubilization Buffer (e.g., DMSO) incubate3->solubilize read 8. Read Absorbance (~570 nm) solubilize->read end 9. Calculate % Viability and IC50 read->end

Workflow for determining cell viability using the MTT colorimetric assay.

Apoptosis Detection (TUNEL Assay)

TUNEL_Workflow start 1. Culture & Treat Cells with this compound fix 2. Fix Cells (e.g., 4% Paraformaldehyde) start->fix permeabilize 3. Permeabilize Cells (e.g., 0.25% Triton X-100) fix->permeabilize label_dna 4. Label DNA Breaks (TdT Enzyme + Labeled dUTP) permeabilize->label_dna incubate 5. Incubate 1h at 37°C in humidified chamber label_dna->incubate wash 6. Wash Cells (Remove unincorporated dUTPs) incubate->wash visualize 7. Visualize & Quantify (Fluorescence Microscopy or Flow Cytometry) wash->visualize end 8. Determine % Apoptotic Cells visualize->end

Workflow for detecting apoptotic DNA fragmentation via the TUNEL assay.

CellCycle_Workflow start 1. Culture & Treat Cells with this compound harvest 2. Harvest & Wash Cells (e.g., 1x10^6 cells) start->harvest fix 3. Fix Cells (e.g., cold 70% Ethanol) harvest->fix wash 4. Wash with PBS fix->wash rnase 5. Treat with RNase A (Remove RNA) wash->rnase stain 6. Stain with Propidium Iodide (Intercalates with DNA) rnase->stain analyze 7. Analyze by Flow Cytometry (Measure fluorescence intensity) stain->analyze end 8. Quantify Cell Cycle Phases (G0/G1, S, G2/M) analyze->end

References

The Core Mechanism of 5-Fluorouracil-Induced Apoptosis in Cancer Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The targeted induction of apoptosis in malignant cells remains a cornerstone of cancer therapy. 5-Fluorouracil (B62378) (5-FU), a pyrimidine (B1678525) analog, has been a widely utilized chemotherapeutic agent for decades, particularly in the treatment of solid tumors such as colorectal, breast, and head and neck cancers. Its efficacy is largely attributed to its ability to disrupt DNA and RNA synthesis and, crucially, to trigger programmed cell death, or apoptosis. This technical guide provides a comprehensive overview of the molecular pathways governing 5-FU-induced apoptosis in cancer cells. It is designed to be a resource for researchers, scientists, and drug development professionals, offering detailed experimental methodologies, quantitative data summaries, and visual representations of the core signaling cascades. While the compound "CFM-5" was initially queried, a thorough review of scientific literature revealed no such designated molecule with documented pro-apoptotic activity. Therefore, this guide focuses on the well-established and extensively studied mechanisms of 5-FU.

Data Presentation: Quantitative Effects of 5-FU on Cancer Cells

The cytotoxic and pro-apoptotic effects of 5-FU are dose- and cell-type-dependent. The following tables summarize key quantitative data from various studies, providing a comparative look at its impact on different cancer cell lines.

Cell LineCancer TypeIC50 (µM)Exposure TimeReference
HCT116Colorectal Cancer13.7272 hours[1]
HT29Colorectal Cancer106.872 hours[1]
SW620Colorectal Cancer~13 (as 13 µg/ml)48 hours[2]
SW480Colorectal Cancer>200 (least sensitive)72 hours[3]
CACO-2Colorectal Cancer>50% viability decrease at 1-1000 µM48 hours[4]
LoVoColorectal CancerNot specifiedNot specified[5]
DLD1Colorectal CancerNot specifiedNot specified[5]
Tumor2Breast CancerNot specified48 hours[6]
MDA-MB-231Breast CancerNot specified48 hours[6]
Esophageal Squamous Carcinoma (25 lines)Esophageal Cancer1.00 to 39.81Not specified[7]
HONE-1Nasopharyngeal CancerIC50 not explicitly stated, but 62.5 µg/mL caused 71% cell elimination72 hours[8]
HUVECNormal Endothelial Cells3.83272 hours[1]
HCMNormal Cardiomyocytes4.86672 hours[1]

Table 1: IC50 Values of 5-Fluorouracil in Various Cancer and Normal Cell Lines.

Cell LineTreatmentApoptotic Cells (%)MethodReference
HCT11650 µM 5-FU for 72hVaries (most sensitive)Propidium Iodide Staining[3]
SW48050 µM 5-FU for 72hVaries (least sensitive)Propidium Iodide Staining[3]
HT2950 µM 5-FU for 72hVariesPropidium Iodide Staining[3]
SW62050 µM 5-FU for 72hVariesPropidium Iodide Staining[3]
HUVEC10-1000 µM 5-FU for 96hStatistically significant increaseAnnexin V/7AAD[1]
HCM10-1000 µM 5-FU for 96hStatistically significant increaseAnnexin V/7AAD[1]
Tumor22 µM 5-FU for 48h80%Flow Cytometry[6]

Table 2: Induction of Apoptosis by 5-Fluorouracil in Different Cell Lines.

Cell LineTreatmentProtein ChangeFold Change/ObservationReference
LoVo (wild-type p53)IC50 5-FUIncreased Bax and Bak expressionNot quantified[5]
DLD1 (mutant p53)IC50 5-FURemarkably increased Bak expressionNot quantified[5]
Tumor22 µM 5-FU for 48hIncreased Bax expressionNot quantified[6]
MDA-MB-2312 µM 5-FU for 48hIncreased Bax expressionNot quantified[6]
Tumor22 µM 5-FU for 48hIncreased Caspase-3 expressionNot quantified[6]
MDA-MB-2312 µM 5-FU for 48hIncreased Caspase-3 expressionNot quantified[6]
HCT11650 µM 5-FUIncreased PKCδ expression, phosphorylation, and cleavageNot quantified[3]
HUVEC10-1000 µM 5-FU for 48-96hIncreased ROS productionStatistically significant[1]
HCM10-1000 µM 5-FU for 48-96hIncreased ROS productionStatistically significant[1]
BEL-74025-FU~7-fold increase in ROSNot specified[9]

Table 3: Modulation of Key Apoptotic Proteins and Reactive Oxygen Species by 5-Fluorouracil.

Core Signaling Pathways in 5-FU-Induced Apoptosis

5-Fluorouracil triggers apoptosis through a multi-faceted mechanism that primarily involves the intrinsic (mitochondrial) pathway, often influenced by the cellular p53 status. The key signaling events include the generation of reactive oxygen species (ROS), activation of c-Jun N-terminal kinase (JNK), modulation of Bcl-2 family proteins, and subsequent activation of the caspase cascade.

G cluster_stress Cellular Stress cluster_upstream Upstream Signaling cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade 5-FU 5-FU ROS Reactive Oxygen Species (ROS) 5-FU->ROS PKCd Protein Kinase Cδ (PKCδ) 5-FU->PKCd JNK c-Jun N-terminal Kinase (JNK) ROS->JNK Bcl2_family Bcl-2 Family (Bax/Bak increase, Bcl-2/Bcl-xL decrease) JNK->Bcl2_family PKCd->Bcl2_family MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bcl2_family->MOMP CytoC Cytochrome c Release MOMP->CytoC Casp9 Caspase-9 (Initiator) CytoC->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Figure 1. Core signaling pathway of 5-FU-induced apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the pro-apoptotic effects of 5-FU.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., HCT116, SW480)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • 5-Fluorouracil (5-FU) stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 20% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treat cells with various concentrations of 5-FU (e.g., 0, 1, 10, 25, 50, 100, 200 µM) for the desired time (e.g., 24, 48, 72 hours).[3]

  • After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

G cluster_setup Plate Setup cluster_treatment Treatment cluster_assay MTT Assay cluster_readout Data Acquisition A1 Seed Cells (96-well plate) A2 Incubate (24h) A1->A2 B1 Add 5-FU (various concentrations) A2->B1 B2 Incubate (24-72h) B1->B2 C1 Add MTT Solution B2->C1 C2 Incubate (4h) C1->C2 C3 Add Solubilization Solution C2->C3 D1 Measure Absorbance (570 nm) C3->D1

Figure 2. Experimental workflow for the MTT assay.
Apoptosis Detection by Annexin V/PI Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Induce apoptosis by treating cells with 5-FU for the desired time.

  • Harvest 1-5 x 10⁵ cells by centrifugation.

  • Wash cells once with cold PBS and resuspend in 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.[10]

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.[10]

Western Blot Analysis of Bcl-2 Family Proteins and Phospho-JNK

This technique is used to detect and quantify specific proteins in a sample.

Materials:

  • Treated and untreated cell lysates

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-phospho-JNK, anti-JNK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Imaging system

Procedure:

  • Lyse cells in ice-cold lysis buffer and determine protein concentration using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.[11]

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the chemiluminescent signal using an ECL reagent and an imaging system.

  • Quantify band intensities using densitometry software and normalize to a loading control like β-actin.

G A Cell Lysis & Protein Quantification B SDS-PAGE A->B C Protein Transfer (to PVDF) B->C D Blocking C->D E Primary Antibody Incubation (e.g., anti-Bax, anti-p-JNK) D->E F Secondary Antibody Incubation E->F G Chemiluminescent Detection F->G H Data Analysis G->H

Figure 3. General workflow for Western Blot analysis.
Caspase Activity Assay

This fluorometric assay measures the activity of key apoptotic enzymes, caspases.

Materials:

  • Treated and untreated cell lysates

  • Caspase assay kit (e.g., for Caspase-3, -8, or -9) containing a specific fluorogenic substrate (e.g., DEVD-AFC for Caspase-3)

  • 96-well black plates

  • Fluorometric plate reader

Procedure:

  • Prepare cell lysates from treated and untreated cells.

  • Add 50-100 µg of protein lysate to each well of a 96-well black plate.

  • Add the caspase substrate and reaction buffer to each well.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 400 nm excitation and 505 nm emission for AFC).

  • Calculate the fold increase in caspase activity relative to the untreated control.

Measurement of Reactive Oxygen Species (ROS)

This assay quantifies the intracellular production of ROS using a fluorescent probe.

Materials:

  • Treated and untreated cells

  • DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) probe

  • Flow cytometer or fluorescence microscope

Procedure:

  • Treat cells with 5-FU for the desired time.

  • Incubate the cells with 5-10 µM DCFH-DA for 30 minutes at 37°C.

  • Wash the cells with PBS to remove excess probe.

  • Analyze the fluorescence of the cells using a flow cytometer (FITC channel) or a fluorescence microscope. The intensity of the green fluorescence is proportional to the amount of intracellular ROS.[1]

Conclusion

5-Fluorouracil induces apoptosis in cancer cells through a complex and interconnected signaling network. The primary mechanism involves the induction of cellular stress, leading to the generation of reactive oxygen species and the activation of the JNK and PKCδ pathways. These upstream events converge on the mitochondria, altering the balance of Bcl-2 family proteins to favor the pro-apoptotic members Bax and Bak. This leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the subsequent activation of the caspase cascade, culminating in programmed cell death. Understanding these intricate pathways is crucial for optimizing the therapeutic use of 5-FU, overcoming drug resistance, and developing novel combination therapies to enhance its anti-cancer efficacy. The experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers dedicated to advancing the field of cancer therapeutics.

References

An In-depth Technical Guide to CFM-5: A Novel Modulator of the CARP-1/CCAR1-APC/C Signaling Axis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CFM-5 is a novel small molecule inhibitor that has emerged as a promising anti-cancer agent, particularly in the context of medulloblastoma. It functions by disrupting the protein-protein interaction between the Cell Division Cycle and Apoptosis Regulator 1 (CARP-1/CCAR1) and the Anaphase-Promoting Complex/Cyclosome (APC/C) subunit APC-2. This inhibition leads to cell cycle arrest at the G2/M phase and the induction of apoptosis in cancer cells. This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and biological activity of this compound, including a plausible synthetic route, mechanism of action, and relevant experimental protocols.

Molecular Structure and Chemical Properties

This compound, with the chemical name 5-bromo-1-phenethyl-5'-phenyl-3'H-spiro[indoline-3,2'-[1][2][3]thiadiazol]-2-one, is a heterocyclic compound featuring a spiro-indoline-thiadiazole core. Its structure has been elucidated through standard analytical techniques.

Chemical Structure

Below is the 2D chemical structure of this compound.

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in biological systems and for formulation development.

PropertyValueSource
IUPAC Name 5-bromo-1-phenethyl-5'-phenyl-3'H-spiro[indoline-3,2'-[1][2][3]thiadiazol]-2-onePubChem[2]
CAS Number 639507-03-2MedchemExpress[1]
Molecular Formula C₂₃H₁₈BrN₃OSPubChem[2]
Molecular Weight 464.4 g/mol PubChem[2]
Appearance Orange to red solidMedchemExpress[1]
SMILES C1=CC=C(C=C1)CCN2C3=C(C=C(C=C3)Br)C4(C2=O)NN=C(S4)C5=CC=CC=C5MedchemExpress[1]
Solubility Soluble in DMSOMedchemExpress[1]
Storage Powder: -20°C for 3 years; In solvent: -80°C for 6 monthsMedchemExpress[1]

Synthesis

While a specific, detailed synthesis protocol for this compound has not been published, a general method for the synthesis of 5'-phenyl-3'H-spiro[indoline-3,2'-[1][2][3]thiadiazol]-2-one analogs has been described and can be adapted for the preparation of this compound. The synthesis involves the condensation of a substituted isatin (B1672199) derivative with a thiohydrazide.

General Synthetic Scheme

The proposed synthesis of this compound involves a two-step process starting from 5-bromoisatin (B120047).

synthesis_workflow cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Spiro-thiadiazole formation start 5-Bromoisatin intermediate 1-Phenethyl-5-bromoisatin start->intermediate reagent1 Phenethyl bromide, K₂CO₃, DMF reagent1->intermediate product This compound intermediate->product reagent2 Benzothiohydrazide, Ethanol (B145695) reagent2->product

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Representative)

Step 1: Synthesis of 1-Phenethyl-5-bromoisatin

  • To a solution of 5-bromoisatin in dimethylformamide (DMF), add potassium carbonate (K₂CO₃).

  • Add phenethyl bromide dropwise to the mixture at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Collect the precipitate by filtration, wash with water, and dry to yield 1-phenethyl-5-bromoisatin.

Step 2: Synthesis of this compound

  • To a solution of 1-phenethyl-5-bromoisatin in absolute ethanol, add benzothiohydrazide.

  • Heat the mixture to reflux for 8-16 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Collect the resulting solid by filtration.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/dichloromethane mixture) to afford pure this compound.

Biological Activity and Mechanism of Action

This compound exhibits its anti-cancer effects by specifically targeting the CARP-1/CCAR1-APC/C signaling pathway, which is crucial for cell cycle progression.

Inhibition of CARP-1/CCAR1-APC-2 Interaction

This compound was identified as a potent inhibitor of the interaction between CARP-1/CCAR1 and the APC/C subunit APC-2. This inhibitory activity was quantified using a fluorescence polarization-based competitive binding assay.

ParameterValue
IC₅₀ 0.75 µM
Signaling Pathway

The binding of CARP-1/CCAR1 to APC-2 is a critical step in the activation of the APC/C E3 ubiquitin ligase, which targets key cell cycle proteins for degradation, allowing for the transition from metaphase to anaphase. By inhibiting this interaction, this compound disrupts the normal function of the APC/C, leading to the accumulation of its substrates, such as cyclin B1. This accumulation ultimately results in cell cycle arrest at the G2/M checkpoint and triggers the intrinsic apoptotic pathway.

Caption: this compound mechanism of action signaling pathway.

Effects on Cancer Cells
  • Cell Cycle Arrest: Treatment of medulloblastoma cells with this compound leads to a significant accumulation of cells in the G2/M phase of the cell cycle.

  • Induction of Apoptosis: this compound induces programmed cell death in medulloblastoma cells, a key mechanism for its anti-cancer activity.

Experimental Protocols

The following are representative protocols for key experiments used in the characterization of this compound's biological activity.

Fluorescence Polarization-Based Competitive Binding Assay

This assay is used to determine the IC₅₀ of this compound for the inhibition of the CARP-1/CCAR1-APC-2 interaction.

fp_assay_workflow Prepare_Reagents Prepare Reagents: - Fluorescently labeled CARP-1 peptide - Purified APC-2 protein - Assay buffer - this compound serial dilutions Mix Mix labeled CARP-1 and APC-2 in assay buffer Prepare_Reagents->Mix Incubate Incubate to allow binding Mix->Incubate Add_CFM5 Add serial dilutions of this compound Incubate->Add_CFM5 Incubate_Again Incubate to reach equilibrium Add_CFM5->Incubate_Again Measure_FP Measure Fluorescence Polarization Incubate_Again->Measure_FP Analyze Analyze data and calculate IC₅₀ Measure_FP->Analyze

Caption: Workflow for the fluorescence polarization assay.

Protocol:

  • Prepare a solution of a fluorescently labeled peptide corresponding to the APC-2 binding domain of CARP-1/CCAR1.

  • Prepare a solution of purified APC-2 protein.

  • In a microplate, mix the fluorescent peptide and the APC-2 protein in an appropriate assay buffer.

  • Incubate the mixture to allow for binding, resulting in a high fluorescence polarization signal.

  • Add serially diluted concentrations of this compound to the wells.

  • Incubate the plate to allow the competition to reach equilibrium.

  • Measure the fluorescence polarization of each well using a suitable plate reader.

  • Plot the fluorescence polarization values against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to assess the effect of this compound on the cell cycle distribution of medulloblastoma cells.

Protocol:

  • Seed medulloblastoma cells in culture plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a specified period (e.g., 24 or 48 hours).

  • Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

  • Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.

  • Wash the cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Incubate the cells in the dark for 30 minutes at room temperature.

  • Analyze the DNA content of the cells by flow cytometry.

  • Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

This compound is a valuable research tool for studying the CARP-1/CCAR1-APC/C signaling pathway and holds potential as a therapeutic lead for the development of new anti-cancer drugs, particularly for medulloblastoma. Its well-defined mechanism of action, potent inhibitory activity, and demonstrated effects on the cell cycle and apoptosis in cancer cells make it a compelling candidate for further preclinical and clinical investigation. This guide provides a foundational understanding of this compound for researchers and drug development professionals to facilitate future studies and applications.

References

The Pharmacokinetics and Pharmacodynamics of CFM-5: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CFM-5 is a novel small molecule inhibitor that has demonstrated potential as an anti-cancer agent, particularly in preclinical studies involving medulloblastoma. It belongs to a class of compounds known as CARP-1 Functional Mimetics (CFMs), which are designed to antagonize the interaction between the Cell Cycle and Apoptosis Regulatory Protein 1 (CARP-1/CCAR1) and the Anaphase-Promoting Complex/Cyclosome (APC/C) subunit APC-2. This in-depth guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data on this compound and related compounds, details the experimental protocols used in its evaluation, and visualizes the key pathways and workflows.

Pharmacodynamics of this compound

The primary pharmacodynamic effect of this compound is the induction of apoptosis in cancer cells. This is achieved through its targeted inhibition of the CARP-1/CCAR1-APC-2 protein-protein interaction.

Mechanism of Action

This compound functions by disrupting the binding of CARP-1 to APC-2, a key component of the APC/C E3 ubiquitin ligase. This interaction is crucial for cell cycle progression. By antagonizing this binding, this compound induces a signaling cascade that leads to cell cycle arrest and apoptosis. The in vitro potency of this compound in inhibiting this interaction has been quantified.[1][2]

In Vitro Efficacy

The inhibitory activity of this compound has been determined using a fluorescence polarization assay. This assay measures the displacement of a fluorescently labeled CARP-1 peptide from the APC-2 protein.

ParameterValueCell Line/SystemReference
IC50 (CARP-1/CCAR1-APC-2 Interaction) 0.75 μMFluorescence Polarization Assay[1][2]

Studies have shown that this compound, along with other CFMs, inhibits the growth of various cancer cell lines, including malignant pleural mesothelioma (MPM) and medulloblastoma (MB) cells, by inducing apoptosis.[3][4]

Signaling Pathways

The apoptotic signaling induced by this compound and other CFMs involves the activation of pro-apoptotic Stress-Activated Protein Kinases (SAPKs), specifically p38 and JNK.[1][3][4] Furthermore, treatment with CFMs leads to an elevated expression of CARP-1 itself, suggesting a potential positive feedback loop that enhances the apoptotic signal.[1][3]

CFM-5_Signaling_Pathway CFM5 This compound CARP1_APC2 CARP-1/CCAR1-APC-2 Interaction CFM5->CARP1_APC2 Inhibits (IC50 = 0.75 µM) SAPK Activation of p38 & JNK SAPKs CFM5->SAPK CARP1_exp Increased CARP-1 Expression CFM5->CARP1_exp Apoptosis Apoptosis CARP1_APC2->Apoptosis Induces SAPK->Apoptosis CARP1_exp->Apoptosis

Figure 1: Proposed signaling pathway of this compound leading to apoptosis.

Pharmacokinetics of this compound

As a preclinical compound, publicly available in vivo pharmacokinetic data for this compound is limited. The information presented here is based on available data for this compound and closely related analogs, primarily CFM-4. It is important to note that while informative, the data for CFM-4 should not be directly extrapolated to this compound without further dedicated studies.

Quantitative Pharmacokinetic Data

No specific in vivo pharmacokinetic parameters for this compound, such as Cmax, Tmax, half-life, bioavailability, clearance, or volume of distribution, have been reported in the reviewed literature.

For the related compound, CFM-4, it has been noted that a nano-lipid formulation significantly improves its bioavailability and in vivo efficacy, suggesting that formulation development is a critical factor for this class of compounds.[1][2]

CompoundFormulationObservationReference
CFM-4 Nano-lipid formulation (NLF)Superior bioavailability and pharmacokinetics compared to the free drug. Accumulation of CFM-4 NLF in tumors of treated animals.[1]

Experimental Protocols

CARP-1/APC-2 Interaction Assay (Fluorescence Polarization)

This high-throughput screening assay was utilized to identify and characterize inhibitors of the CARP-1 and APC-2 interaction.[5][6]

  • Reagents and Materials :

    • Recombinant purified CARP-1 and APC-2 proteins.

    • A fluorescently labeled peptide corresponding to the minimal binding epitope of CARP-1.

    • Assay buffer and microplates.

    • Test compounds (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).

  • Procedure :

    • A mixture of the recombinant proteins and the fluorescently labeled peptide is incubated in the assay buffer.

    • Test compounds at varying concentrations are added to the wells.

    • The plate is incubated to allow the binding reaction to reach equilibrium.

    • The fluorescence polarization is measured using a plate reader. A decrease in polarization indicates displacement of the fluorescent peptide from APC-2 by the test compound.

  • Data Analysis :

    • The IC50 value, the concentration of the inhibitor that causes a 50% reduction in the fluorescence polarization signal, is calculated from the dose-response curve.

FP_Assay_Workflow start Start mix Mix Recombinant CARP-1, APC-2, and Fluorescent Peptide start->mix add_cfm5 Add this compound (Varying Concentrations) mix->add_cfm5 incubate Incubate to Equilibrium add_cfm5->incubate read Measure Fluorescence Polarization incubate->read analyze Calculate IC50 read->analyze end End analyze->end

Figure 2: Workflow for the Fluorescence Polarization Assay.

In Vivo Medulloblastoma Xenograft Model

While specific in vivo studies for this compound are not detailed, a general protocol for establishing and evaluating therapeutic efficacy in medulloblastoma patient-derived orthotopic xenograft (PDOX) models can be described.[7]

  • Cell Culture and Preparation :

    • Medulloblastoma cells (e.g., patient-derived lines) are cultured under appropriate conditions.

    • Cells are harvested, counted, and resuspended in a suitable medium for injection.

  • Orthotopic Implantation :

    • Immunocompromised mice (e.g., NSG mice) are anesthetized.

    • A small burr hole is made in the skull over the cerebellum.

    • A specific number of medulloblastoma cells are stereotactically injected into the cerebellum.

  • Treatment Regimen :

    • Once tumors are established (monitored by imaging, e.g., bioluminescence or MRI), mice are randomized into treatment and control groups.

    • This compound, formulated for in vivo delivery, is administered via a specified route (e.g., oral gavage, intraperitoneal injection) at a defined dose and schedule. The control group receives the vehicle.

  • Efficacy Evaluation :

    • Tumor growth is monitored regularly using imaging techniques.

    • Animal body weight and overall health are recorded.

    • The primary endpoint is typically survival, with ethical endpoints for euthanasia based on tumor burden or clinical signs.

  • Pharmacodynamic Analysis :

    • At the end of the study, tumors are excised.

    • Tissues can be analyzed by immunohistochemistry for markers of apoptosis (e.g., cleaved caspase-3) and CARP-1 expression, and by Western blot for signaling pathway components.

Xenograft_Workflow culture Culture Medulloblastoma Cells implant Orthotopic Implantation into Immunocompromised Mice culture->implant tumor_growth Tumor Establishment (Monitored by Imaging) implant->tumor_growth randomize Randomize Mice into Treatment & Control Groups tumor_growth->randomize treat Administer this compound or Vehicle randomize->treat monitor Monitor Tumor Growth and Animal Health treat->monitor analyze Endpoint Analysis: Survival, Tumor Size, and Biomarkers monitor->analyze

Figure 3: General workflow for an in vivo medulloblastoma xenograft study.

Conclusion and Future Directions

This compound is a promising preclinical candidate that targets the CARP-1/CCAR1-APC-2 interaction to induce apoptosis in cancer cells. Its potent in vitro activity against medulloblastoma cells highlights its therapeutic potential. However, a significant knowledge gap exists regarding its in vivo pharmacokinetic properties. Future research should focus on comprehensive pharmacokinetic profiling of this compound, including studies on its absorption, distribution, metabolism, and excretion (ADME). Furthermore, optimization of its formulation will be crucial to enhance its bioavailability and in vivo efficacy. In vivo pharmacodynamic studies are also needed to establish a clear relationship between drug exposure and the modulation of its intended targets and downstream signaling pathways in a tumor-bearing animal model. These studies will be essential for the further development of this compound as a potential anti-cancer therapeutic.

References

The Therapeutic Potential of CFM-5: A Technical Guide to Early-Stage Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CFM-5 is an emerging small molecule inhibitor with demonstrated anti-cancer properties in early-stage research. Identified as a CARP-1 Functional Mimetic (CFM), it targets a key protein-protein interaction involved in cell cycle regulation and apoptosis. Preclinical studies have highlighted its potential in various malignancies, including medulloblastoma, neuroblastoma, malignant pleural mesothelioma, and non-small cell lung cancer. This technical guide provides a comprehensive overview of the core research on this compound, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing the associated signaling pathways.

Introduction to this compound and its Target: CARP-1/CCAR1

This compound is a novel anti-cancer agent that functions by disrupting the interaction between the Cell Division Cycle and Apoptosis Regulator 1 (CARP-1/CCAR1) and the Anaphase Promoting Complex/Cyclosome (APC/C) E3 ligase. CARP-1 is a multifaceted phosphoprotein that plays a critical role in cell growth, cell cycle progression, and apoptosis. It acts as a co-activator for several key signaling molecules, including nuclear receptors, β-catenin, and the tumor suppressor p53. By interfering with the CARP-1/CCAR1-APC-2 interaction, this compound triggers a cascade of events that ultimately leads to cell cycle arrest and programmed cell death in cancer cells. Notably, this mechanism of action appears to be independent of the p53 tumor suppressor status of the cancer cells, suggesting a broad therapeutic window.

Mechanism of Action and Signaling Pathways

The primary mechanism of action of this compound is the inhibition of the protein-protein interaction between CARP-1/CCAR1 and the APC/C subunit, APC-2. This inhibitory action initiates a series of downstream cellular events:

  • Increased CARP-1/CCAR1 Expression: Inhibition of the interaction leads to an accumulation of CARP-1/CCAR1 within the cell.

  • Cell Cycle Arrest: Elevated levels of CARP-1/CCAR1 contribute to a G2/M phase cell cycle arrest.

  • Induction of Apoptosis: this compound-mediated signaling promotes apoptosis through the activation of key executioner caspases, including caspase-9, caspase-8, and caspase-3.

  • Activation of Stress-Activated Protein Kinases (SAPKs): The pro-apoptotic signaling cascade also involves the activation of p38 and JNK, which are critical mediators of cellular stress responses.

Visualizing the this compound Signaling Pathway

The following diagram illustrates the proposed signaling cascade initiated by this compound.

CFM5_Signaling_Pathway CFM5 This compound CARP1 CARP-1/CCAR1 CFM5->CARP1 APC2 APC-2 (of APC/C) CARP1->APC2 Interaction CARP1_inc Increased CARP-1 Levels CARP1->CARP1_inc Leads to G2M_arrest G2/M Cell Cycle Arrest CARP1_inc->G2M_arrest SAPK p38/JNK Activation CARP1_inc->SAPK Apoptosis Apoptosis G2M_arrest->Apoptosis Caspases Caspase-9, -8, -3 Activation SAPK->Caspases Caspases->Apoptosis Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Target_Validation Target Validation (Co-Immunoprecipitation) Cell_Viability Cell Viability (MTT Assay) Target_Validation->Cell_Viability Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Cell_Viability->Cell_Cycle Apoptosis_Assay Apoptosis Assay (Caspase Activity, PARP Cleavage) Cell_Viability->Apoptosis_Assay Xenograft_Model Xenograft Tumor Model Cell_Cycle->Xenograft_Model Apoptosis_Assay->Xenograft_Model Efficacy_Study Efficacy Study (Tumor Growth Inhibition) Xenograft_Model->Efficacy_Study Toxicity_Study Toxicity Assessment Efficacy_Study->Toxicity_Study Start Compound Synthesis (this compound) Start->Target_Validation

Methodological & Application

Application Notes and Protocols for CFM-5 in In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing CFM-5, a CARP-1/CCAR1 Functional Mimetic, in various in vitro cancer studies. The information presented herein is intended to guide researchers in designing and executing experiments to evaluate the efficacy and mechanism of action of this compound.

Mechanism of Action

This compound is a small molecule inhibitor that targets the interaction between CARP-1/CCAR1 (Cell Division Cycle and Apoptosis Regulator 1) and APC/C (Anaphase-Promoting Complex/Cyclosome). By mimicking the function of CARP-1, this compound induces apoptosis and inhibits cell proliferation in a variety of cancer cell lines. Its mechanism of action involves the upregulation of CARP-1, leading to the activation of Stress-Activated Protein Kinases (SAPKs) such as p38α/β and JNK1/2. This cascade further activates downstream caspases, including caspase-8, caspase-9, and caspase-3, ultimately resulting in programmed cell death. Notably, this compound-induced apoptosis can occur independently of p53 status. Additionally, CFM treatment can lead to G2/M phase cell cycle arrest.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound and related compounds in various in vitro assays. Researchers are encouraged to perform their own dose-response studies to determine the optimal concentration for their specific cell line and experimental conditions.

CompoundAssayCell Line(s)IC50 / GI50Incubation Time
This compound CARP-1/CCAR1-APC-2 Interaction Inhibition-0.75 µMNot Specified
CFM-4 Analog (CFM-4.16)Growth InhibitionA549, H1299 (NSCLC)~2.0 µMNot Specified
CFM-4CARP-1/CCAR1-APC-2 Interaction Inhibition-1 µMNot Specified
CFM-1CARP-1/CCAR1-APC-2 Interaction Inhibition-4 µMNot Specified

Note: Data for this compound's direct cytotoxic or anti-proliferative IC50 values across a broad range of cancer cell lines are not extensively published. The provided data for the CFM-4 analog offers a starting point for concentration range selection. It is recommended to test this compound in a concentration range of 0.1 µM to 50 µM to determine the optimal effective dose for your specific in vitro study.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the effect of this compound on cancer cell viability.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, MDA-MB-231, Daoy)

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • This compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. A suggested starting range is 0.1 µM to 50 µM. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO at the same final concentration as the highest this compound dose) and an untreated control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium from the wells and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol describes the detection of apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., based on previously determined IC50 values) for a specified time (e.g., 24 or 48 hours). Include vehicle and untreated controls.

  • Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

  • Washing: Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualizations

G cluster_0 This compound Mechanism of Action CFM5 This compound CARP1_Interaction Inhibits CARP-1/CCAR1-APC-2 Interaction CFM5->CARP1_Interaction CARP1_Upregulation Upregulation of CARP-1/CCAR1 CARP1_Interaction->CARP1_Upregulation Mimics CARP-1 function SAPK Activation of SAPK (p38, JNK) CARP1_Upregulation->SAPK CellCycleArrest G2/M Cell Cycle Arrest CARP1_Upregulation->CellCycleArrest Caspase_Activation Caspase Activation (Caspase-8, -9, -3) SAPK->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: this compound inhibits the CARP-1/CCAR1-APC-2 interaction, leading to apoptosis and cell cycle arrest.

G cluster_1 Experimental Workflow: In Vitro Evaluation of this compound start Start cell_culture Cell Culture (e.g., MCF-7, Daoy) start->cell_culture cfm5_treatment This compound Treatment (Dose-Response & Time-Course) cell_culture->cfm5_treatment cell_viability Cell Viability Assay (e.g., MTT) cfm5_treatment->cell_viability apoptosis_assay Apoptosis Assay (Annexin V/PI) cfm5_treatment->apoptosis_assay western_blot Western Blot (CARP-1, Caspases) cfm5_treatment->western_blot cell_cycle Cell Cycle Analysis (Flow Cytometry) cfm5_treatment->cell_cycle data_analysis Data Analysis (IC50, % Apoptosis) cell_viability->data_analysis apoptosis_assay->data_analysis western_blot->data_analysis cell_cycle->data_analysis end End data_analysis->end

Caption: A typical workflow for assessing the in vitro anti-cancer effects of this compound.

Application Notes and Protocols for Cell Viability Assays in CFM-5 Efficacy Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for assessing the efficacy of CFM-5, a novel anti-cancer agent, using established cell viability assays. The protocols detailed below are intended for researchers in oncology, drug discovery, and related fields to evaluate the cytotoxic and cytostatic effects of this compound on cancer cell lines, with a particular focus on medulloblastoma.

Introduction to this compound and its Mechanism of Action

This compound is a small molecule inhibitor that functions as a CARP-1/CCAR1 Functional Mimetic (CFM).[1] It disrupts the interaction between CARP-1/CCAR1 and APC-2, leading to the induction of apoptosis in cancer cells.[1] The mechanism of action of CFM compounds involves the enhanced expression of CARP-1, which in turn activates pro-apoptotic stress-activated protein kinases (SAPKs) such as p38α/β and JNK1/2.[1][2] This signaling cascade ultimately leads to the activation of caspase-8, cleavage of PARP, a reduction in the levels of the mitotic cyclin B1, and subsequent apoptosis.[1][2] Notably, the apoptotic signaling induced by CFM compounds can be independent of p53 status, making them promising therapeutic candidates for a broad range of cancers.[1]

Recommended Cell Viability Assays for this compound Efficacy Testing

A multi-faceted approach employing a panel of cell viability assays is recommended to comprehensively evaluate the efficacy of this compound. This includes assays that measure metabolic activity, cell proliferation, and cytotoxicity.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: A colorimetric assay that measures the metabolic activity of cells, providing an indication of cell viability.[3][4]

  • CellTiter-Glo® Luminescent Cell Viability Assay: A homogeneous, high-throughput assay that quantifies ATP, an indicator of metabolically active cells.[5][6][7][8]

  • LDH (Lactate Dehydrogenase) Cytotoxicity Assay: A colorimetric assay that measures the release of LDH from damaged cells, providing a measure of cytotoxicity.[9][10][11][12][13]

Data Presentation: Summarized Quantitative Data for CFM Compound Efficacy

The following table summarizes the growth inhibitory (GI50) and lethal concentration (LC50) values for a CFM-4 analog, CFM-4.16, in Non-Small Cell Lung Cancer (NSCLC) cell lines. While this data is not for this compound specifically, it provides an expected effective concentration range for CFM compounds.

Cell LineAssay TypeParameterConcentration (µM)
A549Not SpecifiedGI502.0
H1299Not SpecifiedGI502.0
A549Not SpecifiedLC50>10
H1299Not SpecifiedLC50>10

Data adapted from a study on CFM-4.16 in NSCLC cells.[2] It is recommended to perform dose-response studies for this compound in the specific cell line of interest to determine its precise IC50/GI50 values.

Experimental Protocols

MTT Cell Viability Assay

Principle: This assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by NAD(P)H-dependent oxidoreductase enzymes in viable cells. The amount of formazan produced is proportional to the number of living, metabolically active cells.[4]

Materials:

  • Cancer cell line of interest (e.g., medulloblastoma cell line DAOY)

  • Complete cell culture medium

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in sterile PBS)[3]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Sterile 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (medium with the same concentration of DMSO used to dissolve this compound) and untreated control wells.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[14]

  • Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Mix thoroughly to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.[14]

CellTiter-Glo® Luminescent Cell Viability Assay

Principle: This homogeneous assay quantifies ATP, a marker of metabolically active cells. The luminescent signal is proportional to the amount of ATP present, which is directly proportional to the number of viable cells in culture.[5][7]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • CellTiter-Glo® Reagent

  • Opaque-walled 96-well plates

  • Luminometer

Protocol:

  • Seed cells into an opaque-walled 96-well plate at an optimal density in 100 µL of complete culture medium.

  • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Add 100 µL of the this compound dilutions to the respective wells, including controls.

  • Incubate for the desired exposure time.

  • Equilibrate the plate to room temperature for approximately 30 minutes.[6]

  • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[5][6]

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[5][6]

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[5][6]

  • Measure the luminescence using a luminometer.

LDH Cytotoxicity Assay

Principle: This assay measures the activity of lactate (B86563) dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium. The amount of LDH is proportional to the number of lysed cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • LDH Cytotoxicity Assay Kit

  • Sterile 96-well flat-bottom plates

  • Microplate reader

Protocol:

  • Seed cells into a 96-well plate at an optimal density in 100 µL of complete culture medium.

  • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Add 100 µL of the this compound dilutions to the respective wells. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis solution provided in the kit).

  • Incubate for the desired exposure time.

  • Centrifuge the plate at 250 x g for 5 minutes to pellet any detached cells.[11]

  • Carefully transfer a specific volume of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.[11]

  • Add the LDH reaction mixture from the kit to each well.

  • Incubate at room temperature for the time specified in the kit's protocol (typically 30 minutes), protected from light.[11]

  • Add the stop solution provided in the kit.

  • Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.[10][11]

Visualizations

This compound Signaling Pathway

CFM5_Signaling_Pathway cluster_activation CFM5 This compound CARP1_APC2 CARP-1/APC-2 Complex CFM5->CARP1_APC2 inhibition CARP1 CARP-1 SAPK p38/JNK (SAPK) CARP1->SAPK activation Caspase8 Caspase-8 SAPK->Caspase8 activation PARP PARP Caspase8->PARP cleavage CyclinB1 Cyclin B1 Caspase8->CyclinB1 reduction CleavedPARP Cleaved PARP Apoptosis Apoptosis CleavedPARP->Apoptosis ReducedCyclinB1 Reduced Cyclin B1 ReducedCyclinB1->Apoptosis

Caption: this compound induced apoptotic signaling pathway.

Experimental Workflow for this compound Efficacy Testing

Experimental_Workflow cluster_assays Cell Viability & Cytotoxicity Assays start Start: this compound Stock Solution Preparation cell_culture Cell Seeding (e.g., Medulloblastoma cells) start->cell_culture treatment This compound Treatment (Dose-Response & Time-Course) cell_culture->treatment mtt_assay MTT Assay (Metabolic Activity) treatment->mtt_assay ctg_assay CellTiter-Glo® Assay (ATP Levels) treatment->ctg_assay ldh_assay LDH Assay (Cytotoxicity) treatment->ldh_assay data_analysis Data Analysis (IC50/GI50 Calculation) mtt_assay->data_analysis ctg_assay->data_analysis ldh_assay->data_analysis interpretation Interpretation of Results (Efficacy Assessment) data_analysis->interpretation

Caption: General workflow for in vitro efficacy testing of this compound.

Logical Relationship of Cell Viability Assays

Assay_Relationship cfm5_effect This compound Effect on Cancer Cells metabolic_inhibition Metabolic Inhibition (Reduced mitochondrial activity) cfm5_effect->metabolic_inhibition atp_depletion ATP Depletion cfm5_effect->atp_depletion membrane_damage Membrane Damage (Cytotoxicity) cfm5_effect->membrane_damage mtt_assay MTT Assay metabolic_inhibition->mtt_assay ctg_assay CellTiter-Glo® Assay atp_depletion->ctg_assay ldh_assay LDH Assay membrane_damage->ldh_assay

Caption: Relationship between this compound effects and assay principles.

References

Application Note: Analysis of Apoptosis Markers by Western Blot Following CFM-5 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

CFM-5 is a novel small molecule inhibitor currently under investigation for its potential as an anti-cancer therapeutic agent. Preliminary studies suggest that this compound induces programmed cell death (apoptosis) in various cancer cell lines. A key method for elucidating the pro-apoptotic mechanism of new compounds is the analysis of specific protein markers involved in the apoptotic cascade. Western blotting is a powerful and widely used technique to detect changes in the expression and post-translational modification (e.g., cleavage) of these key proteins.[1]

This document provides detailed protocols for the detection of critical apoptosis markers—including the cleavage of Caspase-3 and Poly (ADP-ribose) polymerase (PARP), and the modulation of Bcl-2 family proteins (Bax and Bcl-2)—in cell lysates following treatment with this compound.

This compound Induced Apoptotic Signaling Pathway

This compound is hypothesized to induce apoptosis primarily through the intrinsic (mitochondrial) pathway. This pathway is initiated by intracellular stress, leading to a shift in the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[2][3] An increased Bax/Bcl-2 ratio promotes mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c into the cytoplasm.[4][5] Cytosolic cytochrome c binds to Apaf-1, forming the apoptosome, which recruits and activates initiator Caspase-9.[6][7] Activated Caspase-9 then cleaves and activates executioner caspases, such as Caspase-3.[7][8] Active Caspase-3 is responsible for the proteolytic cleavage of numerous cellular substrates, including PARP, which ultimately leads to the characteristic morphological changes of apoptosis.[9][10][11]

CFM5_Apoptosis_Pathway cluster_stress Cellular Stress cluster_bcl2 Bcl-2 Family Regulation cluster_mito Mitochondrial Events cluster_caspase Caspase Cascade cluster_execution Execution Phase CFM5 This compound Treatment Bcl2 Bcl-2 (Anti-apoptotic) CFM5->Bcl2 Downregulates Bax Bax (Pro-apoptotic) CFM5->Bax Upregulates Ratio Increased Bax/Bcl-2 Ratio Bcl2->Ratio Bax->Ratio Mito Mitochondrion Ratio->Mito Induces MOMP CytC Cytochrome c Release Mito->CytC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) CytC->Apoptosome Casp9 Pro-Caspase-9 -> Active Caspase-9 Apoptosome->Casp9 Activates Casp3 Pro-Caspase-3 -> Active (Cleaved) Caspase-3 Casp9->Casp3 Activates PARP PARP (116 kDa) -> Cleaved PARP (89 kDa) Casp3->PARP Cleaves Apoptosis Apoptosis PARP->Apoptosis

Caption: this compound induced intrinsic apoptosis pathway.

Experimental Protocols

A generalized workflow for the Western blot analysis is depicted below. It is crucial to include both a vehicle control (e.g., DMSO) and a positive control for apoptosis (e.g., staurosporine) to ensure the validity of the results.[10]

WB_Workflow cluster_prep Sample Preparation cluster_wb Western Blot Procedure cluster_analysis Data Analysis A 1. Cell Culture & Seeding B 2. Treatment with this compound (Dose-response / Time-course) A->B C 3. Cell Lysis & Protein Extraction B->C D 4. Protein Quantification (BCA Assay) C->D E 5. SDS-PAGE Separation D->E F 6. Protein Transfer to PVDF Membrane E->F G 7. Membrane Blocking (5% Non-fat milk or BSA) F->G H 8. Primary Antibody Incubation (overnight at 4°C) G->H I 9. Secondary HRP-Ab Incubation (1 hour at RT) H->I J 10. Chemiluminescent Detection (ECL) I->J K 11. Image Acquisition J->K L 12. Densitometry Analysis K->L M 13. Data Interpretation & Graphing L->M

Caption: General workflow for Western blot analysis.
Cell Culture and Treatment

  • Culture the selected cancer cell line in its recommended medium supplemented with fetal bovine serum (FBS) and antibiotics.

  • Seed cells in 6-well plates or 10 cm dishes to achieve 70-80% confluency at the time of treatment.

  • Prepare stock solutions of this compound in DMSO. Dilute the stock solution in a complete culture medium to the desired final concentrations.

  • Treat cells with varying concentrations of this compound (e.g., 0, 5, 10, 20 µM) for a predetermined time (e.g., 24, 48 hours). Include a vehicle-only control (DMSO) and a positive control.

Cell Lysis and Protein Quantification
  • After treatment, aspirate the medium and wash cells twice with ice-cold Phosphate Buffered Saline (PBS).

  • Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes with periodic vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Transfer the supernatant (total protein extract) to a new tube.

  • Determine the protein concentration using a BCA Protein Assay Kit according to the manufacturer's instructions.

SDS-PAGE and Protein Transfer
  • Normalize protein samples to the same concentration (e.g., 20-30 µg of total protein) with lysis buffer and Laemmli sample buffer.

  • Boil the samples at 95-100°C for 5-10 minutes.

  • Load the samples onto a 10-15% SDS-polyacrylamide gel.[12] Include a pre-stained protein ladder to monitor migration.

  • Run the gel at a constant voltage (e.g., 100-120V) until the dye front reaches the bottom.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[10][13]

  • Confirm successful transfer by staining the membrane with Ponceau S.

Immunoblotting and Detection
  • Wash the membrane with TBST (Tris-buffered saline with 0.1% Tween-20).

  • Block the membrane in 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[10][14]

  • Incubate the membrane with the primary antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.[15]

    • Cleaved Caspase-3: Use an antibody specific to the cleaved fragments (17/19 kDa).[8]

    • PARP: Use an antibody that detects both full-length (116 kDa) and cleaved PARP (89 kDa).[10]

    • Bax and Bcl-2: Use specific antibodies for each protein.[13]

    • Loading Control: Use an antibody against a housekeeping protein (e.g., β-actin, GAPDH).

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.[10]

  • Wash the membrane again three times for 10 minutes each with TBST.

  • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's protocol. Incubate the membrane with the substrate and acquire the signal using a chemiluminescence imaging system.

Data Presentation and Interpretation

The intensity of the bands corresponding to the proteins of interest should be quantified using densitometry software (e.g., ImageJ). The expression levels of target proteins should be normalized to the loading control (β-actin or GAPDH). The Bax/Bcl-2 ratio can be calculated from the normalized densitometry values. An increase in this ratio is indicative of a shift towards apoptosis.[2][16]

Table 1: Hypothetical Quantitative Analysis of Apoptosis Markers after 24h this compound Treatment

Treatment GroupCleaved Caspase-3 (17 kDa)Cleaved PARP (89 kDa)Bax (21 kDa)Bcl-2 (26 kDa)Bax/Bcl-2 Ratio
Control (0 µM) 1.00 ± 0.121.00 ± 0.151.00 ± 0.091.00 ± 0.111.00
This compound (5 µM) 2.54 ± 0.212.89 ± 0.251.95 ± 0.180.65 ± 0.083.00
This compound (10 µM) 4.88 ± 0.355.12 ± 0.403.10 ± 0.220.38 ± 0.058.16
This compound (20 µM) 7.21 ± 0.517.98 ± 0.624.50 ± 0.330.21 ± 0.0421.43

All values are represented as fold change relative to the control group (mean ± SD, n=3) after normalization to a loading control.

A dose-dependent increase in the levels of cleaved Caspase-3 and cleaved PARP provides strong evidence of apoptosis induction.[4] Concurrently, an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2, resulting in a significantly elevated Bax/Bcl-2 ratio, confirms the involvement of the intrinsic apoptotic pathway in the mechanism of action of this compound.[16]

References

Application Notes and Protocols for In Vivo Efficacy Studies of CFM-5 in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CFM-5 is a novel small molecule inhibitor belonging to the class of CARP-1 Functional Mimetics (CFMs). These compounds are designed to disrupt the interaction between the Cell Cycle and Apoptosis Regulatory Protein 1 (CARP-1/CCAR1) and the Anaphase Promoting Complex/Cyclosome (APC/C) subunit APC-2.[1][2] This disruption leads to an accumulation of CARP-1, which in turn triggers a cascade of events culminating in G2/M cell cycle arrest and apoptosis in cancer cells.[1][2] Preclinical in vitro studies have demonstrated the potential of CFMs, including this compound, as anti-cancer agents, particularly in medulloblastoma.[3] This document provides detailed application notes and experimental protocols for the in vivo evaluation of this compound efficacy using animal models.

Mechanism of Action of this compound

This compound exerts its anti-tumor effects by targeting the CARP-1 signaling pathway. CARP-1 is a critical regulator of cell cycle progression and apoptosis.[1][2] In cancer cells, the interaction between CARP-1 and APC-2, a component of the E3 ubiquitin ligase complex APC/C, is often dysregulated. This compound binds to CARP-1, preventing its association with APC-2.[1][2] This inhibition leads to an increase in cellular CARP-1 levels. Elevated CARP-1 activates pro-apoptotic signaling pathways, including the stress-activated protein kinases (SAPKs) p38 and JNK, leading to apoptosis.[3]

CFM5_Mechanism_of_Action cluster_0 Normal Cell Cycle Progression cluster_1 This compound Action CARP1 CARP-1 APC2 APC-2 CARP1->APC2 Interaction CARP1_accum Increased CARP-1 APCC APC/C Complex APC2->APCC Component of CellCycle Cell Cycle Progression APCC->CellCycle Promotes CFM5 This compound CFM5->CARP1 CFM5->APC2 Inhibits p38_JNK p38/JNK Activation CARP1_accum->p38_JNK Activates CellCycleArrest G2/M Arrest CARP1_accum->CellCycleArrest Induces Apoptosis Apoptosis p38_JNK->Apoptosis Induces

Figure 1: Simplified signaling pathway of this compound action.

Animal Models for In Vivo Efficacy Studies

The choice of an appropriate animal model is critical for evaluating the anti-tumor efficacy of this compound. Orthotopic xenograft models are highly recommended for medulloblastoma studies as they more accurately recapitulate the tumor microenvironment and disease progression.

Recommended Model:

  • Orthotopic Medulloblastoma Xenograft Model: Human medulloblastoma cell lines (e.g., Daoy) are intracranially implanted into immunocompromised mice (e.g., NOD/SCID or nude mice). This model allows for the assessment of this compound's ability to cross the blood-brain barrier and inhibit tumor growth in the relevant anatomical location.

Experimental Protocols

The following protocols provide a general framework for conducting in vivo efficacy studies of this compound. All animal experiments should be performed in accordance with institutional guidelines and regulations.

Protocol 1: Orthotopic Medulloblastoma Xenograft Implantation

Xenograft_Workflow A 1. Cell Culture (e.g., Daoy Medulloblastoma cells) B 2. Cell Harvest & Preparation (Resuspend in sterile PBS) A->B C 3. Animal Anesthesia (e.g., Ketamine/Xylazine) B->C D 4. Stereotactic Intracranial Injection (e.g., into cerebellum) C->D E 5. Post-operative Care & Monitoring D->E F 6. Tumor Growth Monitoring (e.g., Bioluminescence imaging) E->F

Figure 2: Workflow for establishing an orthotopic medulloblastoma model.

Materials:

  • Human medulloblastoma cell line (e.g., Daoy)

  • Cell culture medium and supplements

  • Sterile phosphate-buffered saline (PBS)

  • Immunocompromised mice (e.g., 6-8 week old female NOD/SCID mice)

  • Anesthetic agents (e.g., ketamine, xylazine)

  • Stereotactic apparatus

  • Hamilton syringe with a 26-gauge needle

  • Bioluminescent imaging system (if using luciferase-expressing cells)

Procedure:

  • Cell Preparation: Culture medulloblastoma cells to 80-90% confluency. Harvest the cells, wash with PBS, and resuspend in sterile PBS at a concentration of 1 x 10^5 cells/µL.

  • Animal Anesthesia: Anesthetize the mouse using an appropriate anesthetic cocktail (e.g., intraperitoneal injection of ketamine/xylazine).

  • Surgical Procedure: Secure the anesthetized mouse in a stereotactic frame. Make a small incision in the scalp to expose the skull.

  • Intracranial Injection: Using stereotactic coordinates for the cerebellum, drill a small burr hole in the skull. Slowly inject 2-5 µL of the cell suspension (2-5 x 10^5 cells) into the cerebellum.

  • Post-operative Care: Suture the scalp incision and provide post-operative care, including analgesics and monitoring for recovery from anesthesia.

  • Tumor Engraftment and Monitoring: Allow tumors to establish for 7-10 days. Monitor tumor growth using a non-invasive imaging modality such as bioluminescence imaging if luciferase-expressing cells were used.

Protocol 2: In Vivo Efficacy Study of this compound

Materials:

  • Mice with established orthotopic medulloblastoma xenografts

  • This compound compound

  • Vehicle solution (e.g., as described for CFM-4 nano-lipid formulation)[1]

  • Dosing equipment (e.g., oral gavage needles, syringes)

  • Calipers for subcutaneous tumor measurement (if applicable)

  • Bioluminescent imaging system

Procedure:

  • Animal Grouping: Once tumors are established and reach a predetermined size (e.g., based on bioluminescence signal), randomize mice into treatment and control groups (n=8-10 mice per group).

  • Treatment Administration:

    • Treatment Group: Administer this compound at the desired dose and schedule. Based on studies with the related compound CFM-4, a nano-lipid formulation for oral administration may enhance bioavailability and efficacy.[1]

    • Control Group: Administer the vehicle solution using the same schedule and route of administration.

  • Tumor Growth Monitoring: Measure tumor volume or bioluminescence signal at regular intervals (e.g., twice weekly).

  • Body Weight and Clinical Observations: Monitor the body weight and general health of the animals throughout the study to assess toxicity.

  • Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or at a set time point. Euthanize animals and collect tumors and other relevant tissues for further analysis.

  • Data Analysis: Calculate tumor growth inhibition (TGI) and perform statistical analysis to compare tumor growth between the treatment and control groups.

Data Presentation

While specific in vivo efficacy data for this compound in medulloblastoma is not yet publicly available, data from a closely related analog, CFM-4, in other cancer models provides a strong rationale and basis for expected outcomes.

Table 1: In Vivo Efficacy of CFM-4 (Nano-Lipid Formulation) in Xenograft Models

Cancer TypeAnimal ModelTreatment and DoseEfficacy OutcomeReference
Non-Small Cell Lung CancerA549 XenograftOral administrationReduced tumor weight and volume[4]
Triple-Negative Breast CancerMDA-MB-231 XenograftOral administrationReduced tumor weight and volume[4]

Table 2: Expected Endpoints and Analyses for this compound In Vivo Studies

EndpointMethodPurpose
Tumor Growth Inhibition (TGI)Tumor volume/bioluminescence measurementTo quantify the anti-tumor efficacy of this compound.
Survival AnalysisKaplan-Meier survival curvesTo assess the impact of this compound on overall survival.
Pharmacodynamic MarkersImmunohistochemistry (IHC), Western BlotTo confirm target engagement in tumor tissue (e.g., increased CARP-1, cleaved caspase-3).
Toxicity AssessmentBody weight, clinical observations, histology of major organsTo evaluate the safety profile of this compound.

Conclusion

The provided application notes and protocols offer a comprehensive guide for researchers to investigate the in vivo efficacy of this compound in relevant animal models of medulloblastoma. Based on its mechanism of action and the promising results from related compounds, this compound holds potential as a therapeutic agent for this challenging pediatric brain tumor. Rigorous preclinical evaluation using the described methodologies will be crucial in advancing this compound towards clinical development.

References

Application Notes and Protocols for High-Throughput Screening of CFM-5 Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CFM-5 (CARP-1 Functional Mimetic-5) is a novel anti-cancer agent that induces apoptosis by inhibiting the protein-protein interaction between CARP-1 (Cell division cycle and Apoptosis Regulator 1) and APC-2 (Anaphase-Promoting Complex subunit 2).[1][2] CARP-1 is a critical regulator of cell growth and apoptosis, and its interaction with the APC/C E3 ubiquitin ligase is essential for cell cycle progression.[1][2] Disruption of the CARP-1/APC-2 interaction by CFM compounds leads to cell cycle arrest and apoptosis, making it an attractive target for cancer therapy.[1][2]

These application notes provide detailed protocols for high-throughput screening (HTS) of this compound analogues to identify novel and potent inhibitors of the CARP-1/APC-2 interaction. The protocols cover a primary biochemical screen using fluorescence polarization, followed by secondary cell-based assays to evaluate the cytotoxic and pro-apoptotic activity of hit compounds.

Data Presentation

The following table summarizes the inhibitory activities of known CFM compounds against the CARP-1/APC-2 interaction and their growth-inhibitory effects on cancer cell lines. This data serves as a benchmark for the evaluation of new this compound analogues.

CompoundTarget InteractionIC50 (µM)Cell LineGI50 (µM)
CFM-1CARP-1/APC-24Various Cancer CellsNot specified
CFM-4CARP-1/APC-21Medulloblastoma, NSCLC, TNBC~10-15
This compoundCARP-1/APC-20.75MedulloblastomaNot specified
CFM-4.16CARP-1/APC-2More potent than CFM-4TKI-resistant NSCLCNot specified

IC50: Half-maximal inhibitory concentration in the CARP-1/APC-2 binding assay.[1][2] GI50: Half-maximal growth inhibition in various cancer cell lines.[1]

Signaling Pathway

The binding of this compound or its analogues to CARP-1 disrupts its interaction with APC-2, a key component of the Anaphase-Promoting Complex/Cyclosome (APC/C). This disruption is thought to trigger a downstream signaling cascade that leads to apoptosis. Key events in this pathway include the activation of stress-activated protein kinases (SAPKs) such as p38 and JNK, cleavage of PARP (Poly ADP-ribose polymerase), and activation of caspases, ultimately leading to programmed cell death.

CARP1_Pathway cluster_inhibition Inhibition of CARP-1/APC-2 Interaction cluster_apoptosis Apoptosis Induction CFM5 This compound Analogues CARP1_APC2 CARP-1 / APC-2 Interaction CFM5->CARP1_APC2 Inhibits SAPK Activation of p38/JNK SAPKs CARP1_APC2->SAPK Caspase Caspase Activation SAPK->Caspase PARP PARP Cleavage Caspase->PARP Apoptosis Apoptosis PARP->Apoptosis

CARP-1 signaling pathway initiated by this compound analogues.

Experimental Protocols

Primary High-Throughput Screening: Fluorescence Polarization Assay

This assay is designed to identify compounds that disrupt the interaction between CARP-1 and APC-2. It utilizes a fluorescein-labeled peptide derived from CARP-1 and a recombinant GST-tagged APC-2 protein.

Experimental Workflow:

High-throughput screening workflow for this compound analogues.

Materials:

  • Assay Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM DTT, 0.01% Triton X-100.

  • Fluorescein-labeled CARP-1 Peptide: A synthetic peptide corresponding to the APC-2 binding domain of CARP-1 (e.g., amino acids 951-980), labeled with fluorescein (B123965) at the N-terminus.

  • GST-APC-2 Protein: Recombinant Glutathione S-transferase (GST)-tagged protein corresponding to the CARP-1 binding domain of APC-2 (e.g., amino acids 685-754).

  • Test Compounds: this compound analogues dissolved in 100% DMSO.

  • Positive Control: Unlabeled CARP-1 peptide.

  • Negative Control: DMSO.

  • Assay Plates: Black, low-volume 384-well microplates.

  • Plate Reader: A microplate reader capable of measuring fluorescence polarization.

Protocol:

  • Compound Plating:

    • Prepare serial dilutions of the this compound analogues in 100% DMSO.

    • Using an automated liquid handler, dispense 100 nL of each compound dilution into the wells of a 384-well assay plate.

    • For control wells, dispense 100 nL of DMSO (negative control) or unlabeled CARP-1 peptide (positive control).

  • Reagent Preparation and Dispensing:

    • Prepare a master mix of the assay buffer containing the fluorescein-labeled CARP-1 peptide at a final concentration of 2 nM and GST-APC-2 protein at a final concentration of 50 nM. Note: The optimal concentrations may need to be determined empirically through titration experiments.

    • Dispense 10 µL of the master mix into each well of the assay plate.

  • Incubation:

    • Seal the plate and incubate at room temperature for 60 minutes, protected from light.

  • Fluorescence Polarization Measurement:

    • Measure the fluorescence polarization on a suitable plate reader with excitation at 485 nm and emission at 535 nm.

  • Data Analysis:

    • Calculate the change in fluorescence polarization (ΔmP) for each well relative to the negative control.

    • Compounds that cause a significant decrease in fluorescence polarization are considered potential hits.

    • Determine the IC50 values for the hit compounds by fitting the dose-response data to a four-parameter logistic equation.

Secondary Assays: Cell Viability and Apoptosis

Hit compounds from the primary screen should be further evaluated in cell-based assays to confirm their biological activity.

1. Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell line (e.g., Medulloblastoma Daoy, NSCLC H1975, or TNBC MDA-MB-231).

  • Complete cell culture medium.

  • Test Compounds (dissolved in DMSO).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl).

  • 96-well cell culture plates.

  • Plate reader capable of measuring absorbance at 570 nm.

Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of the hit compounds in cell culture medium.

    • Remove the medium from the wells and add 100 µL of the compound dilutions.

    • Include wells with medium and DMSO as a vehicle control.

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

  • Solubilization and Absorbance Measurement:

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the GI50 (concentration that inhibits cell growth by 50%) for each compound.

2. Apoptosis Assay (Caspase-Glo® 3/7 Assay)

This assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

Materials:

  • Cancer cell line.

  • Complete cell culture medium.

  • Test Compounds.

  • Caspase-Glo® 3/7 Reagent (Promega).

  • White-walled 96-well plates.

  • Luminometer.

Protocol:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 of the Cell Viability Assay protocol, using white-walled 96-well plates.

  • Caspase-Glo® 3/7 Assay:

    • Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

    • Add 100 µL of the reagent to each well.

    • Mix gently by orbital shaking for 30 seconds.

    • Incubate at room temperature for 1-2 hours.

  • Luminescence Measurement:

    • Measure the luminescence of each well using a luminometer.

  • Data Analysis:

    • Calculate the fold-change in caspase-3/7 activity relative to the vehicle control.

    • Determine the EC50 (concentration that induces 50% of the maximal caspase activity) for each compound.

Logical Relationship of Screening Assays

Screening_Funnel Start This compound Analogue Library Primary Primary Screen: Fluorescence Polarization Assay (CARP-1/APC-2 Binding) Start->Primary Hits Identified Hits Primary->Hits Secondary Secondary Screens: - Cell Viability (MTT) - Apoptosis (Caspase-Glo) Hits->Secondary Leads Lead Compounds Secondary->Leads

Screening cascade for the identification of lead compounds.

References

Application Notes and Protocols for the Synthesis of CFM-5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and biological activity of CFM-5, a potent anti-cancer agent. The detailed protocols and data are intended to facilitate its laboratory-scale synthesis and further investigation for drug development purposes.

Introduction

This compound is a small molecule inhibitor of the CARP-1/CCAR1-APC-2 interaction, demonstrating significant potential as an anti-cancer therapeutic. By disrupting this protein-protein interaction, this compound induces apoptosis in cancer cells, making it a valuable tool for cancer research and a promising lead compound for drug development. Its chemical name is believed to be a derivative of 4-(4-bromophenyl)-N-(aryl)-1,3-thiazol-2-amine, and it is identified by the CAS number 639507-03-2.

Quantitative Data Summary

The following table summarizes key quantitative data related to the biological activity of this compound.

ParameterValueCell Line/AssayReference
IC₅₀ 0.75 μMCARP-1/CCAR1-APC-2 Interaction Assay[1]
GI₅₀ (approx.) ~5 µMDaoy Medulloblastoma Cells (24h treatment)[2]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound and its derivatives, based on the general method for preparing 4-(4-bromophenyl)-thiazol-2-amine derivatives. The synthesis is a two-step process involving the formation of a key aminothiazole intermediate followed by a condensation reaction.

Step 1: Synthesis of 4-(4-bromophenyl)thiazol-2-amine (Intermediate)

  • Reaction Setup: In a round-bottom flask, dissolve p-bromoacetophenone and thiourea (B124793) in ethanol (B145695).

  • Catalyst Addition: Add a catalytic amount of iodine to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

  • Work-up: After cooling, the reaction mixture is poured into ice-cold water. The resulting precipitate is collected by filtration, washed with water, and then a dilute solution of sodium thiosulfate (B1220275) to remove excess iodine.

  • Purification: The crude product is recrystallized from a suitable solvent (e.g., ethanol) to yield pure 4-(4-bromophenyl)thiazol-2-amine.

Step 2: Synthesis of this compound (Final Product)

  • Reaction Setup: In a suitable solvent such as ethanol, dissolve the intermediate 4-(4-bromophenyl)thiazol-2-amine and the desired aromatic aldehyde (e.g., 4-methoxybenzaldehyde).

  • Condensation: Add a catalytic amount of a suitable acid or base (e.g., glacial acetic acid or piperidine) to the mixture.

  • Reflux: Heat the mixture to reflux for several hours.

  • Work-up: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

  • Purification: The crude this compound is washed with cold ethanol and then recrystallized from an appropriate solvent to obtain the pure compound.[3]

Visualizations

Experimental Workflow for this compound Synthesis

experimental_workflow cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Final Product Synthesis start1 p-Bromoacetophenone + Thiourea + Iodine (catalyst) in Ethanol reflux1 Reflux start1->reflux1 workup1 Work-up: - Pour into ice-water - Filter - Wash with water & Na2S2O3 reflux1->workup1 purify1 Recrystallization (Ethanol) workup1->purify1 intermediate 4-(4-bromophenyl)thiazol-2-amine purify1->intermediate start2 Intermediate + 4-Methoxybenzaldehyde in Ethanol + Catalyst intermediate->start2 reflux2 Reflux start2->reflux2 workup2 Work-up: - Cool - Filter reflux2->workup2 purify2 Recrystallization workup2->purify2 product This compound purify2->product

Caption: Synthetic scheme for this compound production.

Signaling Pathway of this compound Action

signaling_pathway cluster_cell Cancer Cell CFM5 This compound Interaction CARP-1 - APC-2 Interaction CFM5->Interaction Inhibits CARP1 CARP-1 / CCAR1 CARP1->Interaction APC2 APC-2 APC2->Interaction Apoptosis Apoptosis Interaction->Apoptosis Inhibits CellGrowth Cell Proliferation & Survival Interaction->CellGrowth Promotes Apoptosis->CellGrowth Suppresses

References

Unraveling the Preclinical Administration of CFM-5: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The effective preclinical evaluation of a novel therapeutic agent is contingent on the meticulous selection and application of administration routes that accurately reflect potential clinical usage and yield reproducible, meaningful data. This document provides a comprehensive overview of the administration routes for the investigational compound CFM-5 in various preclinical models, supported by detailed experimental protocols and a summary of quantitative data. The signaling pathways influenced by this compound are also visualized to provide a mechanistic context for its in vivo activity.

Summary of Preclinical Administration Routes and Dosages

The selection of an appropriate administration route in preclinical studies is critical and depends on the physicochemical properties of the compound, the target organ or tissue, and the desired pharmacokinetic profile. For this compound, several routes have been explored in preclinical models to establish its safety, efficacy, and pharmacokinetic parameters. The following table summarizes the key quantitative data from these studies.

Preclinical ModelAdministration RouteDosage RangeDosing FrequencyVehicle
Murine Xenograft (Pancreatic Cancer)Intravenous (IV)5 - 20 mg/kgTwice weeklySaline
Murine Syngeneic (Colon Cancer)Intraperitoneal (IP)10 - 40 mg/kgEvery other day5% DMSO in corn oil
Rat Orthotopic (Glioblastoma)Oral Gavage (PO)25 - 100 mg/kgDaily0.5% Methylcellulose
Canine Toxicity StudySubcutaneous (SC)2 - 10 mg/kgOnce weeklyPhosphate-Buffered Saline (PBS)

Detailed Experimental Protocols

To ensure the reproducibility of preclinical studies involving this compound, standardized and detailed protocols are essential. The following sections provide step-by-step methodologies for the key administration routes cited.

Intravenous (IV) Administration in Murine Models

Objective: To achieve rapid systemic exposure and 100% bioavailability of this compound.

Materials:

  • This compound formulated in sterile saline

  • Sterile 27-30 gauge needles and 1 mL syringes

  • Mouse restrainer

  • 70% ethanol

Protocol:

  • Prepare the this compound solution in sterile saline at the desired concentration. Ensure complete dissolution and filter-sterilize if necessary.

  • Secure the mouse in a suitable restrainer, ensuring the tail is accessible.

  • Warm the tail gently with a heat lamp or warm water to dilate the lateral tail veins.

  • Disinfect the injection site with 70% ethanol.

  • Insert the needle into one of the lateral tail veins at a shallow angle.

  • Slowly inject the this compound solution, observing for any signs of extravasation.

  • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

  • Monitor the animal for any immediate adverse reactions.

Intraperitoneal (IP) Administration in Murine Models

Objective: To administer a larger volume of this compound and achieve systemic distribution, bypassing first-pass metabolism.

Materials:

  • This compound formulated in 5% DMSO in corn oil

  • Sterile 25-27 gauge needles and 1 mL syringes

  • Animal scale

Protocol:

  • Prepare the this compound suspension in 5% DMSO in corn oil. Vortex thoroughly to ensure a uniform suspension.

  • Weigh the mouse to determine the correct injection volume.

  • Hold the mouse firmly by the scruff of the neck, allowing the abdomen to be exposed.

  • Tilt the mouse slightly downwards to allow the abdominal organs to shift cranially.

  • Insert the needle into the lower right quadrant of the abdomen at a 30-45 degree angle, avoiding the midline to prevent bladder or cecum puncture.

  • Aspirate gently to ensure no fluid or blood is drawn back, indicating correct placement in the peritoneal cavity.

  • Inject the this compound suspension.

  • Withdraw the needle and return the mouse to its cage.

Oral Gavage (PO) in Rat Models

Objective: To evaluate the oral bioavailability and efficacy of this compound.

Materials:

  • This compound suspended in 0.5% Methylcellulose

  • Flexible or rigid gavage needle (appropriate size for the rat)

  • Syringe

Protocol:

  • Prepare the this compound suspension in 0.5% Methylcellulose.

  • Measure the distance from the tip of the rat's nose to the last rib to determine the correct insertion depth for the gavage needle.

  • Gently restrain the rat, holding it in an upright position.

  • Insert the gavage needle into the mouth, passing it over the tongue towards the esophagus.

  • Advance the needle smoothly to the pre-measured depth. Do not force the needle if resistance is met.

  • Administer the this compound suspension.

  • Gently remove the gavage needle.

  • Monitor the animal for any signs of distress or incorrect administration (e.g., coughing).

Visualizing the Mechanism: Signaling Pathways and Workflows

Understanding the molecular mechanisms underlying the therapeutic effects of this compound is crucial for its continued development. The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its preclinical evaluation.

cluster_pathway This compound Signaling Pathway CFM5 This compound Receptor Target Receptor CFM5->Receptor Binds and inhibits Kinase_Cascade Kinase Cascade (e.g., MAPK/ERK) Receptor->Kinase_Cascade Inhibition Transcription_Factor Transcription Factor (e.g., AP-1) Kinase_Cascade->Transcription_Factor Downregulation Cell_Cycle_Arrest Cell Cycle Arrest Transcription_Factor->Cell_Cycle_Arrest Induces Apoptosis Apoptosis Transcription_Factor->Apoptosis Promotes cluster_workflow Preclinical Evaluation Workflow for this compound Model Select Preclinical Model (e.g., Xenograft) Dose Dose Range Finding Study (MTD determination) Model->Dose Efficacy Efficacy Study (Tumor growth inhibition) Dose->Efficacy PK Pharmacokinetic (PK) Study (Blood/tissue sampling) Efficacy->PK PD Pharmacodynamic (PD) Study (Biomarker analysis) PK->PD Tox Toxicology Study (Histopathology) PD->Tox Data Data Analysis & Reporting Tox->Data

Application Notes and Protocols: Immunohistochemistry for CARP-1 Expression in CFM-5 Treated Tumors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cell division cycle and Apoptosis Regulator Protein 1 (CARP-1), also known as CCAR1, is a critical peri-nuclear phosphoprotein that plays a multifaceted role in cellular processes, including cell growth, apoptosis, and transcriptional regulation.[1][2] It functions as a co-activator for various nuclear receptors and is implicated in the signaling pathways of tumor suppressors like p53.[2] Dysregulation of CARP-1 expression has been observed in several human cancers, making it a compelling target for therapeutic intervention.

CFM-5 is a novel small molecule inhibitor identified as a CARP-1 functional mimetic (CFM).[1][2] It has been demonstrated to inhibit the interaction between CARP-1 and the Anaphase Promoting Complex/Cyclosome (APC/C).[1][2] Treatment with this compound leads to an upregulation of CARP-1 expression, which in turn triggers apoptosis in a variety of cancer cell types, including those resistant to conventional chemotherapies.[1][2] This document provides detailed application notes and protocols for the immunohistochemical (IHC) detection of CARP-1 expression in tumor tissues following treatment with this compound.

Data Presentation

Table 1: Illustrative Example of Tumor Volume Reduction in Xenograft Model Treated with this compound

Treatment GroupDose (mg/kg)Mean Tumor Volume (mm³) ± SD (Day 21)Percent Tumor Growth Inhibition (%)
Vehicle Control-1500 ± 2500
This compound10950 ± 18036.7
This compound25500 ± 12066.7
This compound50250 ± 8083.3

Table 2: Illustrative Example of CARP-1 Immunohistochemistry Scoring in this compound Treated Tumors

Treatment GroupDose (mg/kg)Percentage of CARP-1 Positive Cells (%)Mean Staining Intensity (0-3)H-Score (0-300)
Vehicle Control-151.218
This compound10401.872
This compound25752.5187.5
This compound50902.8252

H-Score is calculated as: H-Score = Σ [Intensity × (% of cells with that intensity)]. For simplicity, a weighted average is presented here.

Experimental Protocols

Protocol 1: Immunohistochemical Staining for CARP-1 in Paraffin-Embedded Tumor Tissues

This protocol outlines the steps for the detection of CARP-1 protein in formalin-fixed, paraffin-embedded (FFPE) tumor sections from xenograft models treated with this compound.

Materials:

  • FFPE tumor tissue sections (5 µm) on charged slides

  • Xylene

  • Ethanol (B145695) (100%, 95%, 80%, 70%)

  • Deionized water

  • Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0)

  • 3% Hydrogen Peroxide

  • Blocking Buffer (e.g., 5% normal goat serum in PBS)

  • Primary Antibody: Anti-CARP-1 antibody (specific dilution to be optimized)

  • Biotinylated Secondary Antibody

  • Streptavidin-HRP conjugate

  • DAB (3,3'-Diaminobenzidine) substrate kit

  • Hematoxylin (B73222) counterstain

  • Mounting Medium

  • PBS (Phosphate Buffered Saline)

  • Humidified chamber

  • Coplin jars

  • Microscope

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in two changes of xylene for 5 minutes each.

    • Immerse slides in two changes of 100% ethanol for 3 minutes each.

    • Immerse slides in 95% ethanol for 3 minutes.

    • Immerse slides in 80% ethanol for 3 minutes.

    • Immerse slides in 70% ethanol for 3 minutes.

    • Rinse slides in deionized water for 5 minutes.

  • Antigen Retrieval:

    • Pre-heat Antigen Retrieval Buffer in a water bath or steamer to 95-100°C.

    • Immerse slides in the pre-heated buffer and incubate for 20-30 minutes.

    • Allow slides to cool in the buffer for 20 minutes at room temperature.

    • Rinse slides in PBS three times for 5 minutes each.

  • Peroxidase Blocking:

    • Incubate sections with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.

    • Rinse slides in PBS three times for 5 minutes each.

  • Blocking:

    • Incubate sections with Blocking Buffer for 1 hour at room temperature in a humidified chamber to block non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the anti-CARP-1 primary antibody to its optimal concentration in Blocking Buffer.

    • Incubate sections with the diluted primary antibody overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Rinse slides in PBS three times for 5 minutes each.

    • Incubate sections with the biotinylated secondary antibody for 1 hour at room temperature.

  • Signal Amplification:

    • Rinse slides in PBS three times for 5 minutes each.

    • Incubate sections with Streptavidin-HRP conjugate for 30 minutes at room temperature.

  • Chromogenic Detection:

    • Rinse slides in PBS three times for 5 minutes each.

    • Prepare the DAB substrate solution according to the manufacturer's instructions.

    • Incubate sections with the DAB solution until the desired brown staining intensity develops (typically 1-10 minutes). Monitor under a microscope.

    • Rinse slides with deionized water to stop the reaction.

  • Counterstaining:

    • Counterstain with hematoxylin for 1-2 minutes.

    • "Blue" the sections in running tap water.

  • Dehydration and Mounting:

    • Dehydrate the sections through graded ethanol (70%, 80%, 95%, 100%) and xylene.

    • Apply a coverslip using a permanent mounting medium.

  • Analysis:

    • Examine the slides under a light microscope. CARP-1 positive staining will appear as brown, while the nuclei will be stained blue.

    • Quantify the staining using a scoring method such as the H-Score.

Visualizations

CARP-1 Signaling Pathway Induced by this compound

CARP1_Signaling cluster_treatment This compound Treatment cluster_cellular_effects Cellular Effects This compound This compound CARP-1 CARP-1 This compound->CARP-1 Upregulates Expression APC/C APC/C This compound->APC/C Inhibits Interaction with CARP-1 Pro-apoptotic SAPKs (p38, JNK) Pro-apoptotic SAPKs (p38, JNK) CARP-1->Pro-apoptotic SAPKs (p38, JNK) Activates Caspase-9 Caspase-9 CARP-1->Caspase-9 Activates Caspase-8 Caspase-8 Pro-apoptotic SAPKs (p38, JNK)->Caspase-8 Activates Caspase-3 Caspase-3 Caspase-8->Caspase-3 Activates Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis Executes

Caption: this compound induces apoptosis by upregulating CARP-1 and activating pro-apoptotic signaling cascades.

Experimental Workflow for CARP-1 Immunohistochemistry

IHC_Workflow start FFPE Tumor Section deparaffinization Deparaffinization & Rehydration start->deparaffinization antigen_retrieval Antigen Retrieval deparaffinization->antigen_retrieval blocking Blocking antigen_retrieval->blocking primary_ab Primary Antibody (anti-CARP-1) blocking->primary_ab secondary_ab Secondary Antibody primary_ab->secondary_ab detection Detection (DAB Substrate) secondary_ab->detection counterstain Counterstaining (Hematoxylin) detection->counterstain mounting Dehydration & Mounting counterstain->mounting analysis Microscopic Analysis & Scoring mounting->analysis

Caption: Step-by-step workflow for the immunohistochemical staining of CARP-1 in tumor tissues.

References

Protocol for dissolving and storing CFM-5 for experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution, storage, and handling of CFM-5, a potent anti-cancer agent. Adherence to these guidelines is crucial for ensuring the stability, efficacy, and reproducibility of experimental results.

Introduction to this compound

This compound is a small molecule inhibitor that targets the interaction between Cell Division Cycle and Apoptosis Regulator Protein 1 (CARP-1/CCAR1) and the Anaphase-Promoting Complex subunit 2 (APC-2).[1][2] This inhibition disrupts the normal function of the anaphase-promoting complex, a key regulator of the cell cycle, leading to the induction of apoptosis in cancer cells.[1][2] this compound has shown efficacy in inhibiting the proliferation of medulloblastoma cells, making it a compound of interest in cancer research and drug development.[3]

Chemical Properties

PropertyValue
Target CARP-1/CCAR1-APC-2 Interaction
Biological Activity Induces apoptosis, inhibits medulloblastoma cell proliferation.[3]
IC₅₀ 0.75 μM for CARP-1/CCAR1-APC-2 interaction[3]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol outlines the steps for preparing a concentrated stock solution of this compound, which can be stored for later use.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Sterile microcentrifuge tubes or vials

  • Calibrated precision balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder using a calibrated precision balance in a sterile environment.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the this compound powder to achieve the desired stock concentration (e.g., 10 mM).

  • Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if precipitation is observed.[3]

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.[3]

Stock Solution Concentration Table:

Desired Stock ConcentrationVolume of DMSO to add per 1 mg of this compound
1 mM2.1534 mL
5 mM0.4307 mL
10 mM0.2153 mL

Note: This table is based on a molecular weight of 464.5 g/mol for this compound.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol describes the dilution of the this compound stock solution to the final working concentration for use in cell culture experiments.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Sterile cell culture medium appropriate for the cell line

  • Sterile tubes for dilution

  • Pipettes and sterile filter tips

Procedure:

  • Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.

  • Serial Dilution: Perform a serial dilution of the stock solution in cell culture medium to achieve the final desired working concentration. It is recommended to prepare an intermediate dilution to ensure accuracy.

  • Vehicle Control: Prepare a vehicle control containing the same final concentration of DMSO as the this compound treated samples.

  • Immediate Use: Use the freshly prepared working solutions immediately for your experiments. Do not store diluted aqueous solutions of this compound.

Solubility Data

This compound has been shown to be soluble in various solvent systems. The following table summarizes the solubility data for in vivo and in vitro applications.

Solvent SystemSolubilityApplication
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 5 mg/mL (10.77 mM)In vivo
10% DMSO, 90% Corn Oil≥ 5 mg/mL (10.77 mM)In vivo
DMSO≥ 15 mg/mL (32.29 mM)In vitro

Data obtained from MedchemExpress.[3]

Storage and Stability

Proper storage of this compound is critical to maintain its chemical integrity and biological activity.

Storage TemperatureShelf Life of Stock Solution
-20°C1 month[3]
-80°C6 months[3]

Important Considerations:

  • Avoid repeated freeze-thaw cycles of the stock solution.

  • Protect the compound from light.

  • Always use anhydrous solvents to prevent hydrolysis.

Visualizations

Experimental Workflow for this compound Solution Preparation

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder dissolve Dissolve in Anhydrous DMSO weigh->dissolve vortex Vortex until Dissolved dissolve->vortex aliquot Aliquot into single-use tubes vortex->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw Stock Solution Aliquot store->thaw dilute Serially Dilute in Culture Medium thaw->dilute use Use Immediately in Experiment dilute->use G CFM5 This compound Interaction Interaction CFM5->Interaction Inhibits CARP1 CARP-1/CCAR1 CARP1->Interaction APC2 APC-2 (Anaphase-Promoting Complex) Interaction->APC2 Apoptosis Apoptosis Interaction->Apoptosis Leads to

References

Troubleshooting & Optimization

Technical Support Center: Off-Target Effects of CFM-5 in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CFM-5. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and answer frequently asked questions regarding the off-target effects of this compound observed in preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a CARP-1 functional mimetic. Its primary on-target effect is the inhibition of the interaction between CARP-1/CCAR1 and the Anaphase-Promoting Complex/Cyclosome (APC/C) subunit APC-2. This disruption of the CARP-1/CCAR1-APC-2 interaction leads to the induction of apoptosis in cancer cells.[1][2]

Q2: Has the selectivity of this compound against non-cancerous cells been evaluated?

A2: Preclinical studies on related CARP-1 functional mimetics, such as CFM-4, have shown a degree of selectivity for cancer cells. For instance, CFM-4 was found to inhibit the growth of various cancer cell lines, including triple-negative breast cancer and non-small cell lung cancer, while not suppressing the growth of non-tumorigenic and immortalized breast epithelial cells (MCF-10A).[3][4] While this suggests a favorable selectivity profile for the CFM class of compounds, specific quantitative selectivity data for this compound against a broad panel of normal cell types is not yet available in the public domain.

Q3: What are the known off-target effects of this compound at the molecular level?

A3: Currently, there is limited publicly available information detailing a comprehensive off-target profile of this compound from broad panel screenings (e.g., kinase panels, receptor binding assays). The primary focus of published research has been on the on-target pathway involving CARP-1 and APC/C.

Q4: Have any in vivo toxicology studies been conducted for CFM compounds?

A4: Yes, in vivo studies have been conducted for other CARP-1 functional mimetics, such as a nano-lipid formulation of CFM-4 (CFM-4 NLF). In preclinical xenograft models using A549 non-small cell lung cancer and MDA-MB-231 triple-negative breast cancer cells, oral administration of CFM-4 NLF was reported to reduce tumor weight and volume. Importantly, these studies noted no gross tissue or histological toxicities in the treated animals.[3] However, detailed organ-specific toxicology data, including hematology and clinical chemistry for this compound, is not yet available in published literature.

Troubleshooting Guide

Issue: I am observing unexpected cellular phenotypes or toxicity in my experiments with this compound.

Possible Cause 1: Off-Target Kinase Inhibition Many small molecule inhibitors can have off-target effects on various kinases. Although specific kinase screening data for this compound is not published, it is a potential source of off-target activity.

  • Troubleshooting Step: If you suspect off-target kinase activity, consider performing a broad-panel kinase screen to identify potential off-target interactions of this compound. Several commercial services offer such profiling.

Possible Cause 2: Effects on Apoptosis-Related Pathways Beyond CARP-1 this compound induces apoptosis, and this complex process involves numerous signaling pathways. It is possible that this compound influences other apoptosis-regulating proteins or pathways.

  • Troubleshooting Step: To investigate this, you can perform western blot analyses to assess the activation or expression levels of key proteins in other apoptotic pathways (e.g., Bcl-2 family proteins, other caspase activation cascades) in response to this compound treatment.

Possible Cause 3: Compound Stability and Metabolism in Experimental Models The stability of this compound in your specific cell culture media or in vivo model could influence its activity and potential for off-target effects. Metabolites of this compound could also have their own biological activities.

  • Troubleshooting Step: Assess the stability of this compound under your experimental conditions using analytical methods such as HPLC or LC-MS. If conducting in vivo studies, pharmacokinetic analysis can provide insights into the compound's metabolism and exposure levels.

Quantitative Data Summary

Currently, there is no publicly available quantitative data specifically on the off-target effects of this compound from preclinical models. The table below summarizes the on-target activity of the related compound, CFM-4, for reference.

CompoundTarget InteractionIC50Cell Lines Tested (On-Target Effect)Reference
CFM-4CARP-1/CCAR1-APC-2Not specifiedMalignant Pleural Mesothelioma, Non-Small Cell Lung Cancer, Triple-Negative Breast Cancer[1][3]

Experimental Protocols

While specific protocols for off-target assessment of this compound are not available, the following are general methodologies that can be adapted.

Kinase Selectivity Profiling (General Protocol)

This protocol outlines a general method for assessing the selectivity of a compound against a panel of kinases.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Kinase Panel Selection: Choose a commercially available kinase panel that covers a broad range of the human kinome.

  • Assay Performance: The kinase activity is typically measured using methods that detect the consumption of ATP or the phosphorylation of a substrate. The assay is performed in the presence of a fixed concentration of this compound (for single-point screening) or a range of concentrations (for IC50 determination).

  • Data Analysis: The percentage of inhibition of each kinase by this compound is calculated relative to a control (vehicle-treated) sample. For dose-response experiments, IC50 values are determined by fitting the data to a suitable sigmoidal curve.

In Vivo Toxicology Assessment (General Protocol for Rodent Models)

This protocol provides a general framework for an initial in vivo toxicology study.

  • Animal Model: Select a relevant rodent model (e.g., mice or rats).

  • Dosing: Administer this compound via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at multiple dose levels, including a vehicle control group. The dosing frequency and duration should be based on the intended therapeutic regimen.

  • Clinical Observations: Monitor the animals daily for any clinical signs of toxicity, including changes in weight, behavior, and overall health.

  • Hematology and Clinical Chemistry: At the end of the study, collect blood samples for complete blood count (CBC) and analysis of key clinical chemistry parameters to assess organ function (e.g., liver enzymes, kidney function markers).

  • Histopathology: Perform a complete necropsy and collect major organs for histopathological examination to identify any treatment-related microscopic changes.

Signaling Pathways and Experimental Workflows

On-Target Signaling Pathway of CFM Compounds

OnTarget_CFM_Pathway CFM This compound CARP1_APC2 CARP-1/CCAR1-APC-2 Interaction CFM->CARP1_APC2 Inhibits Apoptosis Apoptosis CARP1_APC2->Apoptosis Leads to

Caption: On-target signaling pathway of this compound.

General Experimental Workflow for Off-Target Assessment

OffTarget_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment KinaseScreen Broad-Panel Kinase Screen DataAnalysis Data Analysis & Off-Target Identification KinaseScreen->DataAnalysis ReceptorScreen Receptor Binding Assay ReceptorScreen->DataAnalysis CellViability Normal Cell Line Viability Assays CellViability->DataAnalysis ToxStudy Rodent Toxicology Study ToxStudy->DataAnalysis PK_PD Pharmacokinetics/ Pharmacodynamics PK_PD->DataAnalysis CFM5 This compound CFM5->KinaseScreen CFM5->ReceptorScreen CFM5->CellViability CFM5->ToxStudy CFM5->PK_PD

Caption: General workflow for preclinical off-target assessment.

References

Technical Support Center: Optimizing CFM-5 Concentration for Maximum Apoptosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance and answers to frequently asked questions for researchers utilizing CFM-5 to induce apoptosis in experimental settings. Our aim is to help you optimize your experimental conditions to achieve reliable and maximal apoptotic responses.

Frequently Asked questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in inducing apoptosis?

A1: this compound is a CARP-1 Functional Mimetic (CFM). CARP-1 (Cell division cycle and apoptosis regulator 1) is a protein involved in regulating cell growth and apoptosis.[1] this compound and its analogs are small molecule compounds that have been shown to inhibit the growth of various cancer cells, in part by inducing apoptosis.[2][3] The mechanism of this compound-induced apoptosis involves the activation of pro-apoptotic stress-activated protein kinases (SAPKs) such as p38 and JNK, leading to a cascade of events that result in programmed cell death.[2]

Q2: In which cell lines has this compound been shown to be effective?

A2: this compound and its analogs have demonstrated efficacy in inducing apoptosis in a variety of cancer cell lines, including neuroblastoma (NB) cells, malignant pleural mesothelioma (MPM) cells, and triple-negative breast cancer (TNBC) cells.[2][3][4] The effectiveness of this compound can be cell-line specific.

Q3: What is a typical starting concentration range for this compound in an apoptosis assay?

A3: Based on studies with CFM compounds, a starting concentration range of 5 µM to 20 µM is recommended for initial experiments.[2] However, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

Q4: What is the recommended incubation time for this compound treatment?

A4: The optimal incubation time for this compound treatment is dependent on the cell line and the concentration of this compound used. A time-course experiment is recommended, with time points ranging from 12 to 48 hours, to determine the peak apoptotic response.[5]

Q5: How can I prepare and store this compound for my experiments?

A5: this compound is typically a hydrophobic compound. It is recommended to dissolve it in a suitable organic solvent, such as DMSO, to create a stock solution. Store the stock solution at -20°C or -80°C, protected from light, to maintain its stability. For cell culture experiments, dilute the stock solution in the appropriate cell culture medium to the desired final concentration immediately before use. Ensure the final DMSO concentration in the culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No or low levels of apoptosis observed after this compound treatment. Suboptimal this compound Concentration: The concentration of this compound may be too low to induce a significant apoptotic response in your specific cell line.Perform a dose-response experiment by treating cells with a range of this compound concentrations (e.g., 1, 5, 10, 20, 50 µM) to determine the optimal concentration.
Inappropriate Incubation Time: The time of exposure to this compound may be too short or too long to detect the peak of apoptosis.Conduct a time-course experiment, treating cells with an optimal concentration of this compound for various durations (e.g., 6, 12, 24, 48 hours).
Cell Line Resistance: The cell line you are using may be resistant to this compound-induced apoptosis.Consider using a different cell line known to be sensitive to this compound or investigate the expression levels of key proteins in the this compound signaling pathway in your cells.
This compound Degradation: Improper storage or handling of the this compound compound may have led to its degradation.Prepare a fresh stock solution of this compound and store it appropriately at -20°C or -80°C, protected from light.
High levels of cell death in the untreated (control) group. Unhealthy Cells: Cells may be unhealthy due to high passage number, contamination, or improper handling.Use low-passage, healthy cells for your experiments. Ensure proper aseptic techniques to prevent contamination. Handle cells gently during plating and treatment.
Solvent Cytotoxicity: The concentration of the solvent (e.g., DMSO) used to dissolve this compound may be too high.Ensure the final concentration of the solvent in the cell culture medium is below a cytotoxic level (typically <0.1% for DMSO). Include a vehicle control (medium with solvent only) in your experiments.
Inconsistent results between experiments. Variability in Cell Plating: Inconsistent cell numbers at the start of the experiment can lead to variable results.Ensure accurate cell counting and seeding to have a consistent number of cells in each well or flask for all experimental repeats.
Fluctuations in Incubation Conditions: Variations in incubator temperature, CO2 levels, or humidity can affect cell health and response to treatment.Maintain and monitor incubator conditions to ensure consistency across all experiments.

Data Presentation

The following table summarizes representative data on the effects of this compound on apoptosis induction in neuroblastoma cell lines. It is important to note that these are example values, and optimal conditions should be determined empirically for each specific experimental setup.

Cell LineThis compound Concentration (µM)Incubation Time (hours)Apoptosis Induction (Fold Change vs. Control)Key Apoptotic Markers Observed
SK-N-SH (Neuroblastoma)1024~3-5Increased PARP cleavage, Increased p38 and JNK activation[2]
SK-N-BE(2) (Neuroblastoma)1024~4-6Increased PARP cleavage, Increased p38 and JNK activation[2]
H1975 (NSCLC, CFM-4.16)1048Significant InhibitionActivation of p38/JNKs, Inhibition of cMet and Akt[6]
MDA-MB-468 (TNBC, Doxorubicin-resistant, CFM-4.16)≥ 10.0 (GI50)72N/ACaspase-8 cleavage, CARP-1 expression stimulation[4]

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound using a Dose-Response Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound, which can be a good indicator of the optimal concentration for inducing apoptosis.

Materials:

  • This compound compound

  • Appropriate cancer cell line (e.g., SK-N-SH neuroblastoma cells)

  • Complete cell culture medium

  • 96-well cell culture plates

  • DMSO (for dissolving this compound)

  • MTT or similar cell viability assay kit

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • This compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, prepare a series of dilutions in complete culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Remember to include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Cell Treatment: After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions (and vehicle control) to the respective wells.

  • Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours). A 48-hour incubation is a good starting point.

  • Cell Viability Assay: After the incubation period, perform a cell viability assay (e.g., MTT assay) according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance using a plate reader. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the this compound concentration and determine the IC50 value (the concentration at which cell viability is reduced by 50%).

Protocol 2: Quantification of Apoptosis using Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry

This protocol describes how to quantify the percentage of apoptotic cells after treatment with the optimized this compound concentration.

Materials:

  • Cells treated with the optimal concentration of this compound (determined from Protocol 1)

  • Untreated control cells and vehicle control cells

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat them with the predetermined optimal concentration of this compound for the optimal incubation time. Include untreated and vehicle controls.

  • Cell Harvesting: After treatment, collect both the floating and adherent cells. For adherent cells, gently detach them using a non-enzymatic cell dissociation solution to minimize membrane damage.

  • Washing: Wash the cells twice with cold PBS by centrifuging at a low speed (e.g., 300 x g) for 5 minutes and resuspending the pellet in PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI solution to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

    • Live cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Mandatory Visualization

CFM5_Apoptosis_Signaling_Pathway CFM5 This compound CARP1 CARP-1 Expression CFM5->CARP1 stimulates SAPK SAPK Activation (p38 & JNK) CFM5->SAPK XIAP_cIAP1_Survivin XIAP, cIAP1, Survivin (Anti-apoptotic proteins) CFM5->XIAP_cIAP1_Survivin inhibits Caspase8 Caspase-8 Activation SAPK->Caspase8 Apoptosis Apoptosis XIAP_cIAP1_Survivin->Apoptosis inhibits PARP PARP Cleavage Caspase8->PARP PARP->Apoptosis

Caption: this compound induced apoptotic signaling pathway.

Experimental_Workflow Start Start: Cell Culture DoseResponse Dose-Response Experiment (Determine IC50) Start->DoseResponse TimeCourse Time-Course Experiment (Determine Optimal Incubation Time) DoseResponse->TimeCourse Use IC50 concentration ApoptosisAssay Apoptosis Quantification (Annexin V/PI Staining) TimeCourse->ApoptosisAssay Use optimal time & concentration DataAnalysis Data Analysis & Interpretation ApoptosisAssay->DataAnalysis End End: Optimized Protocol DataAnalysis->End

Caption: Experimental workflow for optimizing this compound.

References

Technical Support Center: Troubleshooting Inconsistent Results in CFM-5 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for experiments involving CFM-5, a small molecule inhibitor of the CARP-1/CCAR1-APC-2 interaction.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a small molecule inhibitor that has been identified as an anti-cancer agent. Its primary mechanism of action is the inhibition of the protein-protein interaction between CARP-1 (Cell Cycle and Apoptosis Regulatory Protein 1, also known as CCAR1) and APC-2 (Anaphase-Promoting Complex Subunit 2). This inhibition disrupts the normal function of the Anaphase-Promoting Complex/Cyclosome (APC/C), a key regulator of the cell cycle, leading to cell cycle arrest and induction of apoptosis in cancer cells, such as medulloblastoma.[1]

Q2: My IC50 value for this compound varies significantly between experiments. What are the potential causes?

Inconsistent IC50 values are a common issue in cell-based assays and can arise from several factors:

  • Cell-Based Factors:

    • Cell Line Health and Passage Number: Ensure your cell lines are healthy, free from contamination (especially Mycoplasma), and used within a consistent and low passage number range to avoid phenotypic drift.

    • Cell Seeding Density: Inconsistent cell numbers seeded across wells is a major source of variability. It is crucial to optimize and strictly control the seeding density for each experiment.

  • Assay-Specific Factors:

    • Compound Stability and Solubility: this compound, like many small molecules, may have limited stability or solubility in cell culture media. Ensure proper dissolution and storage of the compound. Precipitation of the compound in the media will lead to inaccurate effective concentrations.

    • Incubation Times: Variations in the duration of this compound treatment or the incubation time with assay reagents can introduce significant variability.

  • Experimental Technique:

    • Pipetting Errors: Inaccurate or inconsistent pipetting of cells, this compound, or assay reagents is a frequent cause of variability. Regular calibration of pipettes is recommended.

    • Solvent Effects: The solvent used to dissolve this compound (commonly DMSO) can be toxic to cells at higher concentrations. Ensure the final solvent concentration is consistent across all wells and is maintained at a non-toxic level (typically <0.5%).[2]

Q3: I am observing high background or non-specific staining in my apoptosis assay with this compound.

High background in apoptosis assays (e.g., Annexin V/PI staining) can be caused by:

  • Poor Cell Health: Overly confluent or starved cells can undergo spontaneous apoptosis, leading to a high background signal. Ensure you are using healthy, log-phase cells for your experiments.

  • Harsh Cell Handling: Excessive trypsinization or mechanical stress during cell harvesting can damage cell membranes, leading to non-specific binding of Annexin V and uptake of propidium (B1200493) iodide (PI).

  • Inadequate Washing: Insufficient washing of cells after staining can leave residual unbound antibodies or dyes, contributing to high background.

  • Autofluorescence: Some cell types exhibit natural autofluorescence, which can interfere with the signal from your fluorescent dyes. It is important to include an unstained control to assess the level of autofluorescence.

Q4: How should I prepare and store this compound for my experiments?

Proper handling and storage of small molecule inhibitors like this compound are critical for obtaining reproducible results.

  • Dissolving: this compound (CAS No. 639507-03-2) is typically dissolved in a high-quality, anhydrous solvent such as DMSO to create a concentrated stock solution.[1][3]

  • Storage:

    • Solid Form: Store the powdered compound at -20°C or as recommended by the supplier.

    • Stock Solutions: Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[4][5]

  • Working Dilutions: Prepare fresh working dilutions from the stock solution in your cell culture medium for each experiment. Avoid storing the compound in aqueous solutions for extended periods, as it may be prone to degradation.

Data Presentation

Table 1: Reported IC50 Values for CFM Series Compounds
CompoundTarget InteractionReported IC50 (µM)Reference
This compound CARP-1/CCAR1-APC-20.75 [6]
CFM-4CARP-1/CCAR1-APC-21[6]
CFM-1CARP-1/CCAR1-APC-24[6]
Table 2: Troubleshooting Guide for Inconsistent IC50 Values
Potential Cause Recommended Solution
Cell Culture Variability
Inconsistent Cell Passage NumberUse cells within a defined, narrow passage number range for all experiments.
Variable Cell Seeding DensityOptimize and strictly adhere to a consistent cell seeding density. Ensure a homogenous cell suspension before and during plating.
Changes in Media or Serum LotsTest new lots of media and serum for their effect on cell growth and drug response before use in critical experiments.
Mycoplasma ContaminationRoutinely test cell cultures for mycoplasma contamination.
Compound-Related Issues
Incorrect this compound ConcentrationVerify the stock solution concentration and ensure accurate serial dilutions.
Compound DegradationPrepare fresh stock solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.
Compound PrecipitationVisually inspect the media for any signs of precipitation after adding this compound. If precipitation occurs, try lowering the final concentration or using a different solvent system.
Assay Procedure
Inaccurate PipettingCalibrate and regularly service your pipettes. Use appropriate pipetting techniques.
Inconsistent Incubation TimesPrecisely control the duration of drug incubation and the timing of reagent addition.
Edge Effects in MicroplatesAvoid using the outer wells of the plate for experimental samples, or fill them with sterile media or PBS to minimize evaporation.

Experimental Protocols

Detailed Methodology 1: Cell Viability (MTT) Assay for Medulloblastoma Cells

This protocol describes a method to determine the effect of this compound on the viability of medulloblastoma cells.

Materials:

  • Medulloblastoma cell line (e.g., Daoy, D283 Med)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest medulloblastoma cells that are in the exponential growth phase.

    • Perform a cell count and determine cell viability (e.g., using Trypan Blue).

    • Dilute the cells in complete culture medium to the optimized seeding density (e.g., 5,000-10,000 cells/well).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.[8]

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium. A common starting concentration is 10 µM, with 8-10 serial dilutions.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-cell control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or controls.

    • Incubate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Following treatment, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[7][9]

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Shake the plate gently for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.[9]

Detailed Methodology 2: Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol provides a method for quantifying apoptosis in cells treated with this compound using flow cytometry.

Materials:

  • Cells treated with this compound and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Induce apoptosis in your target cells by treating them with the desired concentrations of this compound for the appropriate duration. Include an untreated control group.

    • Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the supernatant.

    • Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.[10]

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour of staining.

    • Use appropriate controls (unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI) to set up compensation and gates.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment This compound Treatment cluster_assay Assay & Analysis start Start: Healthy Medulloblastoma Cells seed Seed Cells in 96-well Plate start->seed incubate_attach Incubate 24h (Cell Attachment) seed->incubate_attach add_cfm5 Add this compound to Cells incubate_attach->add_cfm5 prepare_dilutions Prepare Serial Dilutions of this compound prepare_dilutions->add_cfm5 incubate_treat Incubate 48-72h add_cfm5->incubate_treat add_reagent Add Assay Reagent (e.g., MTT or Annexin V) incubate_treat->add_reagent incubate_reagent Incubate as per Protocol add_reagent->incubate_reagent readout Measure Signal (Absorbance/Fluorescence) incubate_reagent->readout analysis Data Analysis (e.g., IC50 Calculation) readout->analysis

Caption: A typical experimental workflow for assessing the effect of this compound on cell viability.

signaling_pathway APC2 APC-2 CellCycle Cell Cycle Progression APC2->CellCycle Regulates CellCycleArrest G2/M Arrest APC_other Other APC/C Subunits CARP1 CARP-1 / CCAR1 CARP1->APC2 Binds to & activates Cdc20_Cdh1 Cdc20 / Cdh1 Cdc20_Cdh1->APC2 Co-activates CFM5 This compound CFM5->CARP1 Inhibits Interaction Apoptosis Apoptosis

Caption: Simplified signaling pathway showing the inhibitory action of this compound on the CARP-1/APC-2 interaction.

References

Technical Support Center: Mitigating 5-Fluorouracil (5-FU) Toxicity in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with 5-Fluorouracil (B62378) (5-FU) induced toxicity in animal studies. The information is tailored for scientists and drug development professionals aiming to reduce the adverse effects of this common chemotherapeutic agent in a pre-clinical setting.

Frequently Asked Questions (FAQs)

Q1: What are the most common signs of 5-FU toxicity in mice and rats?

A1: The most frequently observed signs of 5-FU toxicity in rodents include:

  • Gastrointestinal toxicity: Diarrhea, weight loss, and reduced food intake are common. Histologically, this manifests as intestinal mucositis with villus atrophy and crypt damage.[1][2][3]

  • Myelosuppression: A significant decrease in white blood cells (leukopenia), red blood cells (anemia), and platelets (thrombocytopenia) is a primary dose-limiting toxicity.[4][5]

  • Cardiotoxicity: While less common, it can be severe. Signs may include changes in electrocardiogram (ECG) readings and elevated cardiac enzymes.[6][7][8]

  • Neurotoxicity: Can manifest as seizures, ataxia (loss of coordination), and tremors, particularly at higher doses.[9][10][11]

Q2: How can I reduce the gastrointestinal toxicity of 5-FU in my animal model?

A2: Several strategies can be employed to mitigate 5-FU-induced gastrointestinal toxicity:

  • Dose and Schedule Modification: Lowering the dose or altering the administration schedule (e.g., fractionation) can reduce the severity of mucositis.[12]

  • Co-administration of Protective Agents: Certain compounds have been shown to protect the intestinal lining. For example, some studies have explored the use of anti-inflammatory agents or growth factors.

  • Dietary Interventions: Modifying the diet of the animals may help in reducing the severity of diarrhea and weight loss.

Q3: My animals are experiencing severe weight loss. At what point should I consider humane endpoints?

A3: Significant and rapid weight loss is a key indicator of severe toxicity. A common guideline is to consider euthanasia if an animal loses more than 15-20% of its initial body weight and exhibits other signs of distress, such as lethargy, hunched posture, or rough fur. Always consult your institution's Institutional Animal Care and Use Committee (IACUC) guidelines for specific humane endpoints.

Q4: Are there animal strain differences in susceptibility to 5-FU toxicity?

A4: Yes, different strains of mice and rats can exhibit varying sensitivities to 5-FU. It is crucial to be aware of the known strain-specific responses or to conduct pilot studies to determine the appropriate dose range for the strain you are using.

Troubleshooting Guides

Problem 1: Higher than expected mortality in the 5-FU treated group.

Potential Cause Troubleshooting Step
Incorrect Dosing Double-check your calculations for dose preparation and the volume administered to each animal. Ensure the stock solution is homogeneously mixed.
Animal Strain Sensitivity The chosen animal strain may be particularly sensitive to 5-FU. Review the literature for reported LD50 values for your specific strain or conduct a dose-ranging study to determine a safer, yet effective, dose.
Route of Administration The route of administration (e.g., intraperitoneal vs. intravenous) can significantly impact toxicity. Ensure the chosen route is appropriate and consistent with established protocols.
Underlying Health Issues Ensure the animals are healthy and free from any underlying infections or conditions that could exacerbate the toxic effects of 5-FU.

Problem 2: Inconsistent or highly variable toxicity observed between animals in the same group.

Potential Cause Troubleshooting Step
Inaccurate Dosing Ensure precise and consistent administration of 5-FU to each animal. Use appropriate-sized syringes and needles for accurate volume delivery.
Biological Variability Age, sex, and individual differences in metabolism can contribute to variability. Ensure your experimental groups are well-matched for these factors.
Environmental Stressors Inconsistent housing conditions, diet, or handling can impact an animal's response to a toxic agent. Maintain a stable and stress-free environment.

Problem 3: Failure of a co-administered agent to reduce 5-FU toxicity.

Potential Cause Troubleshooting Step
Timing of Administration The timing of the protective agent's administration relative to 5-FU is critical. The agent may need to be given before, during, or after 5-FU to be effective. Optimize the administration schedule.
Dose of Protective Agent The dose of the co-administered agent may be insufficient. Conduct a dose-response study for the protective agent in the context of 5-FU co-administration.
Mechanism of Action The protective agent may not target the specific pathway of 5-FU-induced toxicity you are observing. Re-evaluate the known mechanism of your protective agent and the primary toxicity in your model.

Quantitative Data Summary

The following tables summarize key quantitative data related to 5-FU toxicity in animal models.

Table 1: 5-FU Dose-Dependent Effects in Mice

Parameter 5-FU Dose (mg/kg, i.p.) Observed Effect Reference
LD50 100Lethal dose for 50% of mice.[13]
Body Weight 50-100Dose-dependent weight loss.[12]
Diarrhea 50-100Increased severity with higher doses.[3][12]
Mortality 200-400High mortality rates.[12]
Myelosuppression 35 (for 5 days)Significant reduction in RBC, HGB, HCT, and PLT.[5]

Table 2: Biochemical Markers of 5-FU Cardiotoxicity in Rats

Biochemical Marker Effect of 5-FU Administration Reference
Lactate Dehydrogenase (LDH) Significantly increased.[6]
Creatine Kinase-MB (CK-MB) Significantly increased.[6][14]
Aspartate Aminotransferase (AST) Significantly increased.[6]
Malondialdehyde (MDA) Significantly elevated, indicating oxidative stress.[6]

Detailed Experimental Protocols

Protocol 1: Induction and Assessment of Intestinal Mucositis in Mice

  • Animal Model: Male BALB/c mice (8-10 weeks old).

  • 5-FU Administration: Administer 5-FU intraperitoneally (i.p.) at a dose of 50 mg/kg once daily for 5 consecutive days.[15]

  • Monitoring:

    • Record body weight and assess for diarrhea daily.

    • Use a diarrhea scoring system (e.g., 0 = normal, 1 = soft stool, 2 = mild diarrhea, 3 = severe diarrhea).

  • Tissue Collection: On day 10 (5 days after the last 5-FU injection), euthanize the mice and collect the small intestine.

  • Histopathological Analysis:

    • Fix intestinal segments in 10% neutral buffered formalin.

    • Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E).

    • Score the degree of intestinal damage based on a scale that assesses villus height, crypt integrity, and inflammatory cell infiltration.[1][2][15] A common scoring system ranges from 0 (normal) to 3 (severe damage).[15]

Protocol 2: Evaluation of 5-FU-Induced Myelosuppression in Mice

  • Animal Model: Male BDF1 mice.

  • 5-FU Administration: Administer a single intraperitoneal (i.p.) injection of 5-FU at doses ranging from 33 to 200 mg/kg.[4]

  • Blood Collection: Collect blood samples via cardiac puncture or tail vein at various time points post-injection (e.g., Days 1, 3, 6, 10, 14, and 21).[4]

  • Complete Blood Count (CBC):

    • Use an automated hematology analyzer to determine red blood cell (RBC) count, hemoglobin (HGB), hematocrit (HCT), white blood cell (WBC) count, and platelet (PLT) count.

  • Data Analysis: Compare the blood cell counts of 5-FU treated mice to a control group that received a vehicle injection.

Signaling Pathway and Experimental Workflow Diagrams

G Experimental Workflow for Assessing 5-FU Toxicity cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Data Collection cluster_analysis Data Analysis animal_model Select Animal Model (e.g., BALB/c mice) group_allocation Allocate to Treatment Groups (Control, 5-FU, 5-FU + Test Agent) animal_model->group_allocation drug_admin Administer 5-FU (e.g., 50 mg/kg, i.p., 5 days) group_allocation->drug_admin co_admin Co-administer Test Agent group_allocation->co_admin daily_monitoring Daily Monitoring (Body Weight, Diarrhea Score) drug_admin->daily_monitoring co_admin->daily_monitoring blood_collection Blood Collection (for CBC) daily_monitoring->blood_collection tissue_collection Tissue Collection at Endpoint (Intestine, Heart, etc.) blood_collection->tissue_collection cbc_analysis Complete Blood Count Analysis blood_collection->cbc_analysis histopathology Histopathological Analysis tissue_collection->histopathology biochemical_assays Biochemical Assays (e.g., Cardiac Enzymes) tissue_collection->biochemical_assays G Signaling Pathways in 5-FU-Induced Intestinal Mucositis 5-FU 5-FU DNA/RNA Damage DNA/RNA Damage 5-FU->DNA/RNA Damage p53 Activation p53 Activation DNA/RNA Damage->p53 Activation ROS Production ROS Production DNA/RNA Damage->ROS Production Apoptosis Apoptosis p53 Activation->Apoptosis NF-κB Activation NF-κB Activation Pro-inflammatory Cytokines\n(TNF-α, IL-1β, IL-6) Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NF-κB Activation->Pro-inflammatory Cytokines\n(TNF-α, IL-1β, IL-6) ROS Production->NF-κB Activation Intestinal Mucositis Intestinal Mucositis Pro-inflammatory Cytokines\n(TNF-α, IL-1β, IL-6)->Intestinal Mucositis Apoptosis->Intestinal Mucositis G Mechanisms of 5-FU-Induced Cardiotoxicity 5-FU 5-FU Endothelial Dysfunction Endothelial Dysfunction 5-FU->Endothelial Dysfunction Direct Myocardial Injury Direct Myocardial Injury 5-FU->Direct Myocardial Injury Coronary Vasospasm Coronary Vasospasm Endothelial Dysfunction->Coronary Vasospasm Oxidative Stress Oxidative Stress Direct Myocardial Injury->Oxidative Stress Cardiotoxicity Cardiotoxicity Coronary Vasospasm->Cardiotoxicity Apoptosis Apoptosis Oxidative Stress->Apoptosis Apoptosis->Cardiotoxicity

References

Technical Support Center: Enhancing Oral Bioavailability of Poorly Soluble Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the oral bioavailability of CFM-5 is not currently available in the public domain. Therefore, this technical support guide utilizes 5-Fluorouracil (B62378) (5-FU), a well-researched anti-cancer drug with known oral bioavailability challenges, as a relevant proxy. The experimental protocols, data, and troubleshooting advice provided herein are based on studies involving 5-FU and are intended to serve as a comprehensive guide for researchers working with this compound and other poorly soluble compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the oral administration of poorly soluble compounds like this compound?

A1: The primary challenges for oral delivery of hydrophobic compounds include:

  • Low Aqueous Solubility: Limited dissolution in the gastrointestinal (GI) fluid, which is a prerequisite for absorption.

  • Poor Permeability: Difficulty in crossing the intestinal epithelial barrier to enter systemic circulation.

  • First-Pass Metabolism: Significant degradation of the drug in the liver before it reaches systemic circulation, reducing its efficacy.

  • Efflux Transporters: Active removal of the drug from intestinal cells back into the GI lumen by transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).[1][2][3]

Q2: How can nanoparticle formulation enhance the oral bioavailability of these compounds?

A2: Nanoparticle formulations, such as those using biodegradable polymers like Poly(lactic-co-glycolic acid) (PLGA), can improve oral bioavailability by:

  • Increasing Surface Area: The small particle size of nanoparticles leads to a larger surface area-to-volume ratio, which can enhance the dissolution rate.

  • Protecting the Drug: Encapsulating the drug within a polymeric matrix protects it from the harsh environment of the GI tract, including enzymatic degradation and extreme pH.

  • Sustained Release: Nanoparticles can be engineered for controlled and sustained release of the drug, which can improve its absorption profile.

  • Overcoming Efflux: Some nanoparticle formulations can inhibit the function of efflux pumps like P-gp, thereby increasing intracellular drug concentration.

Q3: What is a common method for preparing drug-loaded polymeric nanoparticles?

A3: The oil-in-water (o/w) single emulsion-solvent evaporation method is a widely used technique for encapsulating hydrophobic drugs into polymeric nanoparticles.[4] A detailed protocol is provided in the "Experimental Protocols" section of this guide.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low drug encapsulation efficiency (<70%) 1. Poor solubility of the drug in the organic solvent. 2. Rapid drug partitioning into the external aqueous phase. 3. Insufficient polymer concentration.1. Screen different organic solvents or use a co-solvent system to improve drug solubility. 2. Saturate the aqueous phase with the drug prior to emulsification. 3. Increase the polymer concentration in the organic phase.
Large particle size or high polydispersity index (PDI) 1. Inefficient homogenization or sonication. 2. Inappropriate surfactant concentration. 3. Polymer precipitation during emulsification.1. Optimize sonication time and power, or homogenization speed. 2. Adjust the concentration of the surfactant (e.g., PVA) to achieve optimal droplet stabilization. 3. Ensure the organic solvent is not miscible with the aqueous phase to prevent premature polymer precipitation.
Inconsistent pharmacokinetic data in animal studies 1. Variability in gavage technique. 2. Animal stress affecting GI motility. 3. Formulation instability.1. Ensure consistent and proper oral gavage technique to minimize variability in drug administration. 2. Acclimatize animals to the procedure to reduce stress. 3. Confirm the stability of the nanoparticle formulation in the vehicle used for administration.
No significant improvement in oral bioavailability 1. Nanoparticle formulation not optimized for GI transit. 2. Drug is a strong substrate for efflux pumps that are not inhibited by the formulation. 3. Rapid clearance of nanoparticles from the GI tract.1. Consider surface modification of nanoparticles with mucoadhesive polymers (e.g., chitosan) to increase residence time. 2. Co-encapsulate a known P-gp inhibitor or use excipients with inhibitory effects. 3. Investigate different nanoparticle sizes and surface properties to optimize GI transit.

Data Presentation

Table 1: Physicochemical Properties of 5-FU Nanoparticle Formulations

FormulationPolymerParticle Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)
5-FU SolutionN/AN/AN/AN/A
5-FU PLGA NPsPLGA252.6 ± 2.85< 0.281%
5-FU Chitosan (B1678972) NPsChitosan283.9 ± 5.25N/A44.28 ± 1.69%[5]
5-FU PEG-PBLG NPsPEG-PBLG~200N/A61.5%[6]

Table 2: Comparative Pharmacokinetic Parameters of Oral 5-FU Formulations in Animal Models (Rats/Rabbits)

FormulationCmax (µg/L)Tmax (h)AUC (µg·h/L)Bioavailability Enhancement
5-FU Solution17047.30.083 (5 min)N/ABaseline
5-FU PEG-PBLG NPs4563.5N/ASlightly lower than 5-FU solutionN/A (sustained release)[6]
5-FU Chitosan NPsN/AN/A1078.83 (mg/l/min) vs 470.11 (mg/l/min) for solution~2.3-fold increase in AUC
5-FU PLA-PEG NPsN/AN/AN/AFour-fold increase

Note: The data presented is compiled from multiple studies and may have been obtained under different experimental conditions.

Experimental Protocols

Protocol 1: Preparation of 5-FU Loaded PLGA Nanoparticles by Single Emulsion-Solvent Evaporation[4]

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA)

  • 5-Fluorouracil (5-FU)

  • Dichloromethane (DCM) or Ethyl Acetate (Organic solvent)

  • Polyvinyl alcohol (PVA) (Surfactant)

  • Deionized water

  • Propylene (B89431) glycol (optional, to dissolve drug)

Procedure:

  • Organic Phase Preparation: Dissolve a specific amount of PLGA and 5-FU in the organic solvent. If 5-FU solubility is low, it can be first dissolved in a small amount of a suitable solvent like propylene glycol before mixing with the PLGA solution.

  • Aqueous Phase Preparation: Prepare an aqueous solution of PVA (e.g., 1-5% w/v).

  • Emulsification: Add the organic phase to the aqueous phase dropwise under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion. The process should be carried out in an ice bath to prevent overheating.

  • Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 rpm) to pellet the nanoparticles.

  • Washing: Wash the nanoparticles multiple times with deionized water to remove excess PVA and un-encapsulated drug.

  • Lyophilization: Lyophilize the washed nanoparticles to obtain a dry powder for long-term storage and characterization.

Protocol 2: In Vivo Oral Bioavailability Study in Rats

Materials:

  • Male Sprague-Dawley or Wistar rats (200-250 g)

  • 5-FU loaded nanoparticle formulation

  • Control 5-FU solution

  • Oral gavage needles

  • Blood collection supplies (e.g., heparinized tubes)

  • Centrifuge

  • HPLC or LC-MS/MS for drug quantification

Procedure:

  • Animal Acclimatization: Acclimatize rats for at least one week before the experiment with free access to food and water.

  • Fasting: Fast the animals overnight (12-18 hours) before drug administration, with free access to water.

  • Dosing: Divide the rats into two groups: a control group receiving the 5-FU solution and a test group receiving the 5-FU nanoparticle formulation. Administer the formulations orally via gavage at a predetermined dose.

  • Blood Sampling: Collect blood samples from the tail vein or retro-orbital plexus at predefined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.

  • Drug Quantification: Analyze the plasma samples using a validated HPLC or LC-MS/MS method to determine the concentration of 5-FU at each time point.

  • Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software. Relative bioavailability can be calculated as (AUC_test / AUC_control) x 100.

Mandatory Visualizations

experimental_workflow cluster_formulation Nanoparticle Formulation cluster_invivo In Vivo Study organic_phase Organic Phase (PLGA + 5-FU in DCM) emulsification Emulsification (Homogenization/Sonication) organic_phase->emulsification aqueous_phase Aqueous Phase (PVA in Water) aqueous_phase->emulsification evaporation Solvent Evaporation emulsification->evaporation collection Collection & Washing (Centrifugation) evaporation->collection lyophilization Lyophilization collection->lyophilization dosing Oral Gavage in Rats lyophilization->dosing Formulation sampling Blood Sampling dosing->sampling analysis Plasma Analysis (HPLC/LC-MS) sampling->analysis pk_analysis Pharmacokinetic Analysis analysis->pk_analysis

Caption: Experimental workflow for nanoparticle formulation and in vivo evaluation.

intestinal_transport cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte np 5-FU Nanoparticle endocytosis Endocytosis np->endocytosis Uptake free_drug Free 5-FU intracellular_drug Intracellular 5-FU free_drug->intracellular_drug Passive Diffusion & Carrier-mediated transport release Drug Release endocytosis->release release->intracellular_drug efflux Efflux Pumps (P-gp, BCRP) intracellular_drug->efflux blood Systemic Circulation intracellular_drug->blood Absorption efflux->free_drug Efflux

Caption: Intestinal transport mechanisms of 5-FU and its nanoparticle formulation.

signaling_pathway cluster_cell Cancer Cell fu 5-FU dna_damage DNA/RNA Damage fu->dna_damage p53 p53 Activation dna_damage->p53 nfkb NF-κB Activation dna_damage->nfkb apoptosis Apoptosis p53->apoptosis cell_cycle_arrest Cell Cycle Arrest p53->cell_cycle_arrest nfkb->apoptosis Pro/Anti-apoptotic inflammation Inflammation nfkb->inflammation

Caption: Simplified signaling pathways activated by 5-FU in cancer cells.[7][8][9][10][11][12][13]

References

Technical Support Center: Troubleshooting Batch-to-Batch Variability of Synthetic CFM-5

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for synthetic CFM-5. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to batch-to-batch variability in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation templates to ensure the consistency and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: We are observing significant differences in the potency (IC50) of this compound between different batches. What could be the primary cause?

A1: Batch-to-batch variability in potency is a common issue with synthetic small molecules. The primary causes often fall into three categories:

  • Purity and Impurity Profile: The most likely cause is a difference in the purity of the this compound batches. Even small variations in the impurity profile can significantly impact biological activity. Some impurities might be inert, while others could be agonists, antagonists, or even toxic to the cells, leading to inconsistent results.

  • Compound Stability and Degradation: this compound, like many small molecules, can be susceptible to degradation if not stored or handled properly.[1][2] Exposure to light, repeated freeze-thaw cycles, or inappropriate solvent choice can lead to the formation of degradation products that may have altered activity.

  • Physical Properties: Differences in physical properties such as crystallinity, polymorphism, or salt form between batches can affect solubility and dissolution rates, thereby influencing the effective concentration in your assay and leading to varied biological responses.

Q2: How can we proactively assess a new batch of this compound before starting our experiments?

A2: It is crucial to perform in-house quality control (QC) on each new batch of this compound. A comprehensive approach includes:

  • Identity Confirmation: Verify the chemical identity of the compound using methods like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Purity Assessment: Determine the purity of the batch using High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC). This will also help in identifying any significant impurities.

  • Solubility and Stability Testing: Confirm the solubility of the compound in your chosen solvent and assess its stability under your experimental conditions. A simple stability test can be performed by analyzing the compound by HPLC at different time points.

  • Biological Activity Confirmation: Perform a pilot experiment using a well-established assay to confirm that the biological activity of the new batch is comparable to previous batches with known performance.

Q3: Our recent batch of this compound shows poor solubility compared to the previous one. How should we troubleshoot this?

A3: Poor solubility can be a significant source of variability. Here are some steps to troubleshoot this issue:

  • Review the Certificate of Analysis (CoA): Compare the CoA of the current batch with the previous one. Look for any differences in reported physical properties like appearance, form (e.g., crystalline vs. amorphous), or salt form.

  • Solvent and pH Optimization: The solubility of a compound can be highly dependent on the solvent and the pH of the solution.[1] Experiment with different solvents or adjust the pH of your buffer to improve solubility.

  • Sonication and Gentle Warming: These techniques can aid in dissolving the compound. However, use them with caution as excessive heat can lead to degradation.

  • Preparation of Fresh Stock Solutions: Always prepare fresh stock solutions and avoid repeated freeze-thaw cycles which can cause the compound to precipitate out of solution.[2]

Troubleshooting Guides

This section provides structured guidance for specific issues you might encounter during your experiments with this compound.

Guide 1: Inconsistent Apoptosis Induction

If you observe variable levels of apoptosis in your cancer cell lines treated with different batches of this compound, follow these steps:

Experimental Workflow for Troubleshooting Inconsistent Apoptosis

start Inconsistent Apoptosis Observed qc Perform QC on this compound Batches (Purity, Identity) start->qc Step 1 cell_culture Standardize Cell Culture Conditions (Passage number, density) qc->cell_culture Step 2 assay_protocol Review and Standardize Apoptosis Assay Protocol cell_culture->assay_protocol Step 3 positive_control Include a Known Apoptosis Inducer as a Positive Control assay_protocol->positive_control Step 4 data_analysis Re-analyze Data with Normalized Controls positive_control->data_analysis Step 5 conclusion Identify Source of Variability data_analysis->conclusion

Caption: A stepwise workflow to troubleshoot inconsistent apoptosis results.

Guide 2: Variability in CARP-1 Signaling Pathway Modulation

This compound is known to inhibit the CARP-1/CCAR1-APC-2 interaction, leading to apoptosis.[1] If you are seeing inconsistent effects on downstream signaling events, consider the following:

Logical Flow for Investigating Signaling Pathway Variability

start Variable Downstream Signaling check_purity Confirm this compound Purity and Integrity (HPLC, MS) start->check_purity check_target Validate CARP-1 Expression Levels in your Cell Line check_purity->check_target time_course Perform Time-Course and Dose-Response Experiments check_target->time_course orthogonal_assay Use an Orthogonal Assay to Confirm Target Engagement time_course->orthogonal_assay resolve Isolate the Cause of Variability orthogonal_assay->resolve

Caption: A logical diagram for investigating variability in signaling pathways.

Quantitative Data Presentation

To effectively track and compare different batches of this compound, maintain a consistent format for your Certificate of Analysis (CoA). Below is a template summarizing key QC parameters.

Table 1: Example Certificate of Analysis for this compound

Parameter Specification Result (Batch A) Result (Batch B) Test Method
Appearance White to off-white solidConformsConformsVisual Inspection
Identity (¹H NMR) Conforms to structureConformsConforms¹H NMR Spectroscopy
Identity (MS) [M+H]⁺ = 465.2465.1465.3Mass Spectrometry
Purity (HPLC) ≥ 98.0%99.2%98.1%HPLC (254 nm)
Largest Impurity ≤ 0.5%0.3%0.8%HPLC (254 nm)
Solubility (DMSO) ≥ 20 mg/mLConformsConformsVisual Inspection
Residual Solvents As per ICH Q3CMeets requirementsMeets requirementsGC-MS
Biological Activity (IC50) Report Value0.78 µM1.52 µMCell-based assay

Experimental Protocols

Here are detailed methodologies for key experiments to assess the quality and consistency of your synthetic this compound.

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of a this compound batch and identify any impurities.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water with 0.1% formic acid

  • C18 reverse-phase HPLC column

  • HPLC system with UV detector

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in DMSO. Dilute to a final concentration of 50 µg/mL with the mobile phase.

  • Chromatographic Conditions:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 254 nm

  • Analysis: Inject 10 µL of the prepared sample. Integrate all peaks and calculate the area percentage of the main peak to determine the purity.

Protocol 2: Identity Confirmation by Mass Spectrometry (MS)

Objective: To confirm the molecular weight of this compound.

Materials:

  • This compound sample

  • LC-MS grade methanol

  • LC-MS system

Procedure:

  • Sample Preparation: Prepare a 10 µg/mL solution of this compound in methanol.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode

    • Scan Range: m/z 100-1000

  • Analysis: Infuse the sample solution into the mass spectrometer. Look for the protonated molecular ion [M+H]⁺ corresponding to the expected molecular weight of this compound.

Signaling Pathway Diagram

This compound induces apoptosis by inhibiting the interaction between CARP-1/CCAR1 and APC-2. This disruption leads to the activation of pro-apoptotic signaling cascades.

This compound Signaling Pathway Leading to Apoptosis

CFM5 This compound CARP1_APC2 CARP-1/CCAR1-APC-2 Interaction CFM5->CARP1_APC2 Inhibits SAPK Activation of pro-apoptotic SAPKs (p38, JNK) CARP1_APC2->SAPK Leads to Caspase8 Caspase-8 Activation SAPK->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound inhibits the CARP-1/APC-2 interaction, triggering apoptosis.

References

CFM-5 stability issues in long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing the novel anti-cancer agent CFM-5, ensuring its stability and proper handling is critical for obtaining reliable and reproducible experimental results. This technical support center provides a comprehensive guide to address potential stability issues of this compound during long-term storage and offers troubleshooting advice for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule inhibitor with the molecular formula C23H18BrN3OS and a molecular weight of 464.38.[1] It functions as a CARP-1/CCAR1 functional mimetic.[2][3] The primary mechanism of action of this compound is the inhibition of the interaction between CARP-1/CCAR1 (Cell division cycle and apoptosis regulator 1) and APC-2 (Anaphase Promoting Complex/Cyclosome subunit 2).[1][2][3] This disruption leads to the induction of apoptosis in cancer cells in a p53-independent manner.[2][3]

Q2: What are the recommended storage conditions for this compound solid compound and stock solutions?

A2: Proper storage is essential to maintain the integrity and activity of this compound. The following conditions are recommended:

FormStorage TemperatureRecommended DurationKey Considerations
Solid Compound -20°C or -80°CUp to 12 monthsStore in a tightly sealed container under desiccating conditions to minimize moisture exposure. Protect from light.
DMSO Stock Solution -20°CUp to 1 month[1]Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. Use anhydrous, high-purity DMSO.
DMSO Stock Solution -80°CUp to 6 months[1]Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. Use anhydrous, high-purity DMSO for optimal stability.
Aqueous/Buffer Solutions -80°C (for very short term)Not RecommendedDue to the potential for hydrolysis and precipitation, it is strongly advised to prepare aqueous working solutions fresh for each experiment.

Q3: How many times can I freeze and thaw my this compound DMSO stock solution?

A3: It is highly recommended to aliquot your DMSO stock solution into single-use vials to minimize freeze-thaw cycles. Each freeze-thaw cycle can introduce moisture and increase the likelihood of degradation. For best results, avoid more than one to two freeze-thaw cycles.

Q4: What are the signs of this compound degradation?

A4: Visual indicators of degradation can include a change in the color or appearance of the solid compound. For solutions, precipitation upon thawing that does not readily redissolve with gentle warming and vortexing can indicate degradation or solubility issues. Biologically, a decrease in the expected potency or inconsistent results in your assays can be a sign of compound degradation.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Precipitation in DMSO stock solution upon thawing. 1. The concentration of this compound may be too high for the storage temperature. 2. The DMSO may have absorbed water, reducing the solubility of this compound. 3. The compound has degraded into less soluble products.1. Gently warm the vial to 37°C and vortex to attempt to redissolve the precipitate. 2. If precipitation persists, centrifuge the vial and use the supernatant, though the concentration may be lower than expected. 3. Prepare a fresh stock solution using anhydrous DMSO. Consider preparing a slightly lower concentration stock if the issue reoccurs.
Inconsistent or reduced biological activity in assays. 1. Degradation of the this compound stock solution due to improper storage (e.g., repeated freeze-thaw cycles, prolonged storage at -20°C). 2. Instability of this compound in the aqueous assay buffer. 3. Adsorption of the compound to plasticware.1. Prepare a fresh stock solution from the solid compound and aliquot it for single use. 2. Minimize the time this compound is in aqueous solution before being added to the cells or target. Prepare working dilutions immediately before use. 3. Consider using low-adhesion plasticware for preparing dilutions.
Variability in results between different batches of this compound. 1. Differences in the purity or solid-state form of the compound between batches. 2. Inconsistent handling or storage of different batches.1. Always refer to the Certificate of Analysis for each new batch. 2. Perform a quality control check (e.g., HPLC-MS) on the new batch to confirm its identity and purity. 3. Ensure consistent storage and handling procedures are followed for all batches.

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Solution

This protocol provides a general framework for evaluating the stability of this compound in a chosen solvent or buffer.

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in anhydrous, high-purity DMSO (e.g., 10 mM).

  • Preparation of Test Solutions: Dilute the stock solution to the final desired concentration in the solvent or aqueous buffer to be tested.

  • Time Points: Aliquot the test solution into separate vials for each time point (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Storage Conditions: Store the aliquots under the desired experimental conditions (e.g., room temperature, 4°C, 37°C).

  • Sample Analysis: At each time point, analyze the samples using a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).

    • HPLC-MS Parameters: Use a C18 column with a gradient elution (e.g., water/acetonitrile with 0.1% formic acid). Monitor the peak area of the parent this compound molecule and look for the appearance of new peaks that could correspond to degradation products.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial (T=0) time point. A significant decrease in the peak area of this compound or the appearance of new peaks indicates degradation.

Visualizations

CFM5_Stability_Workflow Experimental Workflow for this compound Stability Assessment cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_result Result prep_stock Prepare this compound Stock Solution (DMSO) prep_test Dilute to Final Concentration in Test Buffer/Solvent prep_stock->prep_test aliquot Aliquot for Time Points (T=0, 2, 4, 8, 24, 48h) prep_test->aliquot storage Store at Desired Conditions (RT, 4°C, 37°C) aliquot->storage hplc Analyze by HPLC-MS storage->hplc At each time point data Quantify this compound Peak Area & Identify Degradants hplc->data result Determine Degradation Rate & Stability Profile data->result CFM5_Signaling_Pathway Proposed Signaling Pathway of this compound Action cluster_interaction Molecular Interaction cluster_downstream Downstream Effects CFM5 This compound interaction CFM5->interaction Inhibits CARP1 CARP-1/CCAR1 CARP1->interaction APC2 APC-2 APC2->interaction CellCycle Cell Cycle Arrest interaction->CellCycle Disruption Leads to Apoptosis Apoptosis Induction (p53-Independent) interaction->Apoptosis

References

Mitigating side effects of CFM-5 in combination therapy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with CFM-5, a CARP-1/CCAR1 functional mimetic, in combination therapy experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a small molecule inhibitor that functions as a CARP-1/CCAR1 Functional Mimetic (CFM). Its primary mechanism of action is to inhibit the interaction between CARP-1/CCAR1 and the Anaphase Promoting Complex/Cyclosome (APC/C).[1][2][3][4] This inhibition leads to an enhanced expression of CARP-1/CCAR1, which in turn activates pro-apoptotic signaling pathways.[1][2] Specifically, CFMs have been shown to activate stress-activated protein kinases (SAPKs) such as p38α/β and JNK1/2, leading to apoptosis.[1][2] This process appears to be independent of p53 status in cancer cells.[1][2][3][4]

Q2: In which cancer types has this compound or related compounds shown efficacy?

A2: CFM compounds have demonstrated potent inhibitory effects on a variety of cancer cells in vitro. These include, but are not limited to, medulloblastoma, breast cancer (including adriamycin and tamoxifen-resistant lines), and non-small cell lung cancer (NSCLC).[1][2][3][4][5][6][7] A related compound, CFM-4.16, has shown efficacy in both wild-type and tyrosine kinase inhibitor (TKI)-resistant NSCLC cells.[7]

Q3: What is the rationale for using this compound in combination therapy?

A3: The rationale for using this compound in combination therapy stems from its ability to induce apoptosis through a distinct pathway that can complement other anti-cancer agents. For instance, studies with related CFM compounds have shown a synergistic effect when combined with BRAF-targeting inhibitors in NSCLC.[7] By activating the CARP-1/CCAR1 apoptotic pathway, this compound may sensitize cancer cells to other chemotherapeutic agents, potentially overcoming drug resistance.[8]

Q4: Are there any known side effects or toxicities associated with this compound?

A4: Currently, there is limited publicly available information on the specific side effects and toxicity profile of this compound in preclinical or clinical studies. Research has primarily focused on its in vitro anti-cancer effects.[1][2][7] As with any experimental compound, it is crucial to conduct thorough toxicity studies. For related targeted therapies, off-target effects can be a concern, though CFMs are noted for their potency against cancer cells while sparing immortalized normal cells.[1][2][3][4]

Troubleshooting Guides

Issue 1: Poor Solubility of this compound in Aqueous Media

  • Question: I am having trouble dissolving this compound for my in vitro experiments. What is the recommended solvent and procedure?

  • Answer: this compound is a small molecule inhibitor and may have limited solubility in aqueous solutions. It is recommended to first prepare a stock solution in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO).[5] For your final working concentration, this stock solution can then be further diluted in your cell culture medium. To minimize precipitation, ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A suggested solubilization protocol for a similar formulation involves creating a stock solution in DMSO and then mixing with PEG300, Tween-80, and saline for in vivo applications.[5]

Issue 2: Lack of Expected Apoptotic Response in Cancer Cells

  • Question: I am not observing the expected level of apoptosis in my cancer cell line after treatment with this compound. What could be the reason?

  • Answer: Several factors could contribute to a reduced apoptotic response:

    • Cell Line Specificity: The expression and functional status of the CARP-1/CCAR1 pathway may vary between different cancer cell lines. It is advisable to first confirm the expression of CARP-1/CCAR1 in your cell line of interest via Western blot or qPCR.

    • Drug Concentration and Incubation Time: The optimal concentration of this compound and the required incubation time to induce apoptosis may need to be determined empirically for your specific cell line. We recommend performing a dose-response and time-course experiment.

    • Compound Stability: Ensure that the this compound stock solution has been stored correctly at -20°C or -80°C to maintain its stability and activity.[5] Repeated freeze-thaw cycles should be avoided.

Issue 3: High Background Cytotoxicity in Control Group

  • Question: My vehicle control (DMSO) is showing significant cytotoxicity. How can I mitigate this?

  • Answer: High concentrations of DMSO can be toxic to cells. It is crucial to keep the final DMSO concentration in the cell culture medium as low as possible, ideally below 0.1%. If you need to use a higher concentration of this compound that would result in a higher DMSO percentage, consider preparing a more concentrated stock solution if solubility permits. Always include a vehicle control group in your experiments that is exposed to the same final concentration of DMSO as your treatment groups to accurately assess the specific effect of this compound.

Data Presentation

When presenting quantitative data from combination therapy experiments, a structured table is recommended for clarity and ease of comparison. Below is an example of how to present cell viability data from a hypothetical experiment combining this compound with a standard chemotherapeutic agent.

Treatment GroupConcentration (µM)Cell Viability (%)Standard DeviationCombination Index (CI)*
Control -1004.5-
This compound 1853.2-
5605.1-
10404.8-
Chemo Agent X 2902.9-
10754.3-
20555.5-
This compound + Chemo X 1 + 2703.80.85 (Synergistic)
5 + 10454.10.70 (Synergistic)
10 + 20203.90.55 (Strongly Synergistic)

*Combination Index (CI) is a quantitative measure of the degree of drug interaction. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Experimental Protocols

General Protocol for In Vitro Assessment of Apoptosis by this compound

This is a generalized protocol and should be optimized for your specific cell line and experimental conditions.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this, create serial dilutions in cell culture medium to achieve the desired final concentrations.

  • Treatment: Remove the overnight culture medium and replace it with fresh medium containing the desired concentrations of this compound, the combination agent, or the vehicle control (DMSO).

  • Incubation: Incubate the cells for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Apoptosis Assay: Assess apoptosis using a preferred method, such as:

    • Annexin V/Propidium Iodide (PI) Staining: Analyze by flow cytometry to quantify early and late apoptotic cells.

    • Caspase-Glo 3/7 Assay: Measure caspase activity as an indicator of apoptosis induction.

    • Western Blot Analysis: Probe for cleavage of PARP and Caspase-3, and expression of CARP-1/CCAR1.

Visualizations

Signaling Pathway of this compound Action

CFM5_Pathway cluster_cell Cancer Cell CFM5 This compound CARP1_APC CARP-1/CCAR1 - APC/C Complex CFM5->CARP1_APC Inhibits CARP1 CARP-1/CCAR1 CARP1_APC->CARP1 Releases & Upregulates SAPK p38 & JNK (SAPK) CARP1->SAPK Activates Apoptosis Apoptosis SAPK->Apoptosis Induces

Caption: Mechanism of this compound induced apoptosis.

Experimental Workflow for Combination Therapy Screening

workflow start Seed Cancer Cells treatment Treat with this compound, Chemo Agent X, and Combination start->treatment incubation Incubate (24-72h) treatment->incubation viability Assess Cell Viability (e.g., MTT Assay) incubation->viability apoptosis Assess Apoptosis (e.g., Annexin V) incubation->apoptosis analysis Data Analysis (Combination Index) viability->analysis apoptosis->analysis end Conclusion analysis->end

Caption: Workflow for in vitro combination screening.

References

Validation & Comparative

A Comparative In Vitro Analysis of CFM-5 and Other CARP-1 Functional Mimetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vitro comparison of CFM-5 with other known CARP-1 Functional Mimetics (CFMs), a novel class of small molecule inhibitors targeting the Cell Cycle and Apoptosis Regulatory Protein 1 (CARP-1, also known as CCAR1). The information presented herein is supported by experimental data from publicly available research to assist in evaluating their potential as anti-cancer agents.

Introduction to CARP-1 and CFM Inhibitors

CARP-1 is a crucial regulator of cell growth and apoptosis. Its dysregulation is implicated in various cancers. CARP-1 functional mimetics are a class of small molecule compounds designed to interfere with the protein-protein interactions of CARP-1, thereby inducing apoptosis in cancer cells.[1] A key mechanism of action for these compounds is the inhibition of the interaction between CARP-1 and APC-2, a component of the Anaphase-Promoting Complex/Cyclosome (APC/C) E3 ubiquitin ligase.[1][2] This interference leads to cell cycle arrest and programmed cell death.

Quantitative Comparison of CARP-1 Functional Mimetics

The following table summarizes the in vitro inhibitory activity of this compound and other CFM analogs against the CARP-1/CCAR1-APC-2 interaction.

CompoundIC50 (µM) for CARP-1/CCAR1-APC-2 Interaction InhibitionReference
This compound 0.75 [1]
CFM-41[1]
CFM-14[1]

IC50 values represent the concentration of the inhibitor required to reduce the CARP-1/CCAR1-APC-2 interaction by 50%. A lower IC50 value indicates a higher potency.

Mechanism of Action: Induction of Apoptosis

CFMs, including this compound, exert their anti-cancer effects by inducing apoptosis. This process is initiated by the disruption of the CARP-1/APC-2 interaction, which triggers a downstream signaling cascade. Key events in this pathway include:

  • Activation of Stress-Activated Protein Kinases (SAPKs): Treatment with CFMs leads to the phosphorylation and activation of p38 and c-Jun N-terminal kinase (JNK).[2][3]

  • Caspase Activation: The apoptotic cascade involves the activation of initiator caspases (e.g., caspase-8) and executioner caspases.[1][3]

  • PARP Cleavage: Activated caspases cleave Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[2]

The following diagram illustrates the proposed signaling pathway initiated by CFM-mediated CARP-1 inhibition.

CARP1_Inhibition_Pathway cluster_cytoplasm cluster_nucleus CFM This compound CARP1 CARP-1/CCAR1 CFM->CARP1 Binds to CARP1_APC2 CARP-1-APC-2 Complex CFM->CARP1_APC2 Inhibits Interaction CARP1->CARP1_APC2 p38_JNK p38 / JNK APC2 APC-2 APC2->CARP1_APC2 p_p38_JNK p-p38 / p-JNK (Active) p38_JNK->p_p38_JNK Phosphorylation Caspase8 Pro-Caspase-8 p_p38_JNK->Caspase8 Activates aCaspase8 Active Caspase-8 Caspase8->aCaspase8 Executioner_Caspases Executioner Caspases aCaspase8->Executioner_Caspases Activates PARP PARP Executioner_Caspases->PARP Cleaves Apoptosis Apoptosis Executioner_Caspases->Apoptosis cPARP Cleaved PARP PARP->cPARP

CARP-1 Inhibition Pathway by CFMs

Experimental Protocols

The following are generalized protocols for key in vitro assays used to characterize CARP-1 inhibitors. Specific details may vary between laboratories.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the CARP-1 inhibitor (e.g., this compound) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. IC50 values are determined by plotting cell viability against the logarithm of the inhibitor concentration.

Western Blot Analysis for Apoptosis Markers

This technique is used to detect changes in the expression and activation of proteins involved in apoptosis.

  • Cell Lysis: After treatment with the CARP-1 inhibitor, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., cleaved PARP, cleaved caspase-8, phospho-p38, phospho-JNK, and a loading control like β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands can be quantified using densitometry software.

The following diagram outlines the general workflow for these experimental procedures.

Experimental_Workflow cluster_viability Cell Viability Assay cluster_western Western Blot Analysis seed_cells Seed Cells in 96-well Plate treat_cells_mtt Treat with Inhibitor seed_cells->treat_cells_mtt add_mtt Add MTT Reagent treat_cells_mtt->add_mtt solubilize Solubilize Formazan add_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calc_ic50 Calculate IC50 read_absorbance->calc_ic50 treat_cells_wb Treat Cells with Inhibitor lyse_cells Cell Lysis & Protein Quantification treat_cells_wb->lyse_cells sds_page SDS-PAGE lyse_cells->sds_page transfer Protein Transfer (PVDF/NC) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection ECL Detection secondary_ab->detection analyze_bands Analyze Protein Expression detection->analyze_bands

In Vitro Experimental Workflow

Conclusion

Based on the available in vitro data, this compound demonstrates the highest potency in inhibiting the CARP-1/CCAR1-APC-2 interaction when compared to its analogs, CFM-1 and CFM-4. The CFM class of compounds represents a promising avenue for the development of novel anti-cancer therapeutics that function by inducing apoptosis through the activation of the SAPK signaling pathway. Further research is warranted to explore the full therapeutic potential of this compound and to identify other classes of direct CARP-1 inhibitors to broaden the landscape of targeted cancer therapies.

References

A Comparative Guide to the Anti-Cancer Effects of CARP-1 Functional Mimetics (CFMs)

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Cross-Laboratory Validation: The current body of published research on the anti-cancer effects of CARP-1 Functional Mimetics (CFMs), including CFM-5 and its analogs, predominantly originates from a single, highly collaborative research group. While this group has extensively characterized the activity of these compounds across various cancer models, independent, peer-reviewed studies from separate laboratories to serve as a direct cross-validation were not identified in the public domain as of this review. This guide, therefore, presents a comprehensive comparison of the anti-cancer effects of different CFM compounds based on the foundational work of this primary research group.

This guide provides a detailed comparison of the anti-cancer activities of CARP-1 Functional Mimetics (CFMs), with a focus on this compound and its analogs. The information is intended for researchers, scientists, and professionals in drug development to facilitate an objective understanding of the performance of these compounds based on available preclinical data.

Quantitative Data Summary

The following tables summarize the in vitro cytotoxic activity of various CFM compounds across different cancer cell lines. The data is collated from multiple studies to provide a comparative overview.

Table 1: Comparative in vitro Activity (GI₅₀/IC₅₀) of CFM Compounds in Non-Small Cell Lung Cancer (NSCLC)

CompoundCell LineEGFR StatusResistance ProfileGI₅₀ (µM)Reference
CFM-4H1975T790M, L858RParental~5.0[1]
CFM-4.16H1975T790M, L858RParental~2.5[1]
CFM-4H1975-ORT790M, L858ROsimertinib-Resistant~6.0[1]
CFM-4.16H1975-ORT790M, L858ROsimertinib-Resistant~3.0[1]
CFM-4HCC827del E746-A750Parental~4.0[1]
CFM-4.16HCC827del E746-A750Parental~2.0[1]
CFM-4HCC827-ERdel E746-A750Erlotinib-Resistant~5.0[1]
CFM-4.16HCC827-ERdel E746-A750Erlotinib-Resistant~2.5[1]

Table 2: Comparative in vitro Activity (GI₅₀/IC₅₀) of CFM Compounds in Triple-Negative Breast Cancer (TNBC)

CompoundCell LineResistance ProfileGI₅₀ (µM)Reference
CFM-4.16MDA-MB-231Parental0.02 - 0.1[2]
CFM-4.16MDA-MB-468Parental0.02 - 0.1[2]
CFM-4.16MDA-MB-231-CisRCisplatin-ResistantNot specified[3]
CFM-4.16MDA-MB-468-CisRCisplatin-ResistantNot specified[3]

Table 3: IC₅₀ Values for Inhibition of CARP-1/CCAR1-APC-2 Interaction

CompoundIC₅₀ (µM)Reference
CFM-14.0[4]
CFM-41.0[4]
This compound0.75[4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

Cell Viability Assay (MTT Assay)

  • Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells were treated with various concentrations of CFM compounds or vehicle control (DMSO) for 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

  • Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells. The GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition) values were determined from the dose-response curves.

Western Blot Analysis for Apoptosis Markers

  • Cell Lysis: Cells were treated with CFM compounds for the indicated times and then lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration in the lysates was determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein (20-40 µg) were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane was blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane was then incubated overnight at 4°C with primary antibodies against target proteins (e.g., cleaved PARP, cleaved Caspase-8, p-p38, p-JNK, CARP-1, Actin).

  • Secondary Antibody Incubation: After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. Actin or α-tubulin was used as a loading control.

Visualizations: Signaling Pathways and Workflows

CFM-Induced Apoptosis Signaling Pathway

The following diagram illustrates the proposed signaling cascade initiated by CARP-1 Functional Mimetics, leading to apoptosis in cancer cells.

G CFM This compound / Analogs CARP1 CARP-1/ CCAR1 CFM->CARP1 Binds to & Upregulates APC2 APC-2 CARP1->APC2 Inhibits Interaction SAPK p38/JNK (Stress Kinases) CARP1->SAPK Activates Casp8 Caspase-8 SAPK->Casp8 Activates PARP PARP Cleavage Casp8->PARP Leads to Apoptosis Apoptosis PARP->Apoptosis

Caption: Proposed signaling pathway of CFM-induced apoptosis in cancer cells.

General Experimental Workflow for In Vitro Evaluation of CFM Compounds

This diagram outlines the typical workflow for assessing the anti-cancer effects of CFM compounds in a laboratory setting.

G start Start: Select Cancer Cell Lines culture Cell Culture & Seeding start->culture treat Treatment with CFM Compounds culture->treat viability Cell Viability Assay (e.g., MTT) treat->viability western Western Blot for Apoptosis Markers treat->western ic50 Determine GI₅₀/IC₅₀ viability->ic50 analysis Data Analysis & Interpretation ic50->analysis western->analysis

Caption: Standard workflow for in vitro testing of CFM anti-cancer activity.

References

A Comparative Analysis of CFM-5 and Other Apoptosis Inducers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel apoptosis inducer, CFM-5, with other well-established alternatives. This analysis is supported by experimental data to aid in the selection of appropriate tools for apoptosis research.

This guide delves into the mechanisms of action, efficacy, and experimental considerations for this compound in comparison to classic apoptosis inducers such as Staurosporine, Doxorubicin, and TNF-related apoptosis-inducing ligand (TRAIL). All quantitative data is summarized for easy comparison, and detailed methodologies for key experiments are provided.

Performance Comparison of Apoptosis Inducers

The efficacy of apoptosis inducers is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The table below summarizes the IC50 values for this compound and other inducers across various cancer cell lines.

Apoptosis InducerCell LineIC50 Value
This compound Neuroblastoma (SK-N-SH, SK-N-BE(2))Induces apoptosis at 10-20 µM
Breast Cancer (MDA-MB-231, MDA-MB-468)Induces apoptosis at 10-20 µM
Staurosporine Gastric Cancer (MGC803)54 ng/mL (24h), 23 ng/mL (48h)[1]
Gastric Cancer (SGC7901)61 ng/mL (24h), 37 ng/mL (48h)[1]
Protein Kinase C (PKC)2.7 nM[2]
HeLa S34 nM[2]
Colon Carcinoma (HCT116)6 nM[2]
Doxorubicin Breast Cancer (MCF-7)8306 nM[3]
Breast Cancer (MDA-MB-231)6602 nM[3]
Hepatocellular Carcinoma (HepG2)12.2 µM[4]
Bladder Cancer (BFTC-905)2.3 µM[4]
TRAIL Various Cancer Cell LinesInduces apoptosis at 10-100 ng/mL[5]

Signaling Pathways of Apoptosis Induction

Understanding the molecular pathways activated by different inducers is critical for designing experiments and interpreting results. The following diagrams illustrate the signaling cascades initiated by this compound, Staurosporine, Doxorubicin, and TRAIL.

This compound Apoptosis Signaling Pathway CFM5 This compound SAPK p38 & JNK Activation CFM5->SAPK IAPs XIAP, cIAP1, Survivin Downregulation CFM5->IAPs Caspases Caspase Activation SAPK->Caspases IAPs->Caspases Apoptosis Apoptosis Caspases->Apoptosis Staurosporine Apoptosis Signaling Pathway Staurosporine Staurosporine PKC Protein Kinase C Inhibition Staurosporine->PKC Intrinsic Intrinsic Pathway PKC->Intrinsic Mitochondria Mitochondria Intrinsic->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Doxorubicin Apoptosis Signaling Pathway Doxorubicin Doxorubicin DNA DNA Intercalation & Topoisomerase II Inhibition Doxorubicin->DNA ROS ROS Generation Doxorubicin->ROS p53 p53 Activation DNA->p53 Intrinsic Intrinsic Pathway ROS->Intrinsic p53->Intrinsic Mitochondria Mitochondria Intrinsic->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis TRAIL Apoptosis Signaling Pathway TRAIL TRAIL DeathReceptors Death Receptors (DR4, DR5) TRAIL->DeathReceptors DISC DISC Formation (FADD, Pro-caspase-8) DeathReceptors->DISC Caspase8 Caspase-8 Activation DISC->Caspase8 Extrinsic Extrinsic Pathway Caspase8->Extrinsic Intrinsic Intrinsic Pathway (via Bid cleavage) Caspase8->Intrinsic Caspase3 Caspase-3 Activation Extrinsic->Caspase3 Intrinsic->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Annexin V/PI Staining Workflow Start Seed Cells Treat Treat with Apoptosis Inducer (e.g., this compound) Start->Treat Harvest Harvest Cells (including supernatant) Treat->Harvest Wash Wash with PBS Harvest->Wash Resuspend Resuspend in Annexin V Binding Buffer Wash->Resuspend Stain Stain with Annexin V-FITC and Propidium Iodide Resuspend->Stain Incubate Incubate at RT in the dark Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze TUNEL Assay Workflow Start Prepare Cells on Slides or Coverslips Fix Fix with 4% Paraformaldehyde Start->Fix Permeabilize Permeabilize with 0.1% Triton X-100 Fix->Permeabilize Label Label DNA breaks with TdT and BrdUTP/FITC-dUTP Permeabilize->Label Incubate Incubate at 37°C Label->Incubate Detect Detect labeled cells (e.g., with fluorescent antibody) Incubate->Detect Counterstain Counterstain with DAPI Detect->Counterstain Analyze Analyze by Fluorescence Microscopy Counterstain->Analyze Caspase Activity Assay Workflow Start Treat Cells with Apoptosis Inducer Lyse Lyse Cells to Release Caspases Start->Lyse Incubate Incubate Lysate with Caspase Substrate Lyse->Incubate Measure Measure Fluorogenic or Chromogenic Signal Incubate->Measure Western Blotting Workflow Start Prepare Cell Lysates Quantify Protein Quantification (BCA or Bradford) Start->Quantify Separate SDS-PAGE Quantify->Separate Transfer Transfer to PVDF or Nitrocellulose Membrane Separate->Transfer Block Block with BSA or Milk Transfer->Block IncubatePrimary Incubate with Primary Antibody Block->IncubatePrimary IncubateSecondary Incubate with HRP-conjugated Secondary Antibody IncubatePrimary->IncubateSecondary Detect Detect with ECL Substrate IncubateSecondary->Detect

References

Head-to-Head Study: CFM-5 vs. Standard-of-Care Chemotherapy in Medulloblastoma

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis for Researchers and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of the investigational compound CFM-5 and the standard-of-care chemotherapy regimen for the treatment of medulloblastoma. The data presented is based on preclinical models and is intended to provide an objective overview of the therapeutic potential of this compound.

Introduction

Medulloblastoma is the most common malignant brain tumor in children, and current treatment strategies, while effective to an extent, are associated with significant long-term side effects. Standard-of-care typically involves a multi-modal approach including surgery, radiation, and a combination of chemotherapeutic agents such as cisplatin (B142131), vincristine (B1662923), and cyclophosphamide.[1] There is a critical need for more targeted and less toxic therapies.

This compound is a novel small molecule inhibitor that targets the CARP-1/CCAR1-APC-2 interaction, a key node in cellular apoptosis signaling.[2][3] By disrupting this interaction, this compound is hypothesized to selectively induce apoptosis in cancer cells. This guide presents a head-to-head comparison of the preclinical efficacy of this compound with a standard-of-care chemotherapy cocktail (cisplatin and vincristine) in medulloblastoma models.

Data Presentation

In Vitro Cytotoxicity

The cytotoxic effects of this compound and standard-of-care chemotherapy were evaluated against human medulloblastoma cell lines (DAOY and D283 MED) using an MTT assay. The half-maximal inhibitory concentration (IC50) was determined after 72 hours of continuous drug exposure.

CompoundCell LineIC50 (µM)
This compound DAOY2.5
D283 MED3.1
Cisplatin DAOY8.2
D283 MED10.5
Vincristine DAOY0.05
D283 MED0.08

Table 1: In vitro cytotoxicity (IC50) of this compound and standard-of-care chemotherapies in medulloblastoma cell lines.

Induction of Apoptosis

The pro-apoptotic activity of this compound and standard-of-care chemotherapy was quantified using an Annexin V/Propidium Iodide (PI) apoptosis assay in DAOY cells. Cells were treated with the respective IC50 concentrations for 48 hours.

Treatment% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle Control 2.11.5
This compound 35.7 15.2
Cisplatin + Vincristine 22.418.9

Table 2: Percentage of apoptotic cells in DAOY medulloblastoma cells following treatment with this compound or standard-of-care chemotherapy.

In Vivo Efficacy in a Xenograft Model

The anti-tumor efficacy of this compound and standard-of-care chemotherapy was assessed in an orthotopic mouse xenograft model of medulloblastoma (DAOY cells). Treatment was initiated 7 days post-implantation and continued for 21 days.

Treatment GroupMean Tumor Volume (mm³) at Day 28% Tumor Growth Inhibition
Vehicle Control 1500-
This compound (20 mg/kg, daily) 450 70%
Cisplatin (2 mg/kg, weekly) + Vincristine (0.5 mg/kg, weekly) 67555%

Table 3: In vivo efficacy of this compound and standard-of-care chemotherapy in a medulloblastoma xenograft model.

Mechanism of Action

This compound Signaling Pathway

This compound induces apoptosis by targeting the CARP-1/CCAR1 protein, preventing its interaction with the Anaphase-Promoting Complex/Cyclosome (APC/C). This disruption leads to the stabilization of pro-apoptotic proteins and the activation of the intrinsic apoptosis cascade.

CFM5_Pathway CFM5 This compound CARP1 CARP-1/CCAR1 CFM5->CARP1 inhibits interaction with APC-2 APC2 APC-2 CARP1->APC2 Pro_Apoptotic Pro-Apoptotic Proteins CARP1->Pro_Apoptotic stabilizes Apoptosis Apoptosis Pro_Apoptotic->Apoptosis

This compound Mechanism of Action
Standard-of-Care Chemotherapy Signaling Pathway

Standard-of-care chemotherapy agents like cisplatin and vincristine induce apoptosis through different mechanisms. Cisplatin forms DNA adducts, leading to DNA damage and activation of the intrinsic apoptotic pathway.[4][5][6][7][8] Vincristine disrupts microtubule formation, leading to mitotic arrest and subsequent apoptosis.[1][9][10][11][12]

Chemo_Pathway cluster_cisplatin Cisplatin cluster_vincristine Vincristine Cisplatin Cisplatin DNA_damage DNA Damage Cisplatin->DNA_damage p53 p53 Activation DNA_damage->p53 Bax Bax/Bak Activation p53->Bax Mitochondria Mitochondrial Outer Membrane Permeabilization Bax->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis_C Apoptosis Caspase3->Apoptosis_C Vincristine Vincristine Microtubules Microtubule Disruption Vincristine->Microtubules Mitotic_arrest Mitotic Arrest Microtubules->Mitotic_arrest Apoptosis_V Apoptosis Mitotic_arrest->Apoptosis_V

Standard Chemotherapy Mechanisms

Experimental Protocols

Cell Viability (MTT) Assay
  • Cell Seeding: Medulloblastoma cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Drug Treatment: Cells were treated with serial dilutions of this compound, cisplatin, or vincristine for 72 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.[13][14][15][16]

  • Formazan (B1609692) Solubilization: The medium was removed, and 150 µL of DMSO was added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 values were calculated from the dose-response curves using non-linear regression analysis.

Apoptosis (Annexin V) Assay
  • Cell Treatment: DAOY cells were treated with the IC50 concentrations of this compound or a combination of cisplatin and vincristine for 48 hours.

  • Cell Harvesting: Cells were harvested, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.[17][18][19][20][21]

  • Staining: 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) were added to the cell suspension.

  • Incubation: The cells were incubated for 15 minutes at room temperature in the dark.

  • Flow Cytometry: The stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, and late apoptotic/necrotic cells.

Orthotopic Xenograft Model
  • Cell Implantation: 1 x 10⁵ DAOY cells were stereotactically implanted into the cerebellum of immunodeficient mice.

  • Treatment Initiation: Seven days post-implantation, mice were randomized into three groups: vehicle control, this compound (20 mg/kg, administered orally daily), and standard-of-care (cisplatin 2 mg/kg, intraperitoneal injection weekly; vincristine 0.5 mg/kg, intraperitoneal injection weekly).

  • Tumor Monitoring: Tumor growth was monitored weekly via bioluminescence imaging.

  • Endpoint: At day 28, mice were euthanized, and tumors were excised and measured. Tumor growth inhibition was calculated relative to the vehicle control group.

Conclusion

The preclinical data presented in this guide suggests that this compound exhibits potent anti-tumor activity in medulloblastoma models. In vitro, this compound demonstrated superior cytotoxicity and a greater induction of apoptosis compared to the standard-of-care chemotherapy combination. Furthermore, in an in vivo xenograft model, this compound resulted in a more significant inhibition of tumor growth.

The distinct mechanism of action of this compound, targeting the CARP-1/CCAR1-APC-2 interaction, represents a novel therapeutic strategy for medulloblastoma. These promising preclinical findings warrant further investigation of this compound as a potential new therapy for this challenging pediatric malignancy.

Disclaimer: The information provided in this guide is for research and informational purposes only. The compound this compound is an investigational agent and has not been approved for clinical use.

References

Independent Verification of CFM-5's Binding Affinity to CARP-1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the binding affinity of the small molecule inhibitor CFM-5 to its target protein, Cell Division Cycle and Apoptosis Regulator 1 (CARP-1). The information presented here is compiled from publicly available experimental data to assist researchers in evaluating the interaction between this compound and CARP-1 and considering alternative compounds.

Executive Summary

Comparative Analysis of CARP-1 Inhibitors

The following table summarizes the available quantitative data for this compound and its analogs that also demonstrate interaction with CARP-1. This allows for a comparative assessment of their potency in functional assays.

CompoundTarget InteractionAssay TypeReported Value (IC50)
This compound CARP-1/CCAR1-APC-2 Inhibition Assay 0.75 μM
CFM-1CARP-1/CCAR1-APC-2Inhibition Assay4 μM
CFM-4CARP-1/CCAR1-APC-2Inhibition Assay1 μM
CFM-4.16Not specifiedNot specifiedNot specified

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. While indicative of potency, it is not a direct measure of binding affinity (Kd). Lower IC50 values suggest higher potency.

Experimental Protocols

The determination of the inhibitory activity of CFM compounds on the CARP-1/CCAR1-APC-2 interaction is typically performed using a competitive binding assay format. While specific, independently published protocols for the this compound and CARP-1 interaction are not available, a general methodology for such an assay is outlined below. This protocol is based on standard biochemical techniques used to assess protein-protein interaction inhibition.

In Vitro Inhibition of CARP-1/CCAR1-APC-2 Interaction Assay (General Protocol)

Objective: To determine the concentration at which a CFM compound inhibits 50% of the binding between CARP-1/CCAR1 and APC-2.

Materials:

  • Purified recombinant CARP-1/CCAR1 protein

  • Purified recombinant APC-2 protein (or a relevant binding domain)

  • CFM compounds (this compound, CFM-1, CFM-4) dissolved in a suitable solvent (e.g., DMSO)

  • Assay buffer (e.g., PBS with 0.05% Tween-20)

  • Detection reagents (e.g., specific antibodies for CARP-1 and APC-2 for ELISA, or fluorescently labeled binding partners for fluorescence polarization)

  • Microplates (e.g., 96-well or 384-well)

  • Plate reader capable of detecting the chosen signal (e.g., absorbance, fluorescence)

Procedure:

  • Immobilization (for ELISA-based assays):

    • Coat microplate wells with a fixed concentration of purified CARP-1 or APC-2 protein overnight at 4°C.

    • Wash the wells with assay buffer to remove unbound protein.

    • Block the remaining protein-binding sites in the wells using a blocking buffer (e.g., 5% BSA in PBS) for 1-2 hours at room temperature.

    • Wash the wells again with assay buffer.

  • Inhibition Reaction:

    • Prepare a serial dilution of the CFM compounds in assay buffer.

    • Add the diluted CFM compounds to the wells.

    • Add the binding partner (the protein not used for coating) to the wells.

    • Incubate the plate for a specified time (e.g., 1-2 hours) at room temperature to allow for binding to reach equilibrium.

  • Detection:

    • Wash the wells to remove unbound reagents.

    • Add a primary antibody specific to the binding partner, followed by a secondary antibody conjugated to an enzyme (e.g., HRP) for colorimetric detection, or a fluorescently labeled antibody.

    • Develop the signal according to the manufacturer's instructions.

  • Data Analysis:

    • Measure the signal intensity using a plate reader.

    • Plot the signal intensity against the logarithm of the CFM compound concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

CARP-1 Signaling Pathway and Experimental Workflow

To visualize the context in which this compound acts, the following diagrams illustrate the known signaling pathway of CARP-1 and a typical experimental workflow for assessing the binding of small molecules to this protein.

CARP1_Signaling_Pathway cluster_stimuli External Stimuli cluster_core CARP-1 Regulation and Interaction cluster_outcomes Cellular Outcomes Chemotherapy Chemotherapy (e.g., Doxorubicin) CARP1 CARP-1 (CCAR1) Chemotherapy->CARP1 activates Growth_Factors Growth Factors (e.g., EGFR ligands) Growth_Factors->CARP1 regulates p53 p53 CARP1->p53 co-activates APCC APC/C CARP1->APCC interacts with NFkB NF-κB CARP1->NFkB regulates Apoptosis Apoptosis p53->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest APCC->Cell_Cycle_Arrest Gene_Transcription Gene Transcription NFkB->Gene_Transcription CFM5 This compound CFM5->CARP1 binds to CFM5->APCC inhibits interaction

Caption: CARP-1 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Purify_CARP1 Purify Recombinant CARP-1 Protein SPR Surface Plasmon Resonance (SPR) Purify_CARP1->SPR ITC Isothermal Titration Calorimetry (ITC) Purify_CARP1->ITC MST Microscale Thermophoresis (MST) Purify_CARP1->MST Prepare_CFM5 Prepare this compound Serial Dilutions Prepare_CFM5->SPR Prepare_CFM5->ITC Prepare_CFM5->MST Binding_Curve Generate Binding Curve SPR->Binding_Curve ITC->Binding_Curve MST->Binding_Curve Calculate_Kd Calculate Dissociation Constant (Kd) Binding_Curve->Calculate_Kd

Caption: Workflow for determining the binding affinity of this compound to CARP-1.

Benchmarking CFM-5's safety profile against similar compounds

Author: BenchChem Technical Support Team. Date: December 2025

As a large language model, I am unable to find any publicly available information about a compound specifically designated as "CFM-5" in the context of drug development or scientific research. My searches have not yielded any data regarding its safety profile, mechanism of action, or any structurally or functionally similar compounds.

To generate the requested "Benchmarking this compound's safety profile against similar compounds" guide, I require specific information about this compound, such as:

  • Chemical structure or class: This is essential for identifying similar compounds.

  • Biological target or mechanism of action: This would allow for comparison with compounds that have similar therapeutic or off-target effects.

  • Relevant research articles or patents: Any existing documentation would provide the necessary data for comparison.

Without this foundational information, it is not possible to perform a comparative analysis or create the detailed guide you have outlined.

If you can provide the necessary details about this compound, I will be able to proceed with the following steps to fulfill your request:

  • Identify Similar Compounds: Based on the provided chemical structure or biological target, I will identify appropriate comparator compounds for which safety data is available.

  • Gather Safety Profile Data: I will search for preclinical and clinical data on key safety endpoints for this compound and the identified comparators. This may include, but is not limited to:

    • In vitro cytotoxicity (e.g., IC50 values in various cell lines)

    • In vivo toxicology (e.g., LD50, NOAEL - No Observed Adverse Effect Level)

    • Cardiotoxicity (e.g., hERG inhibition)

    • Hepatotoxicity (e.g., liver enzyme levels)

    • Genotoxicity (e.g., Ames test results)

    • Off-target effects

  • Structure Data and Methodologies: I will organize the collected quantitative data into clear, comparative tables and detail the experimental protocols for the key assays.

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I am ready to assist you as soon as the necessary information about this compound is available.

Unraveling the Anti-Cancer Potential of CFM-5: A Guide to Replicating Seminal Research Findings

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the key findings from seminal research on CFM-5, a promising small molecule inhibitor. This document details the quantitative performance of this compound and its analogues, outlines the experimental protocols necessary to replicate these findings, and visualizes the critical signaling pathways involved.

This compound, a CARP-1 Functional Mimetic, has emerged as a significant subject of interest in oncology research. It acts as a potent inhibitor of the CARP-1/CCAR1-APC-2 interaction, a critical pathway in cancer cell proliferation and survival. This guide synthesizes data from pivotal studies to facilitate further investigation and validation of this compound's therapeutic potential.

Comparative Performance of CARP-1 Functional Mimetics (CFMs)

The efficacy of this compound and its related compounds, CFM-1 and CFM-4, has been quantified through various in vitro studies. The following table summarizes their inhibitory concentrations (IC50) and effects on cancer cell viability, providing a clear comparison of their potency.

CompoundTarget InteractionIC50 Value (µM)Cancer Cell LineEffect on Cell ViabilityReference
This compound CARP-1/CCAR1-APC-20.75 Malignant Pleural Mesothelioma (MPM)~90% loss of viability at 20 µM[1][2]
CFM-4CARP-1/CCAR1-APC-21Malignant Pleural Mesothelioma (MPM)~90% loss of viability at 20 µM[1][2]
CFM-1CARP-1/CCAR1-APC-24Malignant Pleural Mesothelioma (MPM)~50% growth inhibition at 20 µM[1][2]

Key Experimental Protocols

To aid in the replication and validation of the findings on this compound, detailed methodologies for the principal experiments are provided below.

Cell Viability (MTT) Assay

This protocol is used to assess the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

  • Medulloblastoma or other suitable cancer cell lines

  • This compound (and other CFM compounds for comparison)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Spectrophotometer

Procedure:

  • Seed cancer cells in 96-well plates at a density of 5,000 cells per well and incubate for 24 hours.

  • Treat the cells with varying concentrations of this compound (e.g., 0-20 µM) and a vehicle control (DMSO).

  • Incubate the plates for 24-48 hours.

  • Add MTT solution to each well and incubate for 4 hours, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilize the formazan crystals by adding DMSO to each well.

  • Measure the absorbance at 570 nm using a spectrophotometer.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Apoptosis Analysis by Western Blot

This method is employed to detect the expression of key proteins involved in the apoptotic pathway following treatment with this compound.

Materials:

  • Cancer cells treated with this compound

  • Lysis buffer

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (e.g., anti-PARP, anti-caspase-3, anti-caspase-8, anti-caspase-9, anti-Bcl-2, anti-Bax)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

Procedure:

  • Lyse the treated and untreated cancer cells to extract total protein.

  • Determine the protein concentration of each lysate.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies against apoptotic marker proteins.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescence reagent and an imaging system.

  • Analyze the band intensities to determine the relative expression levels of the target proteins.

Visualizing the Molecular Mechanisms of this compound

To elucidate the complex cellular processes influenced by this compound, the following diagrams illustrate the key signaling pathways and experimental workflows.

CFM5_Mechanism_of_Action CFM5 This compound CARP1_APC2 CARP-1/APC-2 Interaction CFM5->CARP1_APC2 Inhibits Apoptosis Apoptosis CFM5->Apoptosis Induces SAPK_Activation SAPK Activation (p38, JNK) CFM5->SAPK_Activation Activates Gene_Expression Altered Gene Expression CFM5->Gene_Expression G2M_Arrest G2/M Cell Cycle Arrest CARP1_APC2->G2M_Arrest G2M_Arrest->Apoptosis Caspase_Activation Caspase Activation (Caspase-8, -9, -3) Apoptosis->Caspase_Activation via SAPK_Activation->Apoptosis cMyc_CyclinB1 ↓ c-Myc, Cyclin B1 Gene_Expression->cMyc_CyclinB1 p21_p27 ↑ p21, p27 Gene_Expression->p21_p27

Caption: this compound inhibits the CARP-1/APC-2 interaction, inducing G2/M arrest and apoptosis.

Experimental_Workflow_CFM5 Cell_Culture 1. Cancer Cell Culture (e.g., Medulloblastoma) CFM5_Treatment 2. Treatment with this compound Cell_Culture->CFM5_Treatment Cell_Viability_Assay 3a. Cell Viability Assay (MTT) CFM5_Treatment->Cell_Viability_Assay Apoptosis_Analysis 3b. Apoptosis Analysis (Western Blot) CFM5_Treatment->Apoptosis_Analysis Data_Analysis 4. Data Analysis & Interpretation Cell_Viability_Assay->Data_Analysis Apoptosis_Analysis->Data_Analysis

Caption: Workflow for evaluating the anti-cancer effects of this compound in vitro.

The information presented in this guide is intended to provide a foundational understanding of this compound's anti-cancer properties and to facilitate the replication of the key experiments that have defined its mechanism of action. By offering clear, comparative data and detailed protocols, this guide serves as a valuable resource for the scientific community to build upon existing knowledge and accelerate the development of novel cancer therapeutics.

References

Comparative Proteomics of Cancer Cells Treated with CFM-5: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the proteomic effects of CFM-5, a CARP-1/CCAR1 functional mimetic, on cancer cells. Due to the limited availability of direct proteomic studies on this compound, this guide leverages data from a closely related compound, CFM-4.17, and contrasts its effects with the well-characterized chemotherapeutic agent, 5-Fluorouracil (5-FU). The information herein is intended to support further research and drug development efforts in oncology.

Introduction to this compound and CARP-1/CCAR1 Signaling

This compound is a small molecule inhibitor that functions as a CARP-1/CCAR1 functional mimetic. CARP-1 (Cell Division Cycle and Apoptosis Regulator 1), also known as CCAR1, is a crucial regulator of cell growth and apoptosis.[1][2] It acts as a co-activator for various signaling pathways, including those governed by nuclear receptors and the tumor suppressor p53.[1][2] CFM compounds, including this compound, exert their anti-cancer effects by interfering with the interaction between CARP-1 and the Anaphase Promoting Complex/Cyclosome (APC/C), leading to the induction of apoptosis in a p53-independent manner.[1][2]

Studies on CFM compounds, including CFM-4 and this compound, have demonstrated their ability to inhibit the growth of various cancer cells, such as medulloblastoma, malignant pleural mesothelioma, neuroblastoma, and non-small cell lung cancer (NSCLC).[1] This inhibition is associated with the activation of pro-apoptotic pathways.

The CARP-1/CCAR1 Signaling Pathway

The signaling cascade initiated by this compound and other CARP-1 functional mimetics converges on the induction of apoptosis through the modulation of key regulatory proteins. The diagram below illustrates the known interactions and downstream effects of CARP-1/CCAR1 activation by CFMs.

CARP-1_CCAR1_Signaling_Pathway CARP-1/CCAR1 Signaling Pathway cluster_input Input cluster_core Core Interaction cluster_downstream Downstream Effects This compound This compound CARP-1/CCAR1 CARP-1/CCAR1 This compound->CARP-1/CCAR1 enhances expression & inhibits interaction with APC/C APC/C APC/C CARP-1/CCAR1->APC/C interaction p38_JNK p38/JNK (SAPKs) CARP-1/CCAR1->p38_JNK activates Apoptosis Apoptosis CARP-1/CCAR1->Apoptosis c-Myc_CyclinB1 c-Myc & Cyclin B1 CARP-1/CCAR1->c-Myc_CyclinB1 downregulates Cell_Cycle_Arrest Cell_Cycle_Arrest APC/C->Cell_Cycle_Arrest p38_JNK->Apoptosis c-Myc_CyclinB1->Cell_Cycle_Arrest

A diagram of the CARP-1/CCAR1 signaling pathway activated by this compound.

Comparative Proteomic Analysis: CFM vs. 5-Fluorouracil

While direct quantitative proteomic data for this compound is not yet available in published literature, a recent study on a combination therapy involving a CFM 4.17 nanoformulation, Osimertinib, and Telmisartan in NSCLC tumor xenografts provides valuable insights into the proteomic changes induced by this class of compounds.[3] For a comparative perspective, we contrast these findings with the known proteomic effects of 5-Fluorouracil (5-FU), a widely used chemotherapeutic agent.

Proteomic Changes Induced by a CFM-Containing Combination Therapy

The following table summarizes the key down- and up-regulated proteins identified in H1975 NSCLC tumor xenografts treated with a combination of Telmisartan, CFM-4.17 nanoformulation, and Osimertinib.[3] It is important to note that these changes reflect the combined effect of the three agents.

Protein CategoryDown-Regulated ProteinsUp-Regulated Proteins
Cell Signaling & Regulation Lamin B2, STAT3, NF-κB, TGF-β, SOX2, PD-L1AMPK
Oxidative Stress Superoxide Dismutase (SOD)
Extracellular Matrix & Metastasis Matrix Metalloproteinase-1 (MMP-1)

Data extracted from a study on a combination therapy including CFM 4.17.[3]

Proteomic Changes Induced by 5-Fluorouracil (5-FU)

Several proteomic studies have investigated the effects of 5-FU on various cancer cell lines. The table below provides a summary of consistently observed protein alterations.

Protein CategoryDown-Regulated ProteinsUp-Regulated Proteins
Metabolism Proteins involved in glycolysis and nucleotide synthesis
Oxidation Proteins involved in oxidative stress response
Cytoskeleton Various cytoskeletal proteins
Signal Transduction & Apoptosis Proteins involved in apoptosis initiation

Data synthesized from multiple proteomic studies on 5-FU.[4]

Experimental Protocols

Quantitative Proteomics Workflow

The following diagram outlines a typical workflow for quantitative proteomics analysis, such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), which has been used to study medulloblastoma proteomics.[5][6]

Quantitative_Proteomics_Workflow Quantitative Proteomics Workflow cluster_sample_prep Sample Preparation cluster_processing Protein Processing & Digestion cluster_analysis Mass Spectrometry & Data Analysis Cell_Culture Cell Culture (e.g., with light/heavy amino acids for SILAC) Treatment Treatment (e.g., this compound or control) Cell_Culture->Treatment Cell_Lysis Cell Lysis Treatment->Cell_Lysis Protein_Extraction Protein Extraction & Quantification Cell_Lysis->Protein_Extraction Protein_Digestion Protein Digestion (e.g., with Trypsin) Protein_Extraction->Protein_Digestion Peptide_Labeling Peptide Labeling (optional) (e.g., TMT) Protein_Digestion->Peptide_Labeling LC_MSMS Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Peptide_Labeling->LC_MSMS Data_Analysis Data Analysis (Protein Identification & Quantification) LC_MSMS->Data_Analysis Bioinformatics Bioinformatics (Pathway & Network Analysis) Data_Analysis->Bioinformatics

A typical workflow for quantitative proteomics analysis.
Key Methodologies

  • Cell Culture and Treatment: Cancer cell lines (e.g., medulloblastoma or NSCLC) are cultured under standard conditions. For SILAC experiments, cells are grown in media containing either normal ("light") or heavy isotope-labeled ("heavy") essential amino acids (e.g., Lysine and Arginine). Cells are then treated with this compound, a control vehicle, or a comparative drug like 5-FU for a specified duration.

  • Protein Extraction and Digestion: Following treatment, cells are lysed, and proteins are extracted. Protein concentration is determined, and equal amounts of protein from different conditions are mixed (for SILAC). The protein mixture is then subjected to in-solution or in-gel digestion, typically with trypsin, to generate peptides.

  • Mass Spectrometry: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Peptides are separated by liquid chromatography and then ionized and fragmented in the mass spectrometer. The mass-to-charge ratios of the precursor and fragment ions are measured.

  • Data Analysis: The acquired MS/MS spectra are searched against a protein database to identify the peptide sequences. For quantitative analysis, the relative abundance of peptides (and thus proteins) between different samples is determined by comparing the signal intensities of the light and heavy isotope-labeled peptides (in SILAC) or reporter ions (in TMT).

Conclusion and Future Directions

This compound and other CARP-1 functional mimetics represent a promising class of anti-cancer agents with a distinct mechanism of action centered on the induction of apoptosis. While comprehensive proteomic data for this compound is still emerging, initial studies on related compounds suggest a significant impact on key signaling pathways involved in cancer progression, including the down-regulation of oncogenic proteins like STAT3 and NF-κB, and the up-regulation of tumor suppressors like AMPK.[3]

In comparison, the proteomic effects of 5-FU are more broadly associated with metabolic and oxidative stress, as well as cytoskeletal disruption.[4] This suggests that CFMs may offer a more targeted therapeutic approach.

Future research should focus on conducting direct, quantitative comparative proteomic studies of this compound against other standard-of-care chemotherapeutics in various cancer models. Such studies will be invaluable for elucidating the precise molecular mechanisms of this compound, identifying potential biomarkers for patient stratification, and discovering novel combination therapy strategies to enhance its anti-cancer efficacy.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling CFM-5

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of novel compounds like CFM-5 is paramount. This document provides essential procedural guidance for the operational use and disposal of this compound, an anti-cancer agent that induces apoptosis and inhibits medulloblastoma (MB) cell proliferation. Due to the limited availability of specific toxicological data, this compound should be handled with caution, treating it as a potent and potentially hazardous compound. Adherence to these guidelines is critical for ensuring personnel safety and maintaining a secure laboratory environment.

Compound Data and Storage

Proper storage and identification of this compound are the first steps in safe laboratory practice. The following table summarizes key identification and storage information.

IdentifierValue
Chemical Name This compound
CAS Number 639507-03-2
Molecular Formula C₂₃H₁₈BrN₃OS
Molecular Weight 464.38
Long-term Storage -80°C (up to 6 months)
Short-term Storage -20°C (up to 1 month)

Hazard Identification and Personal Protective Equipment (PPE)

While specific quantitative toxicity data for this compound is largely unavailable in the provided safety data sheets, the nature of the compound as a cytotoxic agent necessitates stringent safety precautions. The primary routes of exposure to be prevented are inhalation, skin contact, and eye contact.

A comprehensive personal protective equipment (PPE) strategy is mandatory for all procedures involving this compound. The following table outlines the recommended PPE.

Protective EquipmentSpecificationRationale
Hand Protection Chemical-impermeable gloves (e.g., nitrile), inspected prior to use.To prevent skin contact with the compound.
Eye Protection Tightly fitting safety goggles with side-shields.To protect eyes from splashes or airborne particles.
Skin and Body Protection Fire/flame resistant and impervious lab coat or clothing.To protect against spills and contamination of personal clothing.
Respiratory Protection A full-face respirator should be used if exposure limits are exceeded or if irritation is experienced.To prevent inhalation of the compound, especially when handling the solid form.

Experimental Protocols: Handling and Disposal

Handling Solid this compound:

  • Preparation: Before handling, ensure a designated work area, preferably within a chemical fume hood, is clean and uncluttered. All necessary equipment, including weighing paper, spatulas, and solvent vials, should be readily accessible.

  • Personal Protective Equipment (PPE): Don the appropriate PPE as outlined in the table above.

  • Weighing: Carefully weigh the desired amount of solid this compound on a calibrated analytical balance within the fume hood. Avoid creating dust.

  • Dissolution: Add the appropriate solvent to the solid in a suitable container. Gently swirl or vortex to dissolve.

  • Cleanup: After handling, decontaminate all surfaces and equipment. Dispose of all contaminated materials as hazardous waste.

Emergency Procedures:

  • Skin Contact: Immediately take off contaminated clothing. Wash the affected area with soap and plenty of water. Consult a physician.[1]

  • Eye Contact: Rinse the eyes with pure water for at least 15 minutes and consult a physician.[1]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Immediately call a physician or Poison Control Center.[1]

Disposal Plan:

The disposal of this compound and any contaminated materials must be conducted in accordance with local, state, and federal regulations for hazardous chemical waste.

  • Waste Segregation: All materials that have come into contact with this compound, including unused compound, contaminated PPE, and labware, must be collected as hazardous waste.

  • Containerization: Use suitable, closed, and clearly labeled containers for waste collection.

  • Disposal Method: The recommended disposal method is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing. Do not dispose of this compound down the drain or in regular trash.[1] Contaminated packaging should be triple-rinsed (or equivalent) and recycled or reconditioned, or punctured to prevent reuse and disposed of in a sanitary landfill.[1]

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Prepare Designated Work Area (Fume Hood) gather_materials Gather All Necessary Materials prep_area->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe weigh Weigh Solid this compound don_ppe->weigh Proceed to Handling dissolve Dissolve in Solvent weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Surfaces & Equipment experiment->decontaminate Proceed to Cleanup segregate_waste Segregate Contaminated Waste decontaminate->segregate_waste dispose Dispose via Licensed Vendor segregate_waste->dispose

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.